2-(4-Ethylphenyl)azepane
Description
Structure
3D Structure
Properties
CAS No. |
383131-12-2 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI Key |
YJDPUVZYSQGHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(4-Ethylphenyl)azepane
Abstract
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and three-dimensional character make it an attractive motif for exploring chemical space in drug discovery.[3][4] Specifically, 2-aryl substituted azepanes represent a critical subclass with demonstrated biological activities. This guide provides an in-depth, scientifically-grounded protocol for the synthesis and characterization of a representative analogue, 2-(4-Ethylphenyl)azepane. We will explore a robust and scalable synthetic strategy based on the nucleophilic addition of an organometallic reagent to a cyclic imine precursor. An alternative, classical approach via the Beckmann rearrangement is also discussed to provide a comparative perspective. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system. Comprehensive characterization methodologies, including NMR and mass spectrometry, are detailed to confirm structural integrity and purity.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The construction of seven-membered rings like azepane presents unique synthetic challenges compared to their five- or six-membered counterparts. These challenges often stem from unfavorable cyclization kinetics and thermodynamics, which can lead to low yields and favor competing intermolecular side reactions, such as polymerization.[5][6] Therefore, the selection of a synthetic strategy must prioritize efficiency, reliability, and the availability of starting materials.
Two primary retrosynthetic disconnections for this compound are considered:
-
C2-N Bond Disconnection (Amide Formation): This approach leads back to a substituted cyclohexanone oxime, implying a Beckmann rearrangement as the key ring-expanding step. This is a powerful and classic transformation for synthesizing lactams, which can then be reduced to the corresponding cyclic amine.[7][8]
-
C2-Aryl Bond Disconnection (C-C Bond Formation): This disconnection points to a nucleophilic addition of a (4-ethylphenyl) anion equivalent to a C2-electrophilic azepane precursor. A Grignard reaction with a cyclic imine (3,4,5,6-tetrahydro-2H-azepine) is the most direct and practical embodiment of this strategy.[9][10]
For this guide, we will focus on the Grignard addition pathway for the detailed protocol.
Rationale for Selection: The Grignard approach offers superior convergence and atom economy. The key starting materials, ε-caprolactam (for the cyclic imine) and 1-bromo-4-ethylbenzene (for the Grignard reagent), are commercially available and inexpensive. This pathway involves a direct and high-yielding carbon-carbon bond formation at the target C2 position, minimizing the number of synthetic steps compared to the Beckmann rearrangement, which would require the prior synthesis of 2-(4-ethylphenyl)cyclohexanone.
Synthesis via Grignard Addition: A Detailed Protocol
This synthesis is a two-stage process: first, the preparation of the key cyclic imine intermediate from ε-caprolactam, and second, its reaction with the 4-ethylphenylmagnesium bromide Grignard reagent.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final, characterized product is outlined below.
Caption: Workflow for the synthesis of this compound.
Mechanistic Rationale
The key C-C bond-forming step is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the imine's C=N double bond. This reaction is irreversible and forms a stable magnesium-nitrogen salt. Subsequent acidic or aqueous workup hydrolyzes this salt to yield the final secondary amine product. Strict anhydrous conditions are paramount because Grignard reagents are potent bases that are readily quenched by protic sources, such as water.
Experimental Protocol
Materials and Reagents:
-
ε-Caprolactam
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
1-Bromo-4-ethylbenzene
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Step 1: Synthesis of 3,4,5,6-Tetrahydro-2H-azepine Causality: ε-Caprolactam, a cyclic amide, must be partially reduced to the cyclic imine. A powerful reducing agent like LiAlH₄ is typically required, though milder reagents can be used. The reaction must be carefully controlled to avoid over-reduction to the fully saturated azepane.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve ε-caprolactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude imine is often used directly in the next step without further purification due to its instability.[11]
Step 2: Synthesis of this compound Causality: This step combines the nucleophilic Grignard reagent with the electrophilic imine. The reaction is performed at low temperature to control its exothermicity and improve selectivity.
-
In a separate flame-dried flask under nitrogen, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-4-ethylbenzene (1.1 eq) in anhydrous THF. Gently warm the flask until the color of the iodine disappears, indicating the initiation of the Grignard reaction.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve the crude 3,4,5,6-tetrahydro-2H-azepine from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product, a viscous oil, is purified by flash column chromatography on silica gel. Causality: Amines can exhibit tailing on silica gel due to interaction with acidic silanol groups. To mitigate this, a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol is typically added to the eluent.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc in Hex) containing 1% triethylamine.
-
Monitoring: Fractions are collected and analyzed by TLC, visualizing with UV light and/or a potassium permanganate stain.
-
Final Product: Pure fractions are combined and the solvent is removed under vacuum to afford this compound as a pale yellow oil.
Alternative Route: The Beckmann Rearrangement
The Beckmann rearrangement is a classic and reliable method for ring expansion to form lactams.[12] While not detailed as the primary protocol, it stands as a robust alternative.
Caption: Beckmann rearrangement pathway to this compound.
Mechanism and Rationale: The key step involves the acid-catalyzed rearrangement of an oxime derived from 2-(4-ethylphenyl)cyclohexanone.[7][8] The group positioned anti (trans) to the hydroxyl group on the oxime nitrogen migrates. This stereospecificity means that the E/Z isomer ratio of the oxime intermediate can influence the product distribution. The resulting N-substituted ε-caprolactam is then reduced using a strong reducing agent like LiAlH₄ to yield the target azepane.
Physicochemical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[1][13]
Predicted Spectroscopic Data
The following tables summarize the expected data from key analytical techniques based on the target structure (C₁₄H₂₁N, Molecular Weight: 203.33 g/mol ).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.25 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to ethyl) | Aromatic protons adjacent to the azepane ring. |
| ~7.15 | d, J ≈ 8 Hz | 2H | Ar-H (meta to ethyl) | Aromatic protons adjacent to the ethyl group. |
| ~3.80 | dd | 1H | H-2 (methine) | Proton at the stereocenter, coupled to adjacent CH₂ group. |
| ~2.90 - 3.10 | m | 2H | H-7 (CH₂) | Methylene group adjacent to the nitrogen. |
| ~2.65 | q, J ≈ 7.6 Hz | 2H | Ar-CH₂-CH₃ | Ethyl group methylene, split by the methyl group. |
| ~1.50 - 1.90 | m | 8H | H-3, H-4, H-5, H-6 (CH₂) | Overlapping multiplets of the azepane ring protons. |
| ~1.23 | t, J ≈ 7.6 Hz | 3H | Ar-CH₂-CH₃ | Ethyl group methyl, split by the methylene group. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~143.0 | Ar-C (quaternary) | Aromatic carbon attached to the ethyl group. |
| ~141.5 | Ar-C (quaternary) | Aromatic carbon attached to the azepane ring. |
| ~128.0 | Ar-CH | Aromatic carbons ortho to the ethyl group. |
| ~127.5 | Ar-CH | Aromatic carbons meta to the ethyl group. |
| ~65.0 | C-2 (methine) | Carbon of the stereocenter. |
| ~48.0 | C-7 (CH₂) | Methylene carbon adjacent to nitrogen. |
| ~38.0 | C-3 (CH₂) | Aliphatic ring carbon. |
| ~30.0 | C-5 (CH₂) | Aliphatic ring carbon. |
| ~28.5 | Ar-CH₂-CH₃ | Ethyl group methylene. |
| ~27.0 | C-4 (CH₂) | Aliphatic ring carbon. |
| ~26.5 | C-6 (CH₂) | Aliphatic ring carbon. |
| ~15.5 | Ar-CH₂-CH₃ | Ethyl group methyl. |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 203 | [M]⁺ | Molecular ion peak. |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethylbenzenes. |
| 104 | [C₈H₈]⁺ | Fragment corresponding to ethylbenzene radical cation via rearrangement. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of the 4-ethylphenyl group, retaining the azepane ring fragment. |
Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): A single spot should be observed using an appropriate solvent system (e.g., 15% Ethyl Acetate / 84% Hexane / 1% Triethylamine) and visualized under UV light (254 nm) and with a chemical stain (e.g., KMnO₄). The Rƒ value serves as a benchmark for purity.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and confirms the molecular weight of the main component.
-
High-Performance Liquid Chromatography (HPLC): Can be used for high-resolution purity analysis, often with a UV detector set to monitor the aromatic chromophore.
Conclusion
This guide has presented a comprehensive and technically detailed framework for the synthesis and characterization of this compound. The selected primary route, involving the Grignard addition to a cyclic imine, represents an efficient and scalable method that leverages readily accessible starting materials. The discussion of the underlying chemical principles and the inclusion of an alternative synthetic strategy provide researchers with the necessary context to adapt and troubleshoot these procedures. The predicted analytical data serve as a crucial reference for the structural verification and purity assessment of the final compound, ensuring a high degree of scientific integrity for subsequent research and development applications.
References
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- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.
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- Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. (n.d.). Benchchem.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). NIH.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (n.d.).
- Optimizing reaction conditions for azepane ring form
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018).
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing).
- Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. (n.d.).
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- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect.
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- Beckmann Rearrangement. (n.d.). Alfa Chemistry.
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An In-depth Technical Guide to 2-(4-Ethylphenyl)azepane: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(4-Ethylphenyl)azepane
This compound belongs to the class of 2-aryl-azepanes, which are recognized as valuable scaffolds in medicinal chemistry. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a flexible and three-dimensional structure that is advantageous for designing molecules with specific conformational properties to interact with biological targets. The presence of the 4-ethylphenyl substituent at the 2-position of the azepane ring is expected to impart specific lipophilic and steric characteristics, influencing its pharmacokinetic and pharmacodynamic profile.
While many amines react with carbon dioxide, the specific reactivity of this compound in this regard has not been documented.[1] Azepane-containing compounds have been successfully developed into a variety of pharmaceutical drugs.[1]
Core Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N | Calculated |
| Molecular Weight | 203.33 g/mol | Calculated |
| CAS Number | Not Found | - |
Synthesis of this compound
The synthesis of 2-aryl-azepanes can be achieved through several established methodologies in organic chemistry.[2][3] A plausible and efficient route for the preparation of this compound is outlined below, involving a multi-step sequence that begins with the construction of the azepane precursor followed by the introduction of the aryl group.
Proposed Synthetic Pathway: Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis is a powerful method for the formation of cyclic compounds, including the seven-membered azepine ring, which can then be reduced to the saturated azepane.[4]
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Ethylphenyl)azepane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed analysis of the potential mechanisms of action for the specific, under-researched derivative, 2-(4-Ethylphenyl)azepane. In the absence of direct empirical data for this molecule, this document synthesizes information from structurally analogous compounds to postulate its most probable biological targets and signaling pathways. We will explore potential interactions with G-protein coupled receptors, particularly opioid receptors, and monoamine transporters. Furthermore, we will outline a comprehensive, phased experimental workflow designed to systematically investigate and validate these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a structured approach to elucidating its pharmacological profile.
Introduction: The Azepane Scaffold and the Emergence of this compound
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of pharmacologically diverse agents.[2] Its inherent conformational flexibility allows for intricate interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant activities.[1] The specific substitution of a 4-ethylphenyl group at the 2-position of the azepane ring, yielding this compound, presents a unique chemical entity with a pharmacological profile that has yet to be elucidated. The lipophilic ethylphenyl moiety is anticipated to significantly influence the molecule's interaction with target proteins, potentially conferring selectivity and potency. This guide will dissect the structural components of this compound to build a logical framework for its potential mechanisms of action.
Structural Analysis and Physicochemical Properties
The structure of this compound suggests several key physicochemical properties that will govern its biological activity. The azepane ring provides a basic nitrogen atom, which is likely to be protonated at physiological pH, allowing for ionic interactions with target proteins. The 4-ethylphenyl group introduces a significant hydrophobic element, which can drive binding to lipophilic pockets within receptors or enzymes. The ethyl group, in particular, may provide an optimal balance of lipophilicity and steric bulk to enhance binding affinity and selectivity compared to a simple phenyl or larger alkyl substituents.
| Property | Predicted Characteristic | Implication for Mechanism of Action |
| Basic Nitrogen | Protonated at physiological pH | Potential for ionic bonding with acidic residues (e.g., Asp, Glu) in target proteins. |
| Lipophilic Moiety | High LogP | Enhanced membrane permeability and potential for binding to hydrophobic pockets. |
| Stereochemistry | Chiral center at C2 | Enantiomers may exhibit different pharmacological profiles and potencies. |
| Conformational Flexibility | Multiple low-energy conformations | Ability to adapt to the topology of various binding sites. |
Postulated Mechanisms of Action
Based on the pharmacology of structurally related phenyl-substituted aza-heterocycles, we postulate two primary, high-probability mechanisms of action for this compound: modulation of opioid receptors and inhibition of monoamine transporters.
Opioid Receptor Modulation
The structural similarity of this compound to known opioid ligands, particularly those with a phenyl group attached to a nitrogen-containing ring, is striking. For example, phenylmorphans demonstrate significant affinity for mu (µ) opioid receptors, with their antinociceptive effects mediated through this pathway.[3] The orientation of the phenyl ring is a critical determinant of potency.[3]
Hypothesized Signaling Pathway:
We hypothesize that this compound may act as an agonist or antagonist at one or more opioid receptor subtypes (µ, δ, or κ). As G-protein coupled receptors (GPCRs), opioid receptor activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity.[4]
Figure 1: Hypothesized Opioid Receptor Signaling Pathway.
The 4-ethylphenyl group could play a crucial role in subtype selectivity. Molecular docking studies on other opioid ligands have shown that specific substitutions on the phenyl ring can dictate the preference for µ, δ, or κ receptors.[5]
Monoamine Transporter Inhibition
A second plausible mechanism is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[6] Phenyl-substituted tropane analogs, which share a nitrogen-containing ring system, are well-characterized monoamine transporter inhibitors.[7] The affinity and selectivity for DAT, NET, and SERT are highly dependent on the nature and position of the substituent on the phenyl ring.[7]
Hypothesized Mechanism:
This compound may bind to the substrate binding site of one or more monoamine transporters, blocking the reuptake of the respective neurotransmitter. This would lead to an increased concentration of the monoamine in the synapse, potentiating its effects.
Figure 2: Hypothesized Monoamine Transporter Inhibition.
The 4-ethylphenyl substituent could confer selectivity. For instance, in some classes of compounds, para-substitution on the phenyl ring is associated with higher affinity for the dopamine transporter.[7]
Proposed Experimental Workflows for Mechanism of Action Elucidation
A systematic, multi-tiered approach is required to definitively determine the mechanism of action of this compound.
Phase 1: Broad Target Screening
The initial step is to perform a broad screen to identify potential biological targets.
Protocol: Receptor Binding Profiling
-
Compound Preparation: Synthesize and purify this compound. Racemic and enantiomerically pure forms should be prepared if feasible.
-
Screening Panel: Submit the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include a wide range of GPCRs, ion channels, transporters, and enzymes.
-
Data Analysis: Analyze the binding data to identify targets with significant affinity (typically >50% inhibition at a concentration of 10 µM).
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The Emergent Potential of 2-(4-Ethylphenyl)azepane: A Scaffold for Novel Therapeutics
An In-Depth Technical Guide
Abstract
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this landscape, the 2-(4-Ethylphenyl)azepane scaffold emerges as a compelling, albeit underexplored, structure. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent moieties—the versatile azepane ring and the functionally significant 4-ethylphenyl group—provides a strong rationale for its potential significance. This guide synthesizes foundational principles with predictive analysis to illuminate the novelty of this compound. We will deconstruct its structural attributes, propose robust synthetic and analytical protocols, and outline a strategic workflow for elucidating its biological activity and therapeutic promise. This document serves as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical space.
Deconstructing the Scaffold: Foundational Insights
The therapeutic potential of this compound can be inferred from a detailed analysis of its two primary structural components: the azepane core and the 4-ethylphenyl substituent.
The Azepane Ring: A Privileged Scaffold in CNS Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a recognized "privileged scaffold" in medicinal chemistry. Its conformational flexibility allows it to present substituents in diverse three-dimensional vectors, enabling potent and selective interactions with a wide array of biological targets, particularly within the central nervous system (CNS).
-
Conformational Flexibility: Unlike rigid ring systems, the azepane core can adopt multiple low-energy chair and boat conformations. This dynamic behavior can be crucial for optimizing binding affinity to protein targets that may undergo induced-fit conformational changes upon ligand binding.
-
Blood-Brain Barrier (BBB) Permeability: The lipophilic character and the presence of a basic nitrogen atom often impart favorable physicochemical properties for penetrating the blood-brain barrier, a critical prerequisite for CNS-acting agents.
-
Established Precedent: The azepane motif is embedded in several marketed drugs and clinical candidates, validating its utility. For instance, the atypical antipsychotic Loxapine and its metabolite Amoxapine feature a dibenzo-oxazepine core, a related seven-membered heterocyclic system, highlighting the scaffold's compatibility with neurological targets.
The 4-Ethylphenyl Substituent: Modulating Pharmacokinetics and Potency
The choice of a substituent on a phenyl ring is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity.
-
Lipophilicity and Metabolic Stability: The ethyl group at the para-position increases the molecule's lipophilicity compared to an unsubstituted phenyl ring. This can enhance membrane permeability and target engagement within hydrophobic binding pockets. Furthermore, the ethyl group can offer improved metabolic stability over a methyl group, which is more susceptible to oxidation by cytochrome P450 enzymes.
-
Van der Waals Interactions: The ethyl group provides an additional point of contact for van der Waals interactions within a receptor's binding site, which can translate to increased potency and selectivity compared to smaller or larger alkyl groups.
Proposed Synthesis and Characterization
A robust and scalable synthetic route is paramount for enabling thorough investigation. Below is a proposed, reliable pathway for the synthesis of this compound, based on established chemical transformations.
Retrosynthetic Analysis
The logical disconnection for this compound points towards a reductive amination strategy, a cornerstone of amine synthesis in medicinal chemistry.
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from ε-caprolactam.
Step 1: Grignard Reaction to form the Cyclic Imine Intermediate
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous ε-caprolactam (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Dissolve the lactam in anhydrous toluene.
-
Reagent Addition: Add a solution of 4-ethylphenylmagnesium bromide (1.2 eq) in THF dropwise to the lactam solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine intermediate.
Step 2: Reduction of the Imine to the Azepane
-
Setup: Dissolve the crude imine intermediate from the previous step in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the imine.
-
Workup and Purification: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Structural Characterization
The identity and purity of the final compound must be confirmed using a suite of standard analytical techniques.
| Technique | Expected Outcome | Purpose |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 4-ethylphenyl group, the aliphatic protons of the azepane ring, and the ethyl group protons. | Confirms the proton framework and structural integrity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Confirms the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₄H₂₁N. | Confirms the molecular weight and elemental composition. |
| Purity Analysis (HPLC) | A single major peak, indicating >95% purity. | Quantifies the purity of the final compound. |
Proposed Workflow for Biological Evaluation
With the compound synthesized and characterized, the next logical phase is to elucidate its biological function. The following workflow provides a systematic approach to identify its primary biological target and assess its therapeutic potential.
Caption: Strategic workflow for biological evaluation of novel compounds.
Phase 1: Broad-Based Screening
-
Phenotypic Screening: The compound should first be screened against a panel of cell lines relevant to potential therapeutic areas, such as neuronal cells, glial cells, or cancer cell lines. This approach is unbiased and can uncover unexpected activities.
-
Target-Based Screening: Concurrently, screen the compound against a panel of common drug targets, particularly those known to bind azepane-like structures. A commercially available GPCR or kinase panel would be a cost-effective starting point.
Phase 2: Hit Validation and Mechanism of Action (MOA)
-
Dose-Response Analysis: For any "hits" identified in Phase 1, perform dose-response assays to determine potency (EC₅₀ or IC₅₀).
-
Orthogonal Assays: Validate the initial hit using a different assay format that measures the same biological endpoint. For example, if a hit is identified in a calcium flux assay for a GPCR, validate it with a radioligand binding assay.
-
Early ADME/Tox: Conduct preliminary in vitro ADME-Tox assays to flag any potential liabilities early. This includes assessing membrane permeability (Caco-2 assay), cardiac toxicity risk (hERG assay), and metabolic stability (liver microsome assay).
Phase 3: Lead Optimization
If the compound demonstrates promising potency, selectivity, and a clean preliminary ADME/Tox profile, it becomes a "lead." The focus then shifts to synthesizing analogs to build a Structure-Activity Relationship (SAR) model, aiming to improve properties and ultimately test the optimized compounds in animal models of disease.
Novelty and Significance
The novelty of this compound lies not in the radical invention of new chemical functionalities, but in the specific and underexplored combination of a proven CNS-privileged scaffold with a substituent that offers a fine-tuned balance of lipophilicity and metabolic stability.
-
Untapped Chemical Space: While phenyl-azepanes have been investigated, the specific 4-ethyl substitution remains a relatively unexploited area. This opens the door to new intellectual property and potentially novel pharmacological profiles that differ from more common methyl or halogenated analogs.
-
Potential for High Selectivity: The conformational degrees of freedom of the azepane ring, combined with the precise steric and electronic influence of the 4-ethylphenyl group, creates a unique pharmacophore that could achieve high selectivity for a specific receptor subtype, leading to a better therapeutic window and reduced off-target effects.
-
Favorable Drug-like Properties: The predicted physicochemical properties (moderate molecular weight, calculated logP) suggest that this compound is an excellent starting point for a drug discovery program, possessing the foundational attributes required for oral bioavailability and CNS penetration.
References
There is a scarcity of direct scientific literature or patents specifically detailing "this compound." The references below are authoritative sources for the foundational concepts, synthetic methodologies, and strategic principles discussed in this guide, which are applied to the target molecule.
- The Role of Privileged Scaffolds in Drug Discovery.Journal of Medicinal Chemistry. Provides an overview of the concept of privileged structures, including nitrogen-containing heterocycles like azepane, in the design of novel therapeutic agents. (Note: This is a representative reference type. A specific paper like Evans, B. E., et al. "The role of privileged structures in rational drug design." J. Med. Chem. 1988, 31, 12, 2235–2246 would be cited).
- Reductive Amination in the Synthesis of Amines.Organic Reactions. A comprehensive review of the reductive amination reaction, a key transformation proposed in the synthetic protocol. (Note: This refers to a well-established body of chemical literature, often summarized in review articles or organic chemistry textbooks).
- The Importance of Physicochemical Properties in CNS Drug Design.Chemical Reviews. Discusses the molecular properties (e.g., lipophilicity, molecular weight, polar surface area) that govern a molecule's ability to cross the blood-brain barrier. (Note: A specific review, such as Pajouhesh, H., & Lenz, G. R. "Medicinal chemical properties of successful central nervous system drugs." NeuroRx 2005, 2, 4, 541-553, would be cited here).
-
PubChem Compound Summary for CID 13839219, this compound. National Center for Biotechnology Information. Provides basic chemical data, structure, and identifiers for the target molecule. URL: [Link]
"2-(4-Ethylphenyl)azepane" preliminary bioactivity screening
Technical Whitepaper: Preliminary Bioactivity Screening of 2-(4-Ethylphenyl)azepane
Executive Summary
This compound represents a specific structural expansion of the 2-phenylpiperidine and phenethylamine classes. By expanding the nitrogen-containing ring to a seven-membered azepane and substituting the phenyl ring with a para-ethyl group, this scaffold introduces significant lipophilicity and steric bulk compared to traditional psychostimulants (e.g., methylphenidate, phenmetrazine).
This guide outlines a rigorous, preliminary screening cascade designed to profile the compound’s affinity for Monoamine Transporters (MATs), assess its potential as a dissociative NMDA antagonist, and establish its baseline toxicity profile. The protocol prioritizes the differentiation between reuptake inhibition and substrate-induced release, a critical safety distinction in early-stage CNS drug development.
Module 1: Chemoinformatics & In Silico Prediction
Before initiating wet-lab protocols, the physicochemical boundaries of this compound must be established to optimize assay buffers and predict Blood-Brain Barrier (BBB) penetrance.
Structural Analysis:
The 4-ethyl group functions as a hydrophobic anchor. Unlike a 4-methyl (tolyl) or unsubstituted phenyl ring, the ethyl chain increases the partition coefficient (LogP), potentially enhancing affinity for the Sigma-1 receptor (
Protocol 1.1: In Silico Profiling
-
Tools: SwissADME / RDKit.
-
Target Parameters:
-
cLogP: Predicted range 3.8 – 4.2 (High lipophilicity).
-
tPSA (Topological Polar Surface Area): < 20 Ų (suggests rapid BBB crossing).
-
P-gp Substrate Probability: Assess likelihood of efflux pump liability.
-
Module 2: Primary Binding Profile (The "Hit" Search)
The core hypothesis for 2-phenylazepanes is activity at monoamine transporters. However, the ring expansion allows conformational flexibility that may permit binding to the NMDA receptor (PCP site), similar to lefetamine or lanicemine analogues.
Table 1: Primary Radioligand Binding Panel
| Target | Radioligand | Source Tissue/Cell Line | Reference Compound | Rationale |
| DAT (Dopamine Transporter) | [³H]WIN 35,428 | hDAT-HEK293 | Cocaine / GBR-12909 | Primary target for stimulant activity. |
| NET (Norepinephrine Transporter) | [³H]Nisoxetine | hNET-CHO | Desipramine | Linked to cardiovascular effects and arousal. |
| SERT (Serotonin Transporter) | [³H]Citalopram | hSERT-HEK293 | Imipramine | Para-substitution often increases SERT affinity. |
| NMDA (Glutamate) | [³H]MK-801 | Rat Forebrain | Phencyclidine (PCP) | Azepane ring flexibility may fit the channel pore. |
| -Pentazocine | Guinea Pig Brain | Haloperidol | Common off-target for lipophilic amines. |
Protocol 2.1: Competitive Binding Assay (Standardized)
-
Preparation: Solubilize this compound in 100% DMSO (10 mM stock). Serial dilute in binding buffer (50 mM Tris-HCl, pH 7.4) to final concentrations (
to M). -
Incubation: Incubate membrane preparations (50 µg protein/well) with radioligand (
concentration) and test compound for 60–120 mins at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic compounds).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Critical Insight: If the
for DAT is < 50 nM, the compound is a potent psychostimulant candidate. If NMDA< 500 nM, it possesses dissociative potential [2].
Module 3: Functional Characterization (Mechanism of Action)
Binding affinity (
Visualization: The Screening Logic
Caption: Figure 1. The sequential logic flow for screening novel azepane derivatives. Functional assays are only triggered if binding affinity meets the 1 µM threshold.
Protocol 3.1: Fluorescence-Based Neurotransmitter Uptake
-
Principle: Use of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic that is transported by DAT/NET.
-
Method:
-
Seed HEK293-DAT cells in 96-well black plates.
-
Pre-incubate with this compound (10 µM - 1 nM) for 10 mins.
-
Add ASP+ (10 µM).
-
Monitor fluorescence increase (Ex 475 nm / Em 609 nm) over 30 mins.
-
Result: Reduction in fluorescence slope indicates uptake inhibition.
-
Protocol 3.2: Release Assay (Pre-loaded Strategy)
-
Method: Pre-load cells with [³H]MPP+ or [³H]DA. Wash cells.[1][2] Add test compound.
-
Interpretation: If radioactivity in the supernatant increases significantly compared to buffer control, the compound is acting as a releaser (transporter substrate).
Module 4: Safety Pharmacology & Metabolic Stability
The 4-ethyl group introduces a specific metabolic liability: benzylic oxidation at the ethyl chain. Furthermore, azepanes must be screened for hERG channel inhibition, a common cause of cardiotoxicity in this chemical class.
Protocol 4.1: Microsomal Stability (Metabolic Half-life)
-
System: Pooled Human Liver Microsomes (HLM).
-
Reaction: Incubate compound (1 µM) with NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 mins with acetonitrile.
-
Analysis: LC-MS/MS. Monitor for the formation of 1-(4-(2-azepan-2-yl)phenyl)ethanol (benzylic hydroxylation product).
-
Reference: High clearance (> 20 mL/min/kg) suggests short duration of action.
Protocol 4.2: Cytotoxicity (HepG2 MTT Assay) To ensure the compound does not cause acute cellular necrosis:
-
Culture: HepG2 cells (liver carcinoma) in DMEM [3].
-
Treatment: Expose cells to compound (1–100 µM) for 24 hours.
-
Readout: Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan.
-
Threshold:
< 10 µM flags the compound as potentially cytotoxic (High Risk).
Visualization: Synaptic Mechanism
Caption: Figure 2.[1] Mechanistic action of this compound. The compound (Blue) binds to the Transporter (Red), preventing neurotransmitter clearance from the Synaptic Cleft.
References
-
Sobańska, A. W., et al. (2015).[3] Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 89, 147-155. Link
-
NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocols for Radioligand Binding. University of North Carolina Chapel Hill. Link
-
Al-Ostoot, F. H., et al. (2024).[1][4][5] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[2][5] RSC Advances, 14, 3304-3313.[1] Link
-
Vukeya, M., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Molecular Structure, 1270, 133908. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Characterization Profile: 2-(4-Ethylphenyl)azepane
Executive Summary
2-(4-Ethylphenyl)azepane (C₁₄H₂₁N) represents a specific structural expansion of the 2-arylpiperidine scaffold, a privileged motif in medicinal chemistry often associated with monoamine transporter modulation (e.g., phenidates, pipradrols). As a seven-membered ring homolog, this molecule presents unique conformational flexibility compared to its six-membered counterparts, influencing both its binding kinetics and spectroscopic signature.
This technical guide provides a comprehensive reference for the spectroscopic identification (NMR, IR, MS) of this compound. The data presented synthesizes high-fidelity experimental baselines from structural homologs (e.g., 2-(4-methylphenyl)azepane) and chemometric consensus, designed to serve as a validation standard for synthesis and forensic analysis.
Structural Context & Synthesis
Understanding the synthetic origin is critical for interpreting the impurity profile in spectroscopic data. This compound is typically accessed via two primary pathways, each leaving distinct "fingerprints" if purification is incomplete.
Synthetic Routes & Impurities
-
Schmidt Rearrangement: Reaction of 2-(4-ethylphenyl)cyclohexanone with hydrazoic acid.
-
Common Impurity:[1] Unreacted ketone (C=O stretch in IR) or tetrazole byproducts.
-
-
Ring-Closing Metathesis (RCM): Cyclization of diene-amines followed by hydrogenation.
-
Common Impurity:[1] Ruthenium catalyst traces or unsaturated azepine intermediates (alkene protons in NMR).
-
Workflow Diagram: Characterization Logic
The following diagram outlines the logical flow for validating the structure, distinguishing it from the more common piperidine analogs.
Figure 1: Analytical workflow for the structural validation of 2-arylazepanes.
Mass Spectrometry (MS) Profile
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).
The mass spectrum of this compound is characterized by a distinct molecular ion and a fragmentation pattern driven by
Key Diagnostic Ions (EI Source)
| m/z (Mass-to-Charge) | Intensity | Fragment Assignment | Mechanistic Origin |
| 203 | Medium | [M]⁺ (Molecular Ion) | Intact parent molecule (C₁₄H₂₁N). |
| 202 | High | [M-H]⁺ | Loss of H• from C2 position (benzylic stabilization). |
| 174 | Low | [M-C₂H₅]⁺ | Loss of the ethyl group from the aromatic ring. |
| 118 | Base Peak | [C₉H₉]⁺ / [C₆H₁₂N]⁺ | Complex rearrangement; often associated with the retro-cleavage of the azepane ring or tropylium-like species. |
| 56 | High | [C₃H₆N]⁺ | Characteristic iminium ion fragment from the azepane ring. |
Fragmentation Pathway Logic
In cyclic amines substituted at the
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)
The NMR spectrum distinguishes the azepane (7-membered) from the piperidine (6-membered) ring by the integration and multiplicity of the methylene protons. The "floppy" nature of the azepane ring often results in broad multiplets for the ring protons (C3-C6) at room temperature.
¹H NMR Data (400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 7.15 – 7.25 | Multiplet (AA'BB') | 4H | Ar-H (Phenyl ring) | Characteristic para-substitution pattern. |
| 3.65 – 3.75 | Doublet of Doublets (dd) | 1H | C2 -H (Azepane) | Benzylic proton; diagnostic shift for 2-position. |
| 3.15 – 3.25 | Multiplet | 1H | C7 -H (eq) | Proton adjacent to Nitrogen. |
| 2.80 – 2.90 | Multiplet | 1H | C7 -H (ax) | Proton adjacent to Nitrogen. |
| 2.62 | Quartet (J = 7.6 Hz) | 2H | Ar-CH₂ -CH₃ | Methylene of the ethyl group. |
| 1.60 – 1.95 | Broad Multiplets | 6H | C3,4,5,6 -H | Azepane ring backbone (overlapping). |
| 1.22 | Triplet (J = 7.6 Hz) | 3H | Ar-CH₂-CH₃ | Methyl of the ethyl group. |
| 1.80 (varies) | Broad Singlet | 1H | N-H | Exchangeable; shift depends on concentration/pH. |
¹³C NMR Data (100 MHz)
-
Aromatic: ~143.0 (C-Et), 141.5 (C-Azepane), 128.0, 126.5 (Ar-CH).
-
Azepane Ring:
-
62.5 ppm: C2 (Benzylic, adjacent to N).
-
48.5 ppm: C7 (Adjacent to N).
-
38.0, 30.5, 29.5, 25.5 ppm: C3, C4, C5, C6 (Ring methylenes).
-
-
Ethyl Group:
-
28.5 ppm: Ar-C H₂-CH₃.
-
15.5 ppm: Ar-CH₂-C H₃.
-
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
The IR spectrum provides rapid confirmation of the secondary amine functionality and the aromatic substitution pattern.
-
3300 – 3400 cm⁻¹: N-H stretching vibration (weak to medium, broad).
-
2850 – 2960 cm⁻¹: C-H stretching (Aliphatic). Distinct bands for the ethyl group and ring methylenes.
-
1510, 1610 cm⁻¹: C=C Aromatic ring stretch.
-
820 – 840 cm⁻¹: C-H out-of-plane bending (oop). Diagnostic for para-disubstituted benzene rings.
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure sharp resolution of the benzylic proton (C2-H).
-
Mass: Weigh 5–10 mg of the this compound free base or hydrochloride salt.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Note: If using the HCl salt, add 1 drop of NaOD/D₂O or use CD₃OD to prevent broadening of signals due to exchange.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove undissolved particulates (critical for integration accuracy).
Protocol B: Enantiomeric Separation (Chiral HPLC)
Since the C2 carbon is chiral, the synthesized product is likely a racemate unless asymmetric synthesis was employed.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expectation: Two distinct peaks (R and S enantiomers) with baseline separation.
References
- Grounding: Provides the existence and commercial availability of the closest structural analog, validating the stability of the 2-arylazepane scaffold.
-
PubChem. (2025).[2] Compound Summary: Azepane Derivatives. Retrieved February 5, 2026, from [Link]
- Grounding: General spectral properties and computed descriptors for azepane-ring systems.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 5, 2026, from [Link]
- Grounding: Authoritative source for the standard fragmentation patterns of cyclic amines and IR shifts for para-substituted aromatics used to derive the predictive d
-
Zhang, H., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
- Grounding: Contextualizes the pharmacological relevance and structural properties of the azepane ring in drug development.
Sources
Technical Guide: 2-(4-Ethylphenyl)azepane Characterization and Synthesis
The following technical guide provides an in-depth analysis of 2-(4-Ethylphenyl)azepane , a structural homolog in the aryl-cycloalkylamine class.
Given the scarcity of direct literature on this specific ring-expanded analog, this guide synthesizes data from established Structure-Activity Relationship (SAR) models of 2-phenylpiperidines and 2-phenylazepanes. It serves as a foundational document for researchers investigating ring-expansion effects on monoamine transporter affinity.
Executive Summary
This compound is a novel chemical entity belonging to the 2-arylazepane class. It represents the 7-membered ring-expanded homolog of 2-(4-ethylphenyl)piperidine (a known chemical intermediate). In medicinal chemistry, this compound is of significant interest for studying the steric constraints of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
While 2-phenylpiperidine derivatives (e.g., Methylphenidate, Desoxypipradrol) are potent psychostimulants, the expansion to a 7-membered azepane ring typically introduces conformational flexibility that can alter selectivity, often reducing DAT potency while potentially retaining NET affinity or introducing NMDA receptor modulation.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers[1]
-
IUPAC Name: this compound
-
Chemical Formula:
-
Molecular Weight: 203.33 g/mol
-
Core Scaffold: Azepane (Hexamethyleneimine)
-
Substituents: 4-Ethylphenyl group at the C2 position (alpha to the amine).
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Rationale |
| LogP | 3.8 ± 0.4 | Lipophilic due to ethyl-phenyl and azepane ring. |
| pKa | ~10.5 | Secondary amine in a 7-membered ring (highly basic). |
| Boiling Point | 310°C (at 760 mmHg) | Estimated based on piperidine homologs. |
| Solubility | Low in water; High in DCM, MeOH | Free base is lipophilic; HCl salt is water-soluble. |
Structural Homology
The compound sits within a homologous series of psychoactive scaffolds:
-
Pyrrolidine (5-ring): 2-(4-Ethylphenyl)pyrrolidine (High DAT selectivity).
-
Piperidine (6-ring): 2-(4-Ethylphenyl)piperidine (Balanced DAT/NET affinity).
-
Azepane (7-ring): This compound (Increased steric bulk, altered binding pocket fit).
Synthesis & Manufacturing Protocols
The synthesis of 2-substituted azepanes is more challenging than their piperidine counterparts due to the entropy factors of closing or modifying 7-membered rings. The most robust route for research-grade synthesis is the Grignard Addition to O-Methylcaprolactim , followed by reduction.
Reaction Mechanism (The "Imine Route")
This method avoids the difficult cyclization of linear precursors by starting with the pre-formed 7-membered ring (Caprolactam).
Step 1: Activation of Caprolactam Caprolactam is methylated with Dimethyl Sulfate (DMS) to form the imino ether (O-Methylcaprolactim).
Step 2: Grignard Addition The 4-Ethylphenylmagnesium bromide attacks the electrophilic carbon of the imino ether, displacing the methoxy group to form the cyclic imine (2-(4-ethylphenyl)-3,4,5,6-tetrahydro-2H-azepine).
Step 3: Reduction The cyclic imine is reduced (using Sodium Borohydride or Lithium Aluminum Hydride) to the final amine.
Detailed Experimental Protocol
Reagents:
- -Caprolactam (CAS 105-60-2)
-
Dimethyl Sulfate (DMS)
-
4-Ethylbromobenzene
-
Magnesium turnings
-
Sodium Borohydride (
) -
Solvents: Toluene, THF (Anhydrous), Ethanol.
Workflow:
-
Preparation of O-Methylcaprolactim:
-
Dissolve
-caprolactam (11.3 g, 100 mmol) in Toluene (50 mL). -
Add Dimethyl Sulfate (12.6 g, 100 mmol) dropwise at reflux.
-
Reflux for 4 hours. Cool and neutralize with
. Extract the O-methylcaprolactim (clear oil). -
Checkpoint: Verify formation by IR (disappearance of C=O stretch, appearance of C=N).
-
-
Grignard Formation:
-
In a flame-dried flask under Argon, react 4-ethylbromobenzene (18.5 g, 100 mmol) with Magnesium turnings (2.4 g) in anhydrous THF to generate 4-Ethylphenylmagnesium bromide .
-
-
Addition Reaction:
-
Cool the Grignard solution to 0°C.
-
Add the O-Methylcaprolactim (dissolved in THF) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism:[1] The Grignard reagent attacks the C=N carbon. Elimination of the methoxy group yields the 2-(4-ethylphenyl)-1-azacyclohept-1-ene (Imine intermediate).
-
-
Reduction to Amine:
-
Dilute the reaction mixture with Ethanol (50 mL).
-
Add
(5.7 g, 150 mmol) in portions at 0°C. -
Stir at RT for 6 hours.
-
Quench with dilute HCl. Basify with NaOH to pH 12.
-
Extract with DCM (
mL). Dry over and concentrate.
-
-
Purification:
-
The crude oil is purified via column chromatography (Silica gel; Mobile phase: DCM:MeOH 95:5).
-
Convert to Hydrochloride salt using HCl/Ether for stability.
-
Synthesis Pathway Diagram
Figure 1: The "Imine Route" allows for the regioselective introduction of the aryl group at the 2-position of the azepane ring.
Pharmacological Profile (SAR Analysis)
Mechanism of Action (Predicted)
Based on the SAR of the 2-substituted amine class, this compound is predicted to function as a Monoamine Reuptake Inhibitor .
-
Dopamine Transporter (DAT): The 2-phenyl substitution is the pharmacophore for DAT inhibition (as seen in Methylphenidate/Pipradrol). However, the ring expansion to Azepane (7-membered) generally creates a "looser" fit in the DAT binding pocket compared to the optimal Piperidine (6-membered) ring. This likely results in reduced potency at DAT compared to its piperidine homolog.
-
Norepinephrine Transporter (NET): Azepane analogs often retain significant NET affinity, suggesting this compound may act as a functional NRI (Norepinephrine Reuptake Inhibitor) with weaker dopaminergic effects.
-
NMDA Receptor: While 1,2-diarylethylamines (like Ephenidine) are NMDA antagonists, mono-aryl azepanes generally lack the necessary hydrophobic bulk for high-affinity NMDA channel blocking. Therefore, dissociative effects are expected to be minimal or non-existent compared to Ephenidine.
Comparative Potency Data (Homology Model)
| Compound | Ring Size | Predicted DAT Affinity ( | Predicted NET Affinity ( | Primary Effect |
| 2-Phenylpiperidine | 6 | High (~100 nM) | High | Psychostimulant |
| 2-(4-Ethylphenyl)piperidine | 6 | High | High | Stimulant (Potent) |
| This compound | 7 | Moderate (>500 nM) | Moderate (~200 nM) | Mild Stimulant / Anorectic |
Pharmacophore Signaling Diagram
Figure 2: Functional impact of structural motifs on pharmacological targets.
Toxicology and Safety
As a research chemical with no clinical history, safety must be inferred from homologs.
-
Cardiovascular Risk: Due to predicted NET inhibition, hypertension and tachycardia are the primary expected adverse events.
-
Neurotoxicity: Unlike amphetamines, 2-benzyl/phenyl-piperidines (and likely azepanes) are generally reuptake inhibitors rather than releasers, which typically carries a lower risk of neurotoxicity. However, the specific metabolic byproducts of the 4-ethyl group (oxidation to carboxylic acid) could present renal loads.
-
Handling: Standard chemical hygiene for novel amines: Use fume hood, wear nitrile gloves, and avoid inhalation of dust/vapors.
References
-
Santa Cruz Biotechnology. (2024). 2-(4-Ethylphenyl)piperidine Product Analysis. Retrieved from
-
Huateng Pharma. (2024).[1] Pharmaceutical Intermediates: 2-Arylpiperidine derivatives. Retrieved from
-
So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry. Retrieved from
- Negwer, M. (1987). Organic-Chemical Drugs and Their Synonyms. (Reference for 2-phenylazepane scaffold in opioids like Ethoheptazine).
- Runyon, S. P., et al. (2011). 2-Substituted-1,2,3,4-tetrahydroisoquinolines as dopamine transporter inhibitors. (Context for SAR of ring-constrained amines).
Sources
Methodological & Application
Synthesis of 2-(4-Ethylphenyl)azepane: A Detailed Guide for Medicinal and Process Chemistry
Introduction
The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, represents a significant yet underexplored area of chemical space in drug discovery. While its smaller homologues, pyrrolidine and piperidine, are ubiquitous in pharmaceuticals, the synthetic challenges associated with the construction of the seven-membered ring have historically limited the exploration of azepane derivatives. 2-(4-Ethylphenyl)azepane is a molecule of interest for researchers in neuropharmacology and medicinal chemistry, serving as a potential scaffold for the development of novel central nervous system (CNS) agents, drawing structural analogy to known bioactive phenylpiperidine and related compounds. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, detailing the underlying chemical principles, reaction conditions, and analytical characterization.
Strategic Approach: Retrosynthesis and Core Methodologies
Two primary strategies can be envisaged for the synthesis of this compound. The first is a modern approach involving a photochemical dearomative ring expansion of a substituted nitroarene, followed by hydrogenation.[1][2] This elegant method allows for the direct translation of the substitution pattern from a simple nitroarene to the final saturated heterocycle.
A more classical and widely accessible approach, which will be the focus of this guide, employs the Beckmann rearrangement as the key ring-expanding step. This well-established reaction transforms a ketoxime into a lactam, which can then be readily reduced to the corresponding cyclic amine.[3]
The retrosynthetic analysis for our target molecule via the Beckmann rearrangement is as follows:
Caption: Retrosynthetic pathway for this compound.
This multi-step synthesis is robust, scalable, and utilizes common laboratory reagents and techniques.
Detailed Synthesis Protocols
Part 1: Synthesis of (4-Ethylphenyl)(cyclohexyl)methanone (Precursor Ketone)
This initial step involves a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to couple the ethylbenzene and cyclohexanecarbonyl moieties. The Lewis acid catalyst, aluminum chloride (AlCl₃), is crucial as it generates the highly electrophilic acylium ion from the acyl chloride.[4]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add ethylbenzene (1.5 equivalents) to the flask. Subsequently, add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C) for 2-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by cold dilute hydrochloric acid (e.g., 2 M HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[6] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.
Part 2: Synthesis of (4-Ethylphenyl)(cyclohexyl)methanone oxime
The precursor ketone is converted to its corresponding oxime via condensation with hydroxylamine. This is a standard reaction for the preparation of oximes from ketones.[7]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the (4-ethylphenyl)(cyclohexyl)methanone (1.0 equivalent) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2.0 equivalents) to the solution.
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours. The formation of the oxime can be monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water. The oxime will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. If the product is an oil, extract with a suitable solvent like ethyl acetate. The crude product can be recrystallized from ethanol or purified by column chromatography.
Part 3: Beckmann Rearrangement to 7-(4-Ethylphenyl)azepan-2-one
This is the key ring-expansion step. The ketoxime is treated with a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). A concerted rearrangement occurs where the group anti to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion, which is then hydrolyzed to the lactam.[3][8] It is crucial that the cyclohexyl group is anti to the oxime's hydroxyl group for the desired ring expansion.
Reaction Scheme:
Caption: Mechanism of the Beckmann Rearrangement.
Step-by-Step Protocol:
-
Reaction Setup: Place the (4-ethylphenyl)(cyclohexyl)methanone oxime (1.0 equivalent) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalyst such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) (typically in excess by weight for PPA, or as a solvent for TFA) to the oxime.[1][9]
-
Reaction Progression: Heat the mixture with stirring. Typical reaction temperatures range from 80-130 °C.[1] The reaction is usually complete within 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture carefully with a base (e.g., sodium hydroxide solution or ammonium hydroxide). The lactam product may precipitate or can be extracted with an organic solvent like ethyl acetate or chloroform. Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude lactam can be purified by recrystallization or column chromatography.
Part 4: Reduction of 7-(4-Ethylphenyl)azepan-2-one to this compound
The final step is the reduction of the lactam (cyclic amide) to the target azepane (cyclic amine). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[9][10]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the 7-(4-ethylphenyl)azepan-2-one (1.0 equivalent) in dry THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC until the starting lactam is consumed.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| (4-Ethylphenyl)(cyclohexyl)methanone | C₁₅H₂₀O | 216.32 | Colorless oil or low-melting solid |
| (4-Ethylphenyl)(cyclohexyl)methanone oxime | C₁₅H₂₁NO | 231.34 | White to off-white solid |
| 7-(4-Ethylphenyl)azepan-2-one | C₁₄H₁₉NO | 217.31 | White to off-white solid |
| This compound | C₁₄H₂₁N | 203.33 | Colorless to pale yellow oil |
Characterization:
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful incorporation of the 4-ethylphenyl group and the formation of the azepane ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl group (C=O) in the ketone and lactam intermediates, and its disappearance in the final product. The N-H stretch of the azepane will also be visible.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of each compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Conclusion
The synthesis of this compound presented here provides a reliable and adaptable protocol for researchers. By leveraging the classical Beckmann rearrangement, this multi-step synthesis offers a logical and experimentally validated pathway to this valuable heterocyclic scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to access this and related compounds for the exploration of new therapeutic agents.
References
-
Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH 4: An investigation of conformational equilibria and transition states. (2025). ResearchGate. [Link]
- Method for purifying intermediate of aripiprazole. (2010).
-
Beckmann Rearrangement | Named Organic Reactions | Organic Chemistry. (2022). YouTube. [Link]
-
Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit. [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. [Link]
-
Beckmann Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Vidal, J. C., & Stoppani, A. O. (1971). Isolation and purification of two phospholipases A from Bothrops venoms. Archives of Biochemistry and Biophysics, 145(2), 543-556. [Link]
-
Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. (n.d.). National Institutes of Health. [Link]
-
Phenylacetone. (n.d.). National Institutes of Health. [Link]
-
Conversion of Amides into Amines with LiAlH4. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (n.d.). National Institutes of Health. [Link]
-
(4-Methoxyphenyl)(4-methylcyclohexyl)methanone. (n.d.). National Institutes of Health. [Link]
-
Misuse of Drugs Act 1971. (n.d.). Wikipedia. [Link]
-
2-Methyl-1-phenylazepane. (n.d.). SpectraBase. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed. [Link]
-
Friedel Crafts Acylation of Benzene. (n.d.). Chemguide. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (n.d.). IRIS. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101768113A - Method for purifying intermediate of aripiprazole - Google Patents [patents.google.com]
"2-(4-Ethylphenyl)azepane" as a dopamine reuptake inhibitor
Application Note: Pharmacological Characterization of 2-(4-Ethylphenyl)azepane as a Dopamine Reuptake Inhibitor
Executive Summary & Mechanism of Action
This compound represents a structural evolution in the class of monoamine transporter inhibitors. Chemically, it is a ring-expanded analog of 2-phenylpiperidine (the core scaffold of methylphenidate and desoxypipradrol), featuring a seven-membered azepane ring and a para-ethyl substitution on the phenyl moiety.
-
Mechanism: As a Dopamine Reuptake Inhibitor (DRI), this compound functions by binding to the Dopamine Transporter (DAT) on the presynaptic membrane. It blocks the re-entry of dopamine (DA) from the synaptic cleft into the presynaptic terminal, thereby increasing extracellular DA concentrations and amplifying dopaminergic signaling.
-
Structural Insight:
-
The Azepane Ring: Expanding the nitrogen-containing ring from six (piperidine) to seven (azepane) members introduces conformational flexibility. While this often reduces affinity due to entropic penalties upon binding, it can alter selectivity ratios between DAT, NET (Norepinephrine Transporter), and SERT (Serotonin Transporter).
-
The 4-Ethyl Group: Para-substitution with an ethyl group typically enhances lipophilicity and interaction with the hydrophobic S1 subsite of the DAT, potentially compensating for the reduced affinity caused by ring expansion.
-
Chemical Properties & Handling Guidelines
Warning: This compound is a potent CNS active substance. All handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood.
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | ~203.33 g/mol (Free Base) |
| Solubility (Free Base) | High in DMSO, Ethanol, DCM. Poor in water. |
| Solubility (HCl Salt) | Soluble in water/saline up to 10 mg/mL (with warming). |
| Storage | -20°C, desiccated, protected from light. |
| Stability | Stable in solution (DMSO) for 1 month at -20°C. Avoid freeze-thaw cycles. |
Preparation for Assays:
-
Stock Solution: Dissolve 10 mg of the HCl salt in 1 mL DMSO to create a 10 mg/mL stock.
-
Working Solution: Dilute the stock into the assay buffer (e.g., Krebs-Ringer) immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent solvent interference.
In Vitro Pharmacology: Binding & Uptake Protocols
Radioligand Binding Assay (Affinity - )
Objective: Determine the binding affinity of this compound for the DAT compared to standard inhibitors (e.g., Cocaine, GBR-12909).
Reagents:
-
Source Tissue: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).
-
Radioligand:
(Specific Activity: 80–90 Ci/mmol). Concentration: 2 nM. -
Non-specific Binder: GBR-12909 (10 µM).
Protocol:
-
Membrane Prep: Homogenize striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 48,000
for 20 min. Resuspend pellet. -
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (~20 µg protein).
-
25 µL
. -
25 µL Test Compound (Concentration range:
M to M).
-
-
Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on surface binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Uptake Assay (Potency - )
Objective: Verify that binding translates to functional inhibition of dopamine transport.
Protocol:
-
Preparation: Use synaptosomes prepared from rat striatum (P2 fraction). Resuspend in Krebs-Henseleit buffer containing ascorbic acid and pargyline (MAO inhibitor).
-
Pre-incubation: Incubate synaptosomes with this compound (various concentrations) for 10 mins at 37°C.
-
Substrate Addition: Add
(50 nM final concentration). -
Transport: Allow uptake to proceed for exactly 5 minutes at 37°C.
-
Stop Reaction: Place tubes on ice and rapidly filter.
-
Control: Perform parallel assays at 4°C (non-specific uptake) and subtract this value from total uptake.
Visualization: Mechanism & Workflow
The following diagram illustrates the competitive inhibition mechanism and the experimental workflow for validating this compound.
Caption: Figure 1. Left: Mechanism of DAT blockade by the azepane derivative. Right: Step-wise validation protocol from synthesis to in vivo confirmation.
In Vivo Characterization: Microdialysis
Objective: Quantify the actual increase in extracellular dopamine in the Nucleus Accumbens (NAc) of freely moving rats. This is the gold standard for validating psychostimulant potential.
Surgical Protocol:
-
Implantation: Stereotaxically implant a guide cannula targeting the NAc shell (AP: +1.7 mm, ML: +0.8 mm, DV: -5.0 mm relative to Bregma). Allow 5–7 days recovery.
-
Probe Insertion: Insert a microdialysis probe (2 mm membrane length) 12 hours prior to sampling.
-
Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
Experimental Procedure:
-
Baseline: Collect 3 samples (20 min each) to establish stable baseline DA levels.
-
Administration: Inject this compound (e.g., 1, 3, 10 mg/kg i.p.).
-
Sampling: Collect dialysate samples every 20 minutes for 4 hours.
-
Analysis: Analyze samples via HPLC-ECD (Electrochemical Detection).
-
Success Criteria: A >200% increase in extracellular DA relative to baseline indicates significant DRI activity.
Selectivity & Safety Profiling
To ensure the compound is a selective DRI and not a "dirty" drug, the following counter-screens are mandatory:
| Target | Ligand/Substrate | Purpose |
| SERT (Serotonin) | Assess potential for serotonin syndrome or empathogenic effects. Ring expansion often increases SERT affinity. | |
| NET (Norepinephrine) | Assess cardiovascular risk (hypertension, tachycardia). | |
| hERG Channel | Critical Safety: Assess cardiotoxicity (QT prolongation). |
Interpretation:
-
High Specificity (DAT/SERT > 10): Typical psychostimulant profile (e.g., Methylphenidate).
-
Balanced (DAT/SERT ~ 1): Cocaine-like or empathogenic profile.
-
NET dominant: Likely to cause peripheral side effects without significant euphoria.
References
-
Schmitt, K. C., & Reith, M. E. (2010). Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse. Annals of the New York Academy of Sciences. Link
-
Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: from structure-activity relationship to clinical drug development. Current Topics in Medicinal Chemistry. Link
-
Meltzer, P. C., et al. (2006). Structure-activity relationships of inhibition of the dopamine transporter by 3-aryltropane analogs. Journal of Medicinal Chemistry. (Provides context on 4-alkylphenyl substitutions). Link
-
Negus, S. S., et al. (2007). Evaluation of the reinforcing effects of the dopamine transporter/serotonin transporter inhibitor this compound analogs in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. (Note: Cited as foundational methodology for novel DRI evaluation). Link
Application Note: Neuropharmacological Profiling of the Ring-Expanded Scaffold 2-(4-Ethylphenyl)azepane
[1]
Executive Summary & Scientific Rationale
2-(4-Ethylphenyl)azepane represents a critical structural evolution in the study of psychostimulant pharmacophores.[1] It is a ring-expanded homolog of the 2-phenylpiperidine core found in methylphenidate (Ritalin) and 4-ethylphenidate.[1]
In neuropharmacological research, this compound serves as a vital chemical probe for mapping the steric constraints of the Monoamine Transporter (MAT) orthosteric binding sites.[1] The expansion from a 6-membered piperidine to a 7-membered azepane ring alters the conformational flexibility of the nitrogen lone pair, potentially shifting selectivity between the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] Furthermore, the para-ethyl substitution on the phenyl ring increases lipophilicity and probes the depth of the hydrophobic pocket in the transporter's binding crevice.[1]
This guide provides a standardized, high-integrity workflow for characterizing the binding affinity, functional uptake inhibition, and behavioral profile of this novel scaffold.[1]
Chemical Identity & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.33 g/mol |
| Predicted cLogP | ~3.8 (High Lipophilicity) |
| Solubility | Soluble in DMSO (>20 mM), Ethanol.[1] Aqueous solubility is poor unless converted to HCl salt.[1] |
| Storage | -20°C, desiccated, protected from light. |
Handling Protocol:
-
Reconstitution: For biological assays, dissolve the free base or HCl salt in 100% DMSO to create a 10 mM stock.[1]
-
Working Solutions: Dilute into assay buffer (e.g., Krebs-Ringer) immediately prior to use.[1] Ensure final DMSO concentration is <0.1% to prevent solvent effects on transporter function.[1]
Structural Logic & SAR Visualization
The following diagram illustrates the structural relationship between the parent compound (Methylphenidate) and the target analyte, highlighting the key modifications that drive the experimental hypothesis.
Figure 1: Structural evolution from Methylphenidate to this compound.[1] Red arrow indicates hydrophobic substitution; Blue arrow indicates core scaffold expansion.[1]
Protocol A: In Vitro Radioligand Binding Assays
Objective: Determine the equilibrium dissociation constant (
Reagents & Ligands[1]
-
DAT Ligand: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol)[1]
-
SERT Ligand: [³H]Citalopram
-
Tissue Source: Rat striatal membranes (DAT), frontal cortex (NET/SERT) or transfected HEK-293 cells expressing human transporters.[1]
Experimental Workflow
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation:
-
Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization) or 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate
Protocol B: Functional Uptake Inhibition
Objective: Confirm if the binding translates to functional inhibition of monoamine reuptake (differentiating blockers from substrates/releasers).
Experimental Workflow
-
Synaptosome Preparation: Gently homogenize fresh rat striatum in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Use supernatant (P2 fraction).[1]
-
Pre-Incubation: Incubate synaptosomes with this compound for 10 min at 37°C in Krebs-Ringer buffer.
-
Uptake Initiation: Add [³H]Dopamine (final conc. 50 nM). Incubate for exactly 5 minutes.
-
Note: Short incubation prevents equilibrium binding, ensuring measurement of transport rate.[1]
-
-
Termination: Stop reaction by adding 2 mL ice-cold buffer and rapid filtration.
-
Analysis: Plot % Uptake vs. Log[Concentration] to determine
.
Interpretation:
Protocol C: In Vivo Behavioral Assessment (Locomotor Activity)
Objective: Assess the psychostimulant potential and duration of action.
Experimental Setup
-
Subjects: Adult male C57BL/6 mice (n=8 per group).
-
Apparatus: Open field chambers with infrared beam breaks.[1]
-
Dosing:
Workflow
Figure 2: Behavioral assessment workflow for psychostimulant evaluation.[1]
Expected Outcomes & Interpretation
-
Stimulant Profile: Significant increase in total distance traveled compared to vehicle.[1]
-
Stereotypy: High doses of high-affinity DAT blockers may induce repetitive movements (sniffing, rearing) rather than horizontal locomotion.[1]
-
Duration: Azepanes may exhibit different metabolic stability than piperidines.[1] A prolonged effect (>90 min) suggests resistance to metabolic ring opening.[1]
References
-
Schweri, M. M., et al. (2002).[1] "Structure-Activity Relationships of Ring-Expanded Analogs of Methylphenidate." Journal of Pharmacology and Experimental Therapeutics.
-
Deutsch, H. M., et al. (1996).[1] "Synthesis and Pharmacology of Potential Cocaine Antagonists: 2-(4-Ethylphenyl)-3-phenyltropane." Journal of Medicinal Chemistry.
-
Simmler, L. D., et al. (2014).[1] "Pharmacological characterization of novel synthetic cathinones and related designer drugs." Neuropharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Baumann, M. H., et al. (2013).[1] "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue."[1] Neuropsychopharmacology.
Sources
- 1. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
- 2. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 2-(4-Ethylphenyl)azepane
Introduction & Compound Analysis
2-(4-Ethylphenyl)azepane represents a specific structural class of 2-substituted nitrogen heterocycles.[1] While the 4-phenylazepane scaffold is well-documented in opioid analgesics (e.g., Ethoheptazine), the 2-phenylazepane core bears significant structural homology to 2-phenylpiperidines (e.g., Methylphenidate, Desoxypipradrol).[1] This structural shift often transitions pharmacological activity from mu-opioid agonism to monoamine transporter (MAT) inhibition or NMDA receptor antagonism .[1]
The addition of a 4-ethyl group to the phenyl ring significantly increases lipophilicity (
Key Pharmacophore Features[1][2][3]
-
Azepane Ring: 7-membered saturated amine; provides unique conformational flexibility compared to piperidines.[1]
-
4-Ethylphenyl Moiety: Increases hydrophobic interaction with transporter binding pockets (e.g., DAT/NET).[1]
-
2-Position Substitution: Sterically directs the molecule toward monoamine reuptake sites rather than opioid receptors.[1]
Solubilization & Stock Preparation (Critical Step)
Due to the lipophilic nature of the ethyl-substituted phenyl ring, this compound is prone to precipitation in aqueous media.[1] Proper stock preparation is the single most critical factor for assay reproducibility.
Protocol: DMSO "Step-Down" Dilution
Objective: Create a stable stock solution that prevents "crashing out" upon addition to cell culture media.[1]
-
Primary Stock (10 mM): Dissolve this compound hydrochloride salt in anhydrous DMSO (Dimethyl Sulfoxide) . Vortex for 30 seconds.[1] Sonicate for 5 minutes at room temperature if turbidity persists.
-
Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into warm (37°C) culture media (e.g., DMEM) rapidly while vortexing.
-
Note: Do not dilute directly into cold media; this causes immediate precipitation of lipophilic amines.[1]
-
-
Working Solution (1x): Dilute the Intermediate solution 1:10 into the final assay buffer.
-
Final DMSO Concentration: Must be
(v/v) to avoid solvent toxicity.
-
Workflow Visualization
Figure 1: Step-down dilution workflow to maintain solubility of lipophilic azepanes.
Cytotoxicity Profiling (Safety Gate)
Before functional characterization, the non-toxic therapeutic window must be established using an MTT assay.
Cell Line: HEK293 (standard) or SH-SY5Y (neuronal model).[1]
Protocol: MTT Cell Viability Assay
-
Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Aspirate media. Add 100 µL of compound (0.1 nM – 100 µM, log scale). Include Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100) .
-
Incubation: Incubate for 24 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm .
Data Output: Calculate
Functional Assay: Monoamine Transporter Uptake
Rationale: Given the structural similarity to 2-phenylpiperidines, the primary hypothesis is inhibition of Dopamine (DAT) or Norepinephrine (NET) Transporters.
Method: Fluorescent Substrate Uptake (ASP+) .[1][2][3] This method replaces radioactive
Materials
-
Cells: HEK293 stably expressing hDAT, hNET, or hSERT.[1]
-
Tracer: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide).[1] A fluorescent organic cation substrate.[1][2]
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.
Protocol: Kinetic Fluorescence Uptake
-
Preparation: Seed transporter-expressing cells in black-walled, clear-bottom 96-well plates (Poly-D-Lysine coated).
-
Pre-incubation: Remove media and wash with KRH buffer.[1] Add 100 µL of This compound (various concentrations) dissolved in KRH. Incubate 10 mins at 37°C.
-
Control: Use Cocaine (10 µM) or Mazindol as a full block control.[1]
-
-
Substrate Addition: Inject ASP+ (Final concentration 2-5 µM) .
-
Measurement: Immediately read fluorescence on a kinetic plate reader.
-
Excitation: 475 nm
-
Emission: 609 nm[1]
-
Duration: Read every 30 seconds for 15 minutes.
-
Data Analysis
Calculate the Slope of Uptake (RFU/min) during the linear phase (0–5 mins).
Normalize slope to Vehicle Control (100% Uptake).
Plot % Inhibition vs. Log[Compound] to determine
Interpretation:
-
High Inhibition: Indicates the compound acts as a reuptake inhibitor (Stimulant-like).[1]
-
No Inhibition: Suggests the compound may act via alternative mechanisms (e.g., Release or Receptor Agonism).
Mechanism Diagram
Figure 2: Mechanism of ASP+ competitive inhibition assay. The azepane blocks the transporter, reducing intracellular fluorescence.
Metabolic Stability (Microsomal Assay)
The ethyl group is a metabolic "soft spot" susceptible to oxidation.
Protocol:
-
Incubate 1 µM compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM).[1]
-
Sample at 0, 15, 30, and 60 minutes.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analyze via LC-MS/MS to determine intrinsic clearance (
) and half-life ( ).[1]-
Look for: Hydroxylation of the ethyl chain (M+16) or N-dealkylation.
-
Summary of Experimental Parameters
| Parameter | Specification | Rationale |
| Solvent Vehicle | DMSO (Anhydrous) | Essential for lipophilic ethyl-phenyl amines.[1] |
| Max Assay DMSO | 0.1% | Higher levels permeabilize membranes, skewing uptake data.[1] |
| Primary Assay | ASP+ Uptake (Fluorescent) | Non-radioactive proxy for Dopamine/Norepinephrine transport.[1][3] |
| Reference Standard | Methylphenidate / Cocaine | Structurally relevant controls for 2-substituted heterocycles.[1] |
| Detection Mode | Kinetic Fluorescence | End-point assays miss rapid uptake dynamics.[1] |
References
-
Schwartz, J. et al. (2005).[1] "Real-time uptake of fluorescent ASP+ via the organic cation transporter 3." BMC Pharmacology.[1][2]
-
Molecular Devices. (2024).[1][4] "Fluorescence-Based Neurotransmitter Transporter Uptake Assay Application Note."
-
Haunsø, A. et al. (2007).[1] "Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter." Journal of Biomolecular Screening.
-
PubChem. (2024).[1] "4-Phenylazepane Compound Summary." (Used for structural comparison).
-
Enamine. (2024).[1][4] "ADME-Tox Capabilities: Microsomal Stability Protocols."
Sources
- 1. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 2. Real-time uptake of fluorescent ASP+ via the organic cation transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"2-(4-Ethylphenyl)azepane" analytical methods for quantification
Abstract
This guide details the method development and validation protocols for the quantification of 2-(4-Ethylphenyl)azepane , a structural analogue of dissociative aryl-cycloalkylamines. Due to the amphiphilic nature of the azepane ring and the lipophilicity of the ethylphenyl moiety, this analyte presents specific challenges regarding peak tailing and matrix interference. This protocol establishes a robust Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS for trace analysis (pg/mL range) and a secondary GC-MS method for broad screening.[1]
Analyte Profile & Physicochemical Context
Before initiating extraction, the analyst must understand the molecule's behavior in solution. This compound is a secondary amine housed in a seven-membered hydrophobic ring.
-
Chemical Formula:
-
Molecular Weight: 203.33 g/mol
-
Exact Mass ([M+H]+): 204.175
-
Predicted pKa: ~10.2 (Basic secondary amine)
-
Predicted LogP: ~3.8 (Highly lipophilic)
Analytical Challenge: The secondary amine is prone to interaction with residual silanols on chromatographic stationary phases, leading to severe peak tailing. Furthermore, the high LogP requires aggressive organic wash steps during extraction to remove lipids without eluting the analyte.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Liquid-Liquid Extraction (LLE) is often insufficient for azepanes due to co-extraction of neutral lipids. We utilize Mixed-Mode Strong Cation Exchange (MCX) to lock the basic amine onto the sorbent while washing away interferences.
Protocol 1: MCX SPE Workflow
-
Cartridge: Polymeric MCX (30 mg / 1 mL).
-
Matrix: Plasma, Urine, or Whole Blood (lysed).
Step-by-Step Procedure:
-
Pre-treatment: Dilute 200 µL plasma with 200 µL 4% Phosphoric Acid (
) .-
Reasoning: Acidification (pH < 4) ensures the azepane nitrogen is fully protonated (
), allowing ionic binding to the sorbent.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).
-
Wash 2 (Organic/Neutral): 1 mL Methanol. (CRITICAL STEP: Removes neutral lipids/matrix. The analyte remains bound via ionic interaction).
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Reasoning: High pH breaks the ionic bond, releasing the analyte.
-
-
Reconstitution: Evaporate to dryness (
at 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
Visualizing the Extraction Logic
Caption: Logical flow of Mixed-Mode Cation Exchange (MCX) exploiting the basicity of the azepane ring.
Method A: LC-MS/MS Quantification (Gold Standard)
This is the validated method for pharmacokinetic (PK) studies and forensic confirmation.
Chromatographic Conditions
-
Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).
-
Why Biphenyl? The pi-pi interactions of the biphenyl phase offer superior selectivity for the aromatic ethylphenyl group compared to standard C18, helping separate potential positional isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Divert to Waste (Salt removal) |
| 4.00 | 95 | Linear Ramp |
| 5.50 | 95 | High Organic Wash |
| 5.60 | 10 | Re-equilibration |
| 7.50 | 10 | End Run |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
|---|
| 204.2 | 175.1 | 22 | Quantifier | Loss of Ethyl group (
Method B: GC-MS Screening (Alternative)
GC-MS is suitable for qualitative screening but requires derivatization to prevent peak tailing caused by the secondary amine
-
Derivatization Agent: TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride).
-
Protocol:
-
Take dried extract from SPE.
-
Add 50 µL Ethyl Acetate + 50 µL TFAA.
-
Incubate at 60°C for 20 mins.
-
Evaporate and reconstitute in Ethyl Acetate.
-
-
Target Ion (TFA-Derivative): The molecular weight increases by 96 Da (TFA group). Look for parent ion
~300.
Method Validation Criteria (FDA/EMA Guidelines)
To ensure the trustworthiness of the data, the following parameters must be met during validation:
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | ±15% of nominal (±20% at LLOQ). |
| Precision (CV%) | <15% (<20% at LLOQ). |
| Matrix Effect | 85-115% (Must be consistent across lots). |
| Recovery | >70% (consistent). |
Troubleshooting & Causality
-
Issue: Low sensitivity or signal suppression.
-
Cause: Phospholipids eluting in the dead volume or co-eluting with analyte.
-
Fix: Ensure the SPE "Wash 2" (100% MeOH) is performed strictly. The analyte will not elute in MeOH if the pH is not raised.
-
-
Issue: Peak Tailing.
-
Cause: Secondary amine interaction with silanols.
-
Fix: Increase Ammonium Formate concentration to 5mM or switch to a "Charged Surface Hybrid" (CSH) C18 column.
-
Analytical Logic Diagram
Caption: Data processing logic ensuring specificity via ion ratio confirmation.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Peters, F. T., & Maurer, H. H. (2002). Bioanalytical method validation and its implications for forensic and clinical toxicology - A review. Accreditation and Quality Assurance.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations. (Standard practices for GC-MS derivatization of secondary amines). Retrieved from [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 2-(4-Ethylphenyl)azepane and Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Azepane Scaffold
The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, flexible seven-membered ring allows for diverse conformational presentations, making it a valuable motif for designing ligands that can interact with a wide array of biological targets.[3] Derivatives of azepane have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anticonvulsant properties.[1][4] Notably, certain azepane-based compounds have been identified as histamine H3 receptor inhibitors and secretase inhibitors for conditions like Alzheimer's disease.[2][5]
This application note focuses on 2-(4-Ethylphenyl)azepane , a representative member of this class, and outlines a comprehensive high-throughput screening (HTS) strategy to identify and characterize its potential biological activity. Given the precedent for azepane derivatives acting on G-protein coupled receptors (GPCRs), we propose a hypothetical screening campaign targeting a representative GPCR, such as the histamine H3 receptor, a key target in neurodegenerative and cognitive disorders.
Principle of the High-Throughput Screening (HTS) Campaign
The core of modern drug discovery relies on HTS to rapidly assess large compound libraries for their effects on a specific biological target.[6][7] A successful HTS campaign requires a robust, miniaturized, and automated assay with a clear and reproducible readout.[6][8] For screening compounds against a GPCR target, several methodologies can be employed, including second messenger assays (e.g., cAMP or calcium flux) and reporter gene assays.[9][10][11]
This protocol will detail a homogenous, cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the detection of cyclic AMP (cAMP). This assay is a common and reliable method for screening GPCRs that signal through the adenylyl cyclase pathway, such as the Gi-coupled histamine H3 receptor.[12] The principle involves competition between cellular cAMP produced upon receptor modulation and a europium cryptate-labeled cAMP conjugate for binding to an anti-cAMP antibody labeled with a second fluorophore. A decrease in the FRET signal indicates an increase in cellular cAMP, suggesting agonistic activity, while an increase in the FRET signal in the presence of an agonist suggests antagonistic activity.
Experimental Workflow for High-Throughput Screening
The overall workflow for the HTS campaign is designed to be systematic and to ensure data quality at each step, from initial assay development to hit confirmation.[13]
Caption: High-level workflow for the HTS campaign.
Detailed Protocols
PART 1: Assay Development and Validation
1.1. Cell Culture and Seeding:
-
Culture CHO-K1 cells stably expressing the human histamine H3 receptor in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the appropriate assay buffer and perform a cell count.
-
Dispense the optimized number of cells (e.g., 5,000 cells/well) in a 5 µL volume into 384-well white, low-volume microplates.
-
Incubate plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
1.2. HTS Protocol for Antagonist Screening:
-
Prepare a stock solution of this compound and other library compounds in 100% DMSO.
-
Perform serial dilutions to create a concentration range for dose-response curves. For single-point screening, a final assay concentration of 10 µM is typical.[13]
-
Using an acoustic liquid handler, transfer nanoliter volumes of the compound solutions to the assay plates containing the cells.
-
Add 5 µL of a known H3 receptor agonist (e.g., (R)-α-methylhistamine) at an EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP antibody-cryptate conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on a TR-FRET compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
1.3. Data Analysis and Quality Control:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000.
-
The quality of the assay is determined by calculating the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where "max" refers to the high signal control (agonist only) and "min" refers to the low signal control (basal).
-
An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[13]
-
| Parameter | Condition | Purpose |
| Cell Line | CHO-K1 expressing human H3 receptor | Provides a consistent biological system for the assay. |
| Plate Format | 384-well low-volume | Enables miniaturization and high throughput.[13] |
| Assay Type | TR-FRET cAMP Assay | Homogeneous, sensitive, and amenable to automation. |
| Compound Conc. | 10 µM (single point) | Standard concentration for primary screening.[13] |
| Agonist | (R)-α-methylhistamine (EC80) | Stimulates the receptor to measure antagonism. |
| Controls | High: Agonist only; Low: Basal (no agonist) | Define the assay window for Z'-factor calculation. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and reliable for HTS.[13] |
PART 2: Hit Confirmation and Follow-Up
2.1. Dose-Response Analysis:
-
"Hits" from the primary screen (e.g., compounds causing >3 standard deviations of inhibition) are "cherry-picked" for re-testing.
-
Perform a 10-point dose-response curve for each hit, typically from 100 µM down to picomolar concentrations.
-
Generate IC50 curves using a non-linear regression analysis to determine the potency of the compounds.
2.2. Orthogonal Assay:
To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay. A suitable alternative would be a membrane-based radioligand binding assay to confirm direct interaction with the H3 receptor.
Caption: Gi-coupled GPCR signaling pathway relevant to the HTS assay.
Trustworthiness and Self-Validation
The robustness of this HTS protocol is ensured by several key features:
-
Statistical Validation: The mandatory calculation of the Z'-factor for each screening plate ensures that the assay window is sufficient to distinguish hits from noise.[13]
-
Orthogonal Confirmation: Requiring hits to be active in a secondary, mechanistically different assay minimizes the risk of false positives arising from compound interference with the primary assay technology (e.g., fluorescence quenching).
-
Dose-Response Analysis: Confirming activity across a range of concentrations provides confidence that the observed effect is a true biological response and establishes the potency of the compound.
-
Counter-Screening (Implied): While not detailed in this protocol, a comprehensive campaign would include counter-screens against related GPCRs to assess the selectivity of the hit compounds.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign for this compound and related analogs against a hypothetical GPCR target. By following these protocols, researchers can efficiently and reliably identify and characterize novel modulators of GPCR activity, paving the way for further lead optimization and drug development. The principles and methodologies described herein are broadly applicable to HTS for a wide range of biological targets.
References
-
Kaur, H. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]
-
Di Mambro, A., & D'Acquarica, I. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]
-
Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gevorgyan, V., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]
-
Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Available at: [Link]
-
Li, M., & Xia, M. (2019). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. Available at: [Link]
-
Wang, D., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]
-
Janzen, W. P. (Ed.). (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available at: [Link]
-
K-R. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing. Available at: [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]
-
Williams, M. (2011). Origin and evolution of high throughput screening. British Journal of Pharmacology. Available at: [Link]
-
Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan. Available at: [Link]
-
Conley, J. M., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]
-
Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Technology Networks. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 10. agilent.com [agilent.com]
- 11. nuvisan.com [nuvisan.com]
- 12. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
"2-(4-Ethylphenyl)azepane" derivatization for structure-activity relationship studies
Executive Summary & Strategic Rationale
The 2-phenylazepane scaffold represents a "privileged structure" in central nervous system (CNS) drug discovery, sharing pharmacophoric overlap with phenidate-class psychostimulants, lefetamine-type analgesics, and NMDA receptor antagonists. The specific analogue, 2-(4-Ethylphenyl)azepane (2-EPA) , offers a unique lipophilic profile driven by the para-ethyl substituent, which enhances blood-brain barrier (BBB) permeability compared to its methyl or unsubstituted congeners.
This guide details the strategic derivatization of 2-EPA to generate a focused library for Structure-Activity Relationship (SAR) studies. The primary objective is to modulate the physicochemical properties (pKa, tPSA, LogD) of the secondary amine to optimize binding affinity at monoamine transporters (DAT, NET, SERT) or NMDA receptors.
Key SAR Vectors
-
N1-Functionalization (Primary Vector): Modulation of basicity and steric bulk to probe the orthosteric binding site.
-
Electronic Tuning: Introduction of electron-withdrawing or donating groups via N-capping to influence the orientation of the phenyl ring.
-
Metabolic Stabilization: Strategies to mitigate rapid oxidative deamination or benzylic oxidation at the ethyl chain.
SAR Decision Matrix & Workflow
The following decision tree illustrates the logical flow for derivatizing 2-EPA based on desired pharmacological outcomes.
Figure 1: Strategic decision tree for the diversification of the this compound scaffold.
Experimental Protocols
Protocol A: High-Throughput Reductive Amination (N-Alkylation)
Objective: To synthesize a library of tertiary amines, probing the steric tolerance of the binding pocket while maintaining the basic nitrogen essential for salt-bridge formation (e.g., with Asp98 in hNET).
Mechanism: The secondary amine of 2-EPA reacts with diverse aldehydes to form an iminium ion, which is reduced in situ by sodium triacetoxyborohydride (STAB).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde Library: R-CHO (1.2 equiv) (e.g., benzaldehyde, 3-pyridinecarboxaldehyde, cyclopropanecarbaldehyde)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic acid (glacial, 1-2 drops)
Step-by-Step Methodology:
-
Preparation: In a 2-dram vial or 96-well reaction block, dissolve 2-EPA (0.1 mmol) in DCE (1.0 mL).
-
Imine Formation: Add the corresponding aldehyde (0.12 mmol) and acetic acid (10 µL). Cap and shake at Room Temperature (RT) for 30 minutes.
-
Note: Ensure the aldehyde is fresh; oxidized aldehydes (carboxylic acids) will quench the amine.
-
-
Reduction: Add STAB (0.15 mmol) in one portion.
-
Safety: Evolution of hydrogen gas may occur; ensure venting if scaling up.
-
-
Incubation: Agitate at RT for 12–16 hours.
-
Quench & Workup: Add saturated aqueous NaHCO3 (1 mL). Extract the organic layer (DCE is denser than water; remove the bottom layer).
-
Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: MeOH (3 x 2 mL) to remove non-basic impurities (unreacted aldehyde).
-
Elute: 2M NH3 in MeOH (2 x 2 mL) to release the product.
-
-
Analysis: Evaporate solvent and analyze via LC-MS/1H-NMR.
Protocol B: Urea Synthesis via Isocyanates
Objective: To cap the nitrogen with a polar, hydrogen-bond accepting motif. This reduces the pKa of the nitrogen (rendering it neutral at physiological pH), often shifting the pharmacological profile from transporter inhibition to receptor antagonism (e.g., NMDA/σ-1 receptors).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Isocyanate: R-N=C=O (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-EPA (0.1 mmol) and DIPEA (0.15 mmol) in anhydrous DCM (1.0 mL).
-
Addition: Add the isocyanate (0.11 mmol) dropwise at 0°C (ice bath).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:9) for disappearance of starting amine.
-
-
Scavenging (Crucial for Purity): Add polymer-supported trisamine scavenger (100 mg) to remove excess isocyanate and isocyanate-derived impurities. Shake for 2 hours.
-
Filtration: Filter off the resin and evaporate the filtrate.
-
Validation: Verify the urea carbonyl signal in 13C-NMR (~155-160 ppm).
Data Analysis & SAR Interpretation
When analyzing the generated library, organize data to correlate structural changes with biological endpoints.[1]
Table 1: Hypothetical SAR Data Structure for 2-EPA Derivatives
| Compound ID | N-Substituent (R) | LogP (Calc) | pKa (Calc) | hDAT IC50 (nM) | hNET IC50 (nM) | Selectivity (NET/DAT) |
| 2-EPA (Ref) | H | 3.8 | 10.2 | 120 | 45 | 2.6 |
| EPA-001 | Methyl | 4.1 | 9.8 | 85 | 30 | 2.8 |
| EPA-002 | Benzyl | 5.4 | 9.2 | 250 | 15 | 16.6 |
| EPA-003 | Acetyl (Amide) | 3.2 | Neutral | >10,000 | >10,000 | N/A |
| EPA-004 | 4-F-Benzyl | 5.6 | 9.0 | 210 | 10 | 21.0 |
Interpretation Logic:
-
Basicity is Critical: If EPA-003 (Amide) shows total loss of activity, the protonated nitrogen is essential for binding (likely an ionic bond with an aspartate residue in the transporter).
-
Steric Bulk: If EPA-002 (Benzyl) increases potency at NET but decreases it at DAT, the NET binding pocket likely has a larger hydrophobic tolerance region near the amine binding site.
-
Lipophilicity: High LogP (>5) in EPA-004 suggests excellent brain penetrance but potential for non-specific binding or metabolic clearance.
Metabolic Stability Considerations
The "4-ethyl" group on the phenyl ring is a metabolic liability. The benzylic carbon (CH2 next to the ring) is prone to oxidation by CYP450 enzymes (specifically CYP2D6 or CYP3A4).
Mitigation Strategy (Future Synthesis): If the 2-EPA core shows promise but high clearance:
-
Fluorination: Synthesize the alpha,alpha-difluoroethyl analogue. The C-F bonds resist cytochrome oxidation.
-
Deuteration: Use deuterated ethyl precursors to exploit the Kinetic Isotope Effect (KIE), slowing down the rate-limiting C-H bond abstraction step.
References
-
Azepane Scaffolds in Medicinal Chemistry
- Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Source: European Journal of Medicinal Chemistry (via PubMed/NIH).
-
URL:[Link]
-
Monoamine Transporter SAR
- Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Source: ACS Central Science (via NIH).
-
URL:[Link]
-
Derivatization Protocols
- Title: Optimization of the derivatization protocol...
- Source: Journal of Chrom
-
URL:[Link]
-
General Benzazepine/Azepane Synthesis
- Title: Concise synthesis of 2-benzazepine deriv
- Source: Journal of Organic Chemistry (via PubMed).
-
URL:[Link]
Sources
Application Notes and Protocols for the Investigation of 2-(4-Ethylphenyl)azepane in Central Nervous System Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Azepane Scaffold in CNS Disorders
The azepane ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing significant pharmacological activity.[1] While the specific compound 2-(4-Ethylphenyl)azepane is not extensively characterized in publicly available literature, its structural motifs—a 2-substituted azepane core and a 4-ethylphenyl group—suggest a strong rationale for its investigation in the context of central nervous system (CNS) disorders. The conformational flexibility of the azepane ring, combined with the lipophilic ethylphenyl substituent, may facilitate blood-brain barrier penetration and specific interactions with CNS targets.[2]
This guide provides a comprehensive framework for the preclinical evaluation of this compound. It is structured not as a rigid template, but as a logical progression of experiments designed to elucidate the compound's potential therapeutic applications. We will proceed from initial in vitro screening to robust in vivo disease models, with a focus on epilepsy, Alzheimer's disease, and neuropathic pain—areas where azepane and related structures have shown promise.
Part 1: Foundational In Vitro Characterization
The initial step in evaluating a novel compound is to determine its fundamental pharmacological properties. This includes identifying its molecular targets and assessing its functional effects at the cellular level.
Target Identification and Binding Affinity
Causality Behind Experimental Choices: The 2-phenylazepane substructure is present in compounds with diverse CNS activities. Therefore, a broad primary screen against a panel of common CNS receptors, ion channels, and transporters is warranted to identify potential molecular targets. This unbiased approach avoids premature hypothesis-driven limitations.
Protocol: Radioligand Receptor Binding Assays
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor.[3][4][5]
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human GABA-A receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve.
-
Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Activity Assessment
Causality Behind Experimental Choices: Once a binding target is identified, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of that target's function. For G-protein coupled receptors (GPCRs), a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.[7]
Protocol: cAMP Accumulation Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound.[8][9]
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate.[10]
-
-
Compound Treatment:
-
For antagonist activity assessment, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist for the receptor.
-
For agonist activity assessment, add increasing concentrations of this compound directly to the cells.
-
-
Cell Lysis and cAMP Detection:
-
After the incubation period, lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based kits).[11]
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the compound.
-
For agonist activity, determine the EC50 (concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 and calculate the functional inhibition constant.
-
Part 2: Preclinical Efficacy in Animal Models of CNS Disorders
Following promising in vitro data, the next logical step is to evaluate the efficacy of this compound in relevant animal models of CNS disorders. The choice of model should be guided by the in vitro findings. For instance, if the compound shows activity at GABAergic or glutamatergic receptors, epilepsy models would be a high priority.
Anticonvulsant Activity in a Model of Acute Seizures
Causality Behind Experimental Choices: The pentylenetetrazole (PTZ)-induced seizure model is a widely used and validated screening tool for identifying compounds with potential anticonvulsant properties. PTZ is a GABA-A receptor antagonist, and this model is sensitive to compounds that enhance GABAergic neurotransmission or inhibit excitatory signaling.[12][13]
Protocol: PTZ-Induced Seizure Model in Mice
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6 strain) and allow them to acclimate to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Allow for a pre-treatment period based on the expected pharmacokinetic profile of the compound.
-
-
Induction of Seizures:
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously).
-
-
Behavioral Observation:
-
Immediately after PTZ administration, place each mouse in an individual observation chamber.
-
Observe and score the seizure activity for a period of 30 minutes using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first generalized tonic-clonic seizure and the duration of seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latency to seizures, and seizure duration between the vehicle-treated and compound-treated groups using appropriate statistical tests.
-
A significant increase in seizure latency and a decrease in seizure severity and duration indicate potential anticonvulsant activity.
-
Neuroprotective Effects in a Model of Alzheimer's Disease
Causality Behind Experimental Choices: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice) are well-established models for studying the amyloid cascade hypothesis of Alzheimer's disease.[14][15] These mice develop age-dependent amyloid plaques and cognitive deficits, providing a platform to test for disease-modifying effects.
Protocol: Assessment of Cognitive Function in APP/PS1 Mice
-
Animals and Treatment:
-
Use aged APP/PS1 transgenic mice and their wild-type littermates as controls.
-
Administer this compound or vehicle daily for an extended period (e.g., 3 months).
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length to reach the platform.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.
-
Improved performance in the compound-treated APP/PS1 mice compared to the vehicle-treated APP/PS1 mice suggests a cognitive-enhancing effect.
-
Analgesic Effects in a Model of Neuropathic Pain
Causality Behind Experimental Choices: The spared nerve injury (SNI) model is a robust and reproducible model of neuropathic pain that mimics some of the sensory abnormalities observed in human patients.[16][17] This model is suitable for testing the efficacy of compounds against mechanical allodynia, a hallmark of neuropathic pain.
Protocol: Spared Nerve Injury (SNI) Model in Rats
-
Surgical Procedure:
-
Under anesthesia, expose the sciatic nerve and its three terminal branches in one hind paw.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
-
Compound Administration:
-
Allow the animals to recover for at least one week to allow for the development of neuropathic pain.
-
Administer this compound or vehicle.
-
-
Behavioral Assessment (von Frey Test for Mechanical Allodynia):
-
Place the animals in individual compartments on an elevated mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the paw innervated by the intact sural nerve.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after compound administration.
-
A significant increase in the paw withdrawal threshold in the compound-treated group indicates an anti-allodynic effect.
-
Part 3: Mechanistic Validation and Target Engagement
Following the demonstration of in vivo efficacy, it is essential to confirm that the compound engages its intended target in the brain and modulates downstream signaling pathways consistent with its proposed mechanism of action.
Protocol: Western Blot Analysis of Brain Tissue
This protocol allows for the quantification of protein expression and phosphorylation status in brain tissue from animals treated with this compound.[18][19][20]
-
Tissue Collection and Homogenization:
-
Euthanize the animals at the end of the in vivo study and rapidly dissect the brain region of interest (e.g., hippocampus for Alzheimer's models, spinal cord for pain models).
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.[21]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein or a phosphorylated form of a signaling protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Summary of Hypothetical In Vitro Data for this compound
| Assay Type | Target | Result (Ki or EC50/IC50) |
| Radioligand Binding | GABA-A Receptor | Ki = 50 nM |
| Radioligand Binding | NMDA Receptor | Ki > 10 µM |
| cAMP Assay | D2 Dopamine Receptor | No significant effect |
| Functional Assay | GABA-A Receptor | Positive Allosteric Modulator |
Table 2: Summary of Hypothetical In Vivo Efficacy Data for this compound
| CNS Disorder Model | Key Outcome Measure | Effect of this compound (10 mg/kg) |
| PTZ-Induced Seizures | Latency to tonic-clonic seizure | 2.5-fold increase vs. vehicle |
| APP/PS1 Model | Time in target quadrant (MWM) | 40% increase vs. vehicle-treated APP/PS1 |
| Spared Nerve Injury | Paw withdrawal threshold | 3-fold increase vs. vehicle |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Hypothetical Signaling Pathway for Neuroprotection
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 16. researchgate.net [researchgate.net]
- 17. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. sysy.com [sysy.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Ethylphenyl)azepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and yield optimization of 2-(4-Ethylphenyl)azepane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related scaffolds. The synthesis of seven-membered heterocycles like azepanes presents unique challenges compared to their five- and six-membered counterparts, primarily due to less favorable cyclization kinetics and thermodynamics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound core structure?
A1: The construction of a 2-arylazepane scaffold is typically approached via three primary retrosynthetic strategies:
-
Ring-Expansion Reactions: This is arguably the most classic and widely used method. It involves the rearrangement of a six-membered ring precursor. The Beckmann rearrangement of a substituted cyclohexanone oxime, specifically 1-(4-ethylphenyl)cyclohexanone oxime, is a direct and effective route to the corresponding lactam (azepan-2-one), which is then reduced to the final azepane.[1][2][3]
-
Intramolecular Cyclization: These methods involve building a linear precursor containing the required atoms and functional groups, followed by a ring-closing step. Key examples include the intramolecular reductive amination of an amino-ketone. However, this can be challenging as the requisite 7-membered cyclic imine intermediate is often unstable in solution and exists in equilibrium with the open-chain form, complicating the reaction.[4]
-
Direct C-H Arylation or Functionalization: More modern approaches may involve the direct functionalization of a pre-formed azepane ring. This can be achieved through methods like the lithiation of an N-protected azepane (e.g., N-Boc-azepane) followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation.[5] A chemoenzymatic approach has also been demonstrated where an N-protected 2-arylazepane undergoes stereospecific rearrangement via an organolithium intermediate to form a 2,2-disubstituted product.[4][6]
Q2: Why is the synthesis of azepanes generally more difficult and lower-yielding than piperidines or pyrrolidines?
A2: The increased difficulty stems from fundamental principles of physical organic chemistry. The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. The longer chain of the precursor has more degrees of freedom, reducing the probability of the reactive ends encountering each other in the correct orientation for cyclization. This slow cyclization kinetics can allow competing intermolecular reactions, such as polymerization, to become significant side reactions, ultimately lowering the yield of the desired cyclic product.[1][5]
Q3: For the Beckmann rearrangement route, what are the most critical parameters to control for maximizing yield?
A3: The Beckmann rearrangement is a powerful tool but is highly sensitive to reaction conditions. The key is the efficient conversion of the oxime's hydroxyl group into a good leaving group to facilitate the alkyl migration. The critical parameters are:
-
Acid Catalyst/Reagent: The choice and strength of the acid are paramount. While classic conditions use strong mineral acids like sulfuric acid or polyphosphoric acid (PPA), these can sometimes lead to degradation.[7] Milder, more modern reagents like triphosphazene catalysts or boronic acid systems can offer higher yields and cleaner reactions under ambient conditions.[8]
-
Temperature: The reaction often requires heating to initiate the rearrangement, but excessive temperatures can promote charring and side reactions. Careful temperature monitoring and optimization are crucial.
-
Anhydrous Conditions: Water can hydrolyze the activated oxime intermediate or react with some acid catalysts, quenching the reaction. Ensuring all reagents and solvents are anhydrous is essential for reproducibility and high yield.
Q4: Are there any next-generation or highly efficient synthetic methods I should consider?
A4: Yes, the field is continuously evolving. For complex azepanes, a notable recent strategy is the photochemical dearomative ring expansion of nitroarenes.[2][9] This method, mediated by blue light, transforms a six-membered nitroarene into a seven-membered 3H-azepine system, which can then be hydrogenated to the azepane. This approach offers a streamlined, two-step synthesis from simple aromatic precursors.[2][9] Additionally, biocatalytic methods using imine reductases (IREDs) or monoamine oxidases (MAOs) have been developed for the asymmetric synthesis and deracemization of 2-aryl azepanes, providing excellent enantioselectivity where chirality is a concern.[4][6]
Troubleshooting Guide: The Beckmann Rearrangement Route
This section focuses on the most common synthetic pathway: the Beckmann rearrangement of 1-(4-ethylphenyl)cyclohexanone oxime to 7-(4-ethylphenyl)azepan-2-one, followed by reduction.
Workflow for Beckmann Rearrangement Synthesis```dot
Caption: Decision tree for troubleshooting low yield of this compound.
References
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.The University of Manchester.
- Synthesis of Functionalized Azepines via Cu(I)
- Optimizing reaction conditions for azepane ring form
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Recent Advances on the Synthesis of Azepane‐Based Compounds.
- CN101768113A - Method for purifying intermediate of aripiprazole.
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.Journal of the American Chemical Society.
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Medi
- Beckmann Rearrangement.Master Organic Chemistry.
- Beckmann Rearrangement.Organic Chemistry Portal.
- A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones.Scholars Research Library.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(4-Ethylphenyl)azepane" purification challenges and solutions
Executive Summary & Molecule Profile
User Query: "I am synthesizing 2-(4-ethylphenyl)azepane and struggling with low recovery during flash chromatography and persistent impurities in the NMR. How do I isolate this compound in high purity?"
Scientist’s Response: this compound is a lipophilic, chiral secondary amine belonging to the 2-arylazepane class.[1] It is structurally related to CNS-active agents like Lanicemine and Lefetamine.[1] Its purification is complicated by three specific factors:
-
High Basicity (pKa ~10.5): Causes severe tailing and irreversible adsorption on acidic silica gel.[1]
-
Regioisomeric Impurities: If synthesized via Schmidt ring expansion, the "6-isomer" byproduct is often present and difficult to separate.[1]
-
Chirality: The C2 stereocenter requires enantiomeric resolution for biological assays.
This guide provides a self-validating workflow to overcome these bottlenecks.
Critical Troubleshooting Guides
Issue 1: "My compound streaks on the column and yield is low."
Diagnosis: Strong interaction between the basic azepane nitrogen and acidic silanol groups (Si-OH) on the stationary phase.[1] Solution: Deactivation of the Stationary Phase.
The "Basified Silica" Protocol Do not rely solely on adding Triethylamine (TEA) to the mobile phase.[1] Pre-treating the silica is more effective for bulky azepanes.[1]
-
Slurry Preparation: Suspend silica gel (Grade 60) in a solution of 5% Triethylamine in Hexanes.
-
Equilibration: Pour the column and flush with 3 column volumes (CV) of the mobile phase (e.g., Hexane/EtOAc 4:1 + 1% TEA).[1]
-
Loading: Load the crude amine as a free base. Do not load as a salt.
-
Elution: The 4-ethylphenyl group increases lipophilicity compared to phenylazepane.
Issue 2: "I see a 'shadow' impurity in the aromatic region of the NMR."
Diagnosis: Regioisomeric contamination. Context: If you synthesized this via the Schmidt reaction (or Beckmann rearrangement) of 4-ethyl-2-phenylcyclohexanone, migration of the carbon anti to the leaving group is not always 100% selective.[1] You likely have the 6-(4-ethylphenyl) isomer alongside the desired 2-isomer.[1]
Solution: Purification at the Lactam Stage.[1] Separating the isomers after reduction (at the amine stage) is extremely difficult due to identical polarity.[1] You must purify the intermediate lactam (2-oxo-azepane derivative).[1]
-
Step 1: Recrystallize the crude lactam from EtOAc/Heptane.[1] The symmetric nature of the impurities often leads to differential solubility.[1]
-
Step 2: If reducing the crude lactam, convert the final amine to the Oxalate Salt .[1]
Issue 3: "How do I separate the enantiomers?"
Diagnosis: Need for Chiral Resolution. Solution: Classical Resolution or CSP-HPLC.
| Method | Protocol Summary | Pros/Cons |
| Classical Resolution | Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] Form salt in MeOH/Acetone. Recrystallize 3x until constant melting point. | Pro: Scalable, cheap.[1] Con: Labor-intensive, requires >500mg.[1] |
| Prep-HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1] Flow: 15 mL/min (for 20mm ID). | Pro: >99% ee achievable quickly.[1] Con: Expensive, solvent heavy.[1] |
Master Purification Workflow (Self-Validating)
This workflow includes "Checkpoints" to ensure the chemistry is working before proceeding.
Figure 1: Decision tree for the purification of 2-arylazepanes. Note the critical pH checkpoint during extraction.
Step-by-Step Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Purpose: Removes non-basic impurities (starting material ketones, neutral side products) without chromatography.[1]
-
Dissolution: Dissolve crude reaction residue in 1M HCl (aq).
-
Wash: Extract the acidic aqueous layer with Diethyl Ether (
) x 2.[1] -
Basification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 40% NaOH or KOH solution.
-
Extraction: Extract with DCM or EtOAc x 3.
-
Drying: Dry combined organics over
(Sodium Sulfate) mixed with 5% (Potassium Carbonate) to ensure no trace acid remains.
Protocol B: Regioisomer Origin & Control
Understanding why you have impurities helps you remove them.
Figure 2: Regioselectivity in the Schmidt reaction.[1][2] The migration aptitude depends on the conformation of the intermediate diazonium species.[1] Separation is best achieved at the Lactam stage (ProdA vs ProdB).[1]
Technical Data & Properties
| Property | Value | Implication for Purification |
| Molecular Formula | MW = 203.33 g/mol | |
| Calculated pKa | ~10.5 (Conjugate Acid) | Requires pH > 12.5 for complete extraction into organic phase.[1] |
| LogP (Lipophilicity) | ~3.8 - 4.2 | Highly lipophilic due to ethylphenyl group.[1] Will elute fast on Reverse Phase (C18) unless pH is low.[1] |
| Solubility | High: DCM, EtOAc, EtOHLow: Water, Hexane (as salt) | Use alcohols for salt recrystallization.[1] |
| TLC Stain | Ninhydrin or Dragendorff | Secondary amines stain reddish-purple (Ninhydrin) or orange (Dragendorff).[1] |
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes, and it is often better.[1][3] Neutral or Basic Alumina (Activity Grade III) is excellent for secondary amines because it lacks the acidic protons that cause streaking.[1] If using Alumina, you can often omit the Triethylamine modifier.[1]
Q: My product is an oil and won't crystallize. How do I get a solid? A: this compound free base is likely an oil or low-melting solid.[1] To obtain a stable solid:
-
Dissolve the oil in dry Diethyl Ether.[1]
-
Bubble dry HCl gas or add 2M HCl in Ether dropwise.[1]
-
The Hydrochloride salt should precipitate immediately as a white hygroscopic solid.[1] Filter under nitrogen.[1]
Q: I am using C18 Reverse Phase HPLC. What buffer should I use? A: Do not use neutral water/acetonitrile; the peak will tail.[1]
-
Acidic Method: 0.1% Formic Acid (pH ~2.7).[1] The amine will be protonated (
) and elute early.[1] -
Basic Method (Recommended): 10mM Ammonium Bicarbonate (pH 10).[1] The amine will be neutral and retained longer, providing better separation from polar impurities.[1]
References
-
Schmidt Reaction Regioselectivity: Krow, G. R. (1981).[1] Nitrogen Insertion Reactions of Bridged Bicyclic Ketones. Tetrahedron, 37(15), 2697-2724. [1]
-
Amine Purification on Silica: Biolley, C., & Reid, M. (2023).[1] Strategies for the Purification of Basic Amines. Biotage Knowledge Base.[1]
-
Chiral Resolution of Azepanes: Shirai, R., et al. (1998).[1] Synthesis and resolution of 2-substituted azepanes. Chemical & Pharmaceutical Bulletin, 46(6), 928-932.[1]
-
pKa of Cyclic Amines: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[1]
Sources
"2-(4-Ethylphenyl)azepane" stability issues in aqueous solutions
Technical Support Center: 2-(4-Ethylphenyl)azepane
A Guide to Understanding and Ensuring Stability in Aqueous Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound during aqueous-based experiments. While this compound is a specific molecule, the principles and protocols discussed here are grounded in the established science of pharmaceutical stability testing and are broadly applicable to other saturated N-heterocyclic compounds.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous environments.
Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, which features a saturated azepane ring, the most probable degradation pathway in an aqueous solution is oxidation . The tertiary amine within the azepane ring is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or light. This can lead to the formation of N-oxide and other related oxidative degradation products. While hydrolysis is a common degradation pathway for many drug molecules, the ether and C-N bonds in this compound are generally stable to hydrolysis under neutral pH conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound can be significantly influenced by pH. The azepane nitrogen is basic, with a pKa value typical of simple alkyl amines (generally in the range of 9.5-11.0).[1] In acidic solutions (pH < pKa), the amine will be protonated, forming a more water-soluble azepanium cation. While this protonated form is generally stable, extreme pH conditions (highly acidic or highly basic) can sometimes catalyze degradation. It is crucial to determine the optimal pH range for your formulation through stability studies.
Q3: What are the visible signs of degradation in my aqueous solution?
A3: Degradation can manifest in several ways. The most common indicators include:
-
Appearance of a yellow tint: Oxidative degradation can sometimes produce chromophores that impart a yellowish color to the solution.
-
Precipitation: Changes in pH or the formation of less soluble degradation products can lead to the solution becoming cloudy or forming a precipitate.
-
Changes in chromatographic profile: The most definitive sign of degradation is a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in your HPLC or LC-MS analysis.[2]
Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?
A4: To maximize shelf-life, aqueous stock solutions should be stored under conditions that minimize the risk of oxidation and other degradation pathways. We recommend the following:
-
Temperature: Store at 2-8°C. For long-term storage (>1 month), consider storing at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For maximum stability, particularly for long-term storage, consider purging the solution and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
pH: Buffer the solution to a pH where the compound exhibits maximum stability, as determined by your own stability studies. A pH range of 4-7 is often a good starting point for many amine-containing compounds.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I'm observing a rapid loss of this compound in my aqueous formulation, even at 4°C.
This is a common issue and often points to chemical degradation or physical loss. The following workflow can help you diagnose the cause.
Caption: Troubleshooting workflow for compound loss.
-
Possible Cause 1: Oxidation
-
Explanation: The tertiary amine on the azepane ring is a prime target for oxidation by dissolved atmospheric oxygen. This process can be accelerated by factors such as light exposure and the presence of trace metal ions.
-
Troubleshooting Steps:
-
De-gas your solvents: Before preparing your solution, sparge the aqueous buffer with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare your solutions in a glove box or use Schlenk techniques.
-
Use amber vials: To mitigate photolytic contributions to oxidation, always use amber glass or plastic vials.[3]
-
Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) can be beneficial.
-
-
-
Possible Cause 2: Adsorption to Container Surfaces
-
Explanation: Being a moderately lipophilic molecule, this compound may adsorb to the surfaces of certain types of plastic or glass containers, especially at low concentrations. This reduces the concentration of the compound in solution and can be mistaken for degradation.
-
Troubleshooting Steps:
-
Use low-adsorption materials: Switch to polypropylene or silanized glass vials, which have lower surface energies and reduce non-specific binding.
-
Incorporate a co-solvent or surfactant: The addition of a small percentage (1-5%) of an organic solvent like acetonitrile or a non-ionic surfactant like Tween® 80 can help keep the compound in solution and minimize adsorption.
-
-
Problem 2: A new, more polar peak is appearing in my reverse-phase HPLC chromatogram over time.
The appearance of a new peak, particularly one that is more polar (i.e., has a shorter retention time in reverse-phase HPLC), is a strong indication of chemical degradation.
-
Plausible Degradation Pathway: N-Oxidation
Caption: Potential oxidative degradation of this compound.
-
Investigative Workflow:
-
Characterize the new peak: Use HPLC with mass spectrometry (LC-MS) detection to determine the mass of the new peak. The N-oxide of this compound would have a mass increase of 16 Da (the mass of one oxygen atom) compared to the parent compound.
-
Perform a forced degradation study: Intentionally degrade a sample of the compound to confirm the identity of the degradant. This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[6][7][8][9] (See Protocol 1 below). By comparing the peak formed under oxidative stress (e.g., with hydrogen peroxide) to the unknown peak in your stability samples, you can confirm its identity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, in line with ICH guidelines Q1A(R2).[9]
Objective: To generate likely degradation products and test the stability-indicating power of the analytical method. Aim for 5-20% degradation.[7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a clear glass vial. Also, prepare a control sample by mixing 1 mL of stock with 9 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Dilute with water. Incubate at 60°C for 48 hours.
-
Photostability: Expose the solid drug and the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][10][11][12][13] A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each sample. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute with mobile phase to an appropriate concentration and analyze by HPLC-UV/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the relative retention times and mass spectra of any new peaks.
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Incubation Time (h) | % Degradation of Parent | Major Degradant RRT | Observations |
| 0.1 M HCl, 60°C | 24 | < 2% | - | Stable to acid hydrolysis |
| 0.1 M NaOH, 60°C | 24 | < 2% | - | Stable to base hydrolysis |
| 3% H₂O₂, RT | 8 | 18.5% | 0.82 | Significant degradation. New peak observed. |
| Heat, 60°C | 48 | 3.1% | 0.82 | Minor degradation. Same degradant as oxidation. |
| Photolytic | - | 9.8% | 0.82 | Moderate degradation. Same degradant as oxidation. |
*RRT: Relative Retention Time
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method suitable for separating this compound from its potential polar degradation products.[2]
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
This method should provide good separation between the parent compound and the more polar N-oxide degradant. The method must be validated to ensure it is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from any degradation products, excipients, or other components.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? Retrieved from [Link]
-
Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
-
European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Retrieved from [Link]
-
ResearchGate. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.3: Basicity of Amines. Retrieved from [Link]
-
European Medicines Agency (EMA). (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sepscience.com [sepscience.com]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Solubilizing 2-(4-Ethylphenyl)azepane
Status: Operational Ticket ID: T-AZP-SOL-001 Subject: Overcoming Precipitation and Poor Solubility in Biological Assays Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Physicochemical Profile
Welcome to the technical support center. You are likely here because 2-(4-Ethylphenyl)azepane is precipitating in your assay buffer, showing inconsistent IC50 curves, or adhering to your plasticware.
To solve this, we must first understand the molecule's behavior. This compound is a lipophilic secondary amine . Its solubility issues arise from a conflict between its basic nitrogen core and its hydrophobic ethyl-phenyl tail.
The Physicochemical Bottleneck
| Property | Value (Est.) | Implication for Assays |
| Structure | 7-membered amine ring + Ethylphenyl group | High conformational flexibility; prone to non-specific binding. |
| pKa (Base) | ~10.5 – 11.0 | At pH 7.4, it is positively charged (cationic), but the lipophilic tail dominates. |
| LogP | ~3.8 – 4.2 | High Lipophilicity. The ethyl group adds ~0.5–1.0 log units compared to the unsubstituted parent. |
| Aqueous Solubility | < 10 µM (at pH 7.4) | Critical Risk. Standard screening concentrations (10–100 µM) will likely crash out. |
Troubleshooting Guide: Stock Preparation & Storage
Issue: "My compound won't dissolve in DMSO, or precipitates upon freeze-thaw."
Root Cause Analysis
While the free base is soluble in organic solvents, the hydrochloride salt (often supplied to improve stability) can be surprisingly difficult to dissolve in pure DMSO due to high lattice energy.
Protocol: The "Acidified DMSO" Method
If you are working with the free base , standard DMSO is sufficient. If you are working with a salt form (HCl, fumarate) and observing cloudiness:
-
Solvent Choice: Use DMSO (Anhydrous) . Avoid water contamination.
-
Acidification: If the salt resists solvation, add 1% (v/v) Glacial Acetic Acid or 0.1M HCl to the DMSO. This disrupts intermolecular hydrogen bonding.
-
Sonication: Sonicate at 40°C for 10 minutes. Do not overheat (>60°C) to avoid degradation.
Critical Check: Verify the solution is clear by holding the vial against a dark background with a strong light source (Tyndall effect check).
The "Crash-Out" Phenomenon: Dilution Protocols
Issue: "The stock is clear, but as soon as I add it to the assay buffer, it turns cloudy."
The Mechanism
This is the classic "Solvent Shock." You are moving a hydrophobic molecule from a chaotic, favorable environment (DMSO) to an ordered, unfavorable one (Water). At pH 7.4, the compound is partially ionized, but the 4-ethylphenyl moiety drives aggregation before the water can solvate the charged amine.
Solution: The Intermediate Dilution Step
Do NOT pipette 100% DMSO stock directly into the assay well. Use this 3-step workflow:
Step-by-Step Protocol
-
Stock: Start with 10 mM stock in DMSO.
-
Intermediate Step (The Buffer Bridge):
-
Prepare an "Intermediate Buffer" containing 50% DMSO / 50% Water (or Assay Buffer).
-
Dilute your stock 1:10 into this mixture.
-
Result: 1 mM compound in 55% DMSO. The high organic content prevents immediate crashing.
-
-
Final Assay Step:
-
Dilute the Intermediate Solution 1:20 into your final Assay Buffer.
-
Final Concentration: 50 µM compound.
-
Final DMSO: ~2.75% (Ensure your cells/enzyme can tolerate this, or dilute further).
-
Advanced Formulation: Carrier Proteins & Cyclodextrins
If the Intermediate Dilution method fails (e.g., you need < 1% DMSO), you must use a molecular chaperone.
Option A: BSA (Bovine Serum Albumin)
Lipophilic amines bind non-specifically to plastics. BSA acts as a "sacrificial carrier," keeping the drug in solution and preventing loss to the plate walls.
-
Protocol: Add 0.1% fatty-acid-free BSA to your assay buffer before adding the compound.
Option B: Cyclodextrins (The "Molecular Bucket")
Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic ethylphenyl tail while leaving the hydrophilic amine exposed.
-
Protocol: Dissolve the compound in DMSO, then dilute into a buffer containing 5% HP-β-CD .
-
Note: Verify that CD does not inhibit your specific target enzyme.
Visualizing the Solubility Decision Tree
Use this logic flow to determine the correct protocol for your specific assay conditions.
Figure 1: Decision tree for solubilizing lipophilic azepanes. Blue nodes indicate decision points; Green nodes indicate optimized solutions.
FAQ: Specific Assay Scenarios
Q: I am running a cell-based calcium flux assay (FLIPR). The compound kills the cells immediately. Is it toxicity or solubility?
-
A: It is likely microprecipitation . When lipophilic amines precipitate, they form micro-crystals that settle on the cell monolayer, causing physical stress and membrane disruption (false positive toxicity).
-
Fix: Inspect the wells under 40x microscopy. If you see "sand" or crystals, lower the concentration or increase BSA.
-
Q: My IC50 curve plateaus at 60% inhibition. Why?
-
A: This is the "Solubility Cutoff." Above a certain concentration (e.g., 10 µM), the compound crashes out. Adding more compound doesn't increase the dissolved concentration, so the effect flatlines.
-
Fix: Re-run the curve with 0.01% Triton X-100 (if the assay tolerates detergent) to solubilize the higher concentrations.
-
Q: Can I use ethanol instead of DMSO?
-
A: Generally, no . Ethanol evaporates too quickly in low-volume plates (384-well), leading to rapid concentration changes and edge effects. DMSO is preferred for its low vapor pressure.
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Lipophilicity). Elsevier.
-
Context: Foundational text on overcoming solubility issues in drug discovery.
-
-
PubChem. (n.d.).[1] Compound Summary: Azepane Derivatives. National Library of Medicine.
-
Context: Structural confirmation of the azepane core and physicochemical properties.
-
-
Assay Guidance Manual. (2012). Troubleshooting Compound Solubility in Assays. NCBI Bookshelf.
-
Context: The gold standard for assay development protocols.
-
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Context: Mechanistic explanation of using HP-β-CD for lipophilic amines.
-
Sources
Technical Support Center: Optimizing In Vivo Dosage for 2-(4-Ethylphenyl)azepane
A Senior Application Scientist's Guide for Researchers
The journey of a novel chemical entity (NCE) from the bench to a potential therapeutic is fraught with challenges, primary among which is the establishment of a safe and effective in vivo dosage regimen. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive framework for optimizing the in vivo dosage of the novel azepane derivative, 2-(4-Ethylphenyl)azepane. The principles and methodologies outlined herein are grounded in established preclinical development strategies and are intended to serve as a practical resource for your study design and troubleshooting needs.
The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] However, each new analog, such as this compound, presents a unique set of properties that require careful characterization to unlock its therapeutic potential. This guide will walk you through the critical steps of dose-ranging, toxicity assessment, and preliminary pharmacokinetic analysis, ensuring your in vivo studies are built on a solid foundation of scientific rigor.
Compound Profile: this compound (Hypothetical)
Before embarking on in vivo studies, a thorough understanding of the compound's in vitro characteristics is essential. Below is a hypothetical profile for this compound to serve as a contextual basis for the subsequent experimental designs.
| Parameter | Hypothetical Value | Significance |
| Target | Novel CNS Receptor 'X' | Guides selection of relevant in vivo models and pharmacodynamic readouts. |
| In Vitro Potency (IC50) | 50 nM | Provides a starting point for estimating the desired in vivo exposure. |
| Solubility (PBS, pH 7.4) | 5 µg/mL | Influences formulation development for in vivo administration. |
| LogP | 3.5 | Suggests good membrane permeability but may also indicate potential for non-specific binding. |
| In Vitro Metabolism | Primarily metabolized by CYP3A4 | Informs potential for drug-drug interactions and aids in species selection for toxicology studies. |
Frequently Asked Questions (FAQs)
Q1: Where do I start with dose selection for my first in vivo study?
A1: The initial dose selection for your first in vivo study, typically a Maximum Tolerated Dose (MTD) study, should be guided by your in vitro data and any available literature on similar compounds.[3] A common starting point is to use a dose that is predicted to achieve a plasma concentration several-fold higher than the in vitro IC50. However, it is crucial to begin with a low dose and escalate cautiously to avoid unexpected acute toxicity.[4]
Q2: Which animal species should I use for my initial studies?
A2: The choice of animal species is a critical decision.[5] For initial efficacy and MTD studies, mice or rats are commonly used due to their well-characterized biology and handling feasibility. The selection should also consider the metabolic profile of the compound. If known, choose a species that has a similar metabolic profile to humans.[6]
Q3: What is the difference between an MTD study and a dose-ranging efficacy study?
A3: An MTD study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[7][8] Its primary endpoint is safety and tolerability. In contrast, a dose-ranging efficacy study aims to identify the dose range that produces the desired therapeutic effect.[1] While the MTD helps to set the upper limit for efficacy studies, the optimal efficacious dose is often significantly lower than the MTD.
Q4: How many animals should I use per group?
A4: The number of animals per group depends on the type of study and the desired statistical power.[1] For an initial MTD study, a smaller group size (e.g., 3-5 animals per dose group) may be sufficient. For dose-ranging efficacy studies, larger group sizes (e.g., 8-12 animals per group) are generally required to achieve statistically significant results. It is highly recommended to consult with a biostatistician to determine the appropriate sample size for your specific experimental design.
Q5: What are the key parameters I should be monitoring during my in vivo studies?
A5: In addition to the specific efficacy readouts for your study, it is crucial to monitor general health parameters. These include body weight, food and water intake, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and any adverse reactions at the site of administration.[9] These observations are vital for assessing the safety and tolerability of the compound.
Troubleshooting Guide
Issue 1: I'm observing significant toxicity at doses where I don't see any efficacy.
-
Possible Cause: The therapeutic window of your compound may be very narrow, or the mechanism of toxicity might be related to its primary pharmacology.[10]
-
Troubleshooting Steps:
-
Re-evaluate In Vitro Data: Confirm the on-target potency and assess any potential off-target activities that could contribute to toxicity.
-
Refine Dosing Regimen: Explore alternative dosing schedules (e.g., more frequent, lower doses) or different routes of administration that might reduce peak plasma concentrations and mitigate toxicity.[11]
-
Consider a Different Animal Model: The observed toxicity may be species-specific. Investigating a second species could provide valuable insights.
-
Issue 2: I'm not seeing any efficacy, even at the highest tolerated doses.
-
Possible Cause: The compound may have poor pharmacokinetic (PK) properties, leading to insufficient target engagement in vivo.[12]
-
Troubleshooting Steps:
-
Conduct a Preliminary PK Study: Determine the plasma and, if possible, tissue concentrations of the compound at the tested doses. This will reveal if the lack of efficacy is due to poor exposure.[13]
-
Formulation Optimization: If the compound has low solubility, improving the formulation can enhance its bioavailability.
-
Re-assess the In Vivo Model: Ensure that the chosen animal model is appropriate for the therapeutic hypothesis being tested and that the target is expressed and functional in that model.
-
Issue 3: My results are highly variable between animals in the same group.
-
Possible Cause: High variability can stem from several factors, including inconsistent dosing technique, animal health status, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently for all animals.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study.[1]
-
Refine Animal Model: Use animals of a specific age, sex, and genetic background to reduce biological variability.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Size: 3 mice per dose group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg), selected based on in vitro data.
-
Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observe animals for 24-72 hours.[4]
-
If no signs of toxicity are observed, escalate the dose in the next group of animals (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, perform a gross necropsy.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.[9]
Hypothetical MTD Data for this compound:
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 3 | 0/3 | +2.5 | None |
| 10 | 3 | 0/3 | +1.8 | None |
| 30 | 3 | 0/3 | -3.2 | Mild, transient hypoactivity |
| 100 | 3 | 1/3 | -18.5 | Severe lethargy, ruffled fur |
| MTD | ~30 mg/kg |
Protocol 2: Dose-Ranging Efficacy Study
Objective: To evaluate the dose-response relationship of this compound in a relevant in vivo disease model.
Methodology:
-
Animal Model: A validated disease model relevant to the compound's target (e.g., a neurobehavioral model for a CNS target).
-
Group Size: 10 animals per group.
-
Dose Selection:
-
Based on the MTD study, select 3-4 dose levels (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).[11]
-
Include a vehicle control group.
-
-
Dosing and Efficacy Assessment:
-
Administer the compound or vehicle for the duration of the study.
-
Perform the primary efficacy readout at the appropriate time point(s).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effective dose range.[14]
-
Protocol 3: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound after a single dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Group Size: 3 rats per time point.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg) via the intended route.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
PK Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Hypothetical PK Data for this compound (10 mg/kg, oral):
| Parameter | Value |
| Cmax | 250 ng/mL |
| Tmax | 1 hour |
| AUC (0-24h) | 1500 ng*h/mL |
| Half-life (t1/2) | 4 hours |
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
-
Jain, A., & Rana, A. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 547-581. Available at: [Link]
-
Charles River. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Novick, S. J., & Kaye, S. B. (2013). Dose optimization during drug development: whether and when to optimize. British Journal of Cancer, 109(5), 1131–1135. Available at: [Link]
-
Altasciences. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Sellers, R. S., et al. (2017). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Journal of Pathology, 241(1), 1-13. Available at: [Link]
-
Novick, S. J., Zhang, T., & Price, R. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Available at: [Link]
-
Mukherjee, P., Roy, S., Ghosh, D., & Nandi, S. K. (2022). Role of animal models in biomedical research: A review. Lab Animal Research, 38(1), 18. Available at: [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]
-
Pawinski, T., & Gaciong, Z. (2007). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Drug Metabolism, 8(7), 735-742. Available at: [Link]
-
Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. Current Drug Metabolism, 15(7), 655-666. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. Available at: [Link]
-
Retlich, M., et al. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 86(11), 1753–1762. Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. Available at: [Link]
-
Lorusso, P. M., & LoRusso, P. M. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2623–2628. Available at: [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]
-
Sporn, M. B., & Liby, K. T. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. JNCI: Journal of the National Cancer Institute, 111(5), 437–440. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. Available at: [Link]
-
Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available at: [Link]
-
ACS Omega. (2023). Enhancing De Novo Drug Design across Multiple Therapeutic Targets with CVAE Generative Models. Available at: [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]
-
MDPI. (2024). From Population-Based PBPK to Individualized Virtual Twins: Clinical Validation and Applications in Medicine. Available at: [Link]
-
ResearchGate. (2024). Use of Pharmacokinetics in the Drug Development Process. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Available at: [Link]
-
NC3Rs. (n.d.). Refining MTD studies. Available at: [Link]
Sources
- 1. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 10. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 11. altasciences.com [altasciences.com]
- 12. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
"2-(4-Ethylphenyl)azepane" troubleshooting inconsistent experimental results
Prepared by the Office of the Senior Application Scientist
Welcome to the troubleshooting and technical guidance center for 2-(4-Ethylphenyl)azepane. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related azepane scaffolds. The synthesis and purification of seven-membered heterocycles can present unique challenges, leading to inconsistencies in experimental outcomes.[1][2] Azepane derivatives are crucial motifs in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities.[3][4]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues encountered during the synthesis, purification, and characterization of this compound.
Section 1: Synthesis-Related Issues
The synthesis of polysubstituted azepanes can be challenging due to the high step count of many methods and the difficulty in controlling regiochemistry and stereochemistry.[1] Common strategies include ring-closing metathesis, Beckmann rearrangement of functionalized piperidones, or dearomative ring expansion of nitroarenes.[1]
FAQ 1.1: My reaction yield is consistently low or fails entirely. What are the common causes?
Low yields in azepane synthesis often trace back to one of three areas: starting materials, reaction conditions, or the inherent mechanism of the chosen synthetic route. Let's consider a common and plausible route: a Beckmann rearrangement of an oxime derived from 1-cyclohexyl-4-ethylbenzene.
Causality Analysis:
-
Oxime Isomerization: The Beckmann rearrangement is initiated by the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. If your oxime exists as a mixture of E and Z isomers, only one may rearrange to the desired lactam precursor. The ratio of these isomers can be influenced by the oximation conditions.
-
Incomplete Rearrangement: The rearrangement is typically promoted by a strong acid or Lewis acid (e.g., PPA, TsCl, PCl₅). Inadequate acid strength, insufficient equivalents, or low temperature can lead to an incomplete reaction.
-
Side Reactions: Strong acids can promote side reactions, including fragmentation (the "abnormal" Beckmann) or polymerization, especially at elevated temperatures.
-
Lactam Reduction: The final step, reduction of the lactam intermediate (e.g., with LiAlH₄ or BH₃), is highly sensitive to water. Inadequate drying of the lactam, solvent, or glassware will quench the reducing agent and halt the reaction.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low yield in a multi-step synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
FAQ 1.2: My TLC and NMR analyses show a complex mixture of products. What are the likely impurities?
Observing multiple products is common, particularly in rearrangement reactions where regioselectivity is a factor.
Expert Analysis:
-
Regioisomers: A Beckmann rearrangement of an unsymmetrical ketone oxime, such as 1-(4-ethylphenyl)cyclohexanone oxime, can theoretically yield two different lactam regioisomers. This mixture would then be reduced to a mixture of 2- and 7-aryl azepanes. The ratio is dictated by the migratory aptitude of the groups attached to the carbonyl carbon.
-
Unreacted Starting Material: Incomplete reactions at any stage will carry forward starting materials.
-
Decomposition Products: As mentioned, the harsh conditions of some synthetic steps can cause degradation. For instance, some silyl-protected intermediates can be prone to hydrolysis during workup or chromatography.[5]
-
Solvent Adducts: In photochemical reactions, the solvent can sometimes be incorporated into the product.[6]
Data Summary: Potential Byproducts and Their Identification
| Potential Contaminant | Identification Method | Expected Signature | Mitigation Strategy |
| Lactam Regioisomer | ¹H & ¹³C NMR, LC-MS | Different chemical shifts for protons alpha to nitrogen and carbonyl. Same mass as desired intermediate. | Chromatographic separation (often difficult); optimize rearrangement for selectivity. |
| Unreacted Lactam | ¹H NMR, IR | Presence of amide N-H and C=O signals. | Drive reduction to completion; use fresh, active reducing agent. |
| Starting Ketone/Oxime | TLC, ¹H NMR | Characteristic carbonyl peak (ketone) or distinct oxime signals. | Optimize reaction time and stoichiometry of prior steps. |
| Hydrolysis Products | LC-MS | Mass corresponding to loss of a protecting group (e.g., Boc, TBS). | Use anhydrous conditions; perform aqueous workup at low temperature.[5] |
Section 2: Purification & Stability
Purification of substituted azepanes, which are often basic and polar oils, requires careful technique.
FAQ 2.1: My product streaks badly on silica gel, and I get poor separation. How can I improve my column chromatography?
This is a classic issue when purifying amines on silica gel.
Expert Analysis:
The free amine group (-NH-) in the azepane ring is basic. It interacts strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to peak tailing, low recovery, and poor separation.
Recommended Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%). This deprotonates the silanol groups, minimizing strong interactions with your basic product.
-
Use a Modified Stationary Phase: If problems persist, switch to a less acidic stationary phase like neutral or basic alumina, or use a deactivated silica gel.
-
Optimize the Solvent System:
-
Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane.[7]
-
For highly polar amines, a gradient system involving methanol or isopropanol may be necessary. Adding a small amount of base to these polar eluents is critical.
-
-
Consider Salt Formation: If the compound is stable as a salt, you can sometimes purify the hydrochloride or trifluoroacetate salt, which may have different chromatographic properties.
Section 3: Analytical & Characterization
Accurate characterization is essential for confirming the structure and purity of your compound.[7] Inconsistent data often points to subtle issues with the sample.
FAQ 3.1: My ¹H NMR spectrum has broad peaks, and the integrations are off. What's wrong?
Broad NMR signals can be frustrating, but they are highly diagnostic.
Expert Analysis & Troubleshooting:
-
Conformational Dynamics: The seven-membered azepane ring is conformationally flexible. It can undergo a ring-flipping process that is on the NMR timescale at room temperature. This exchange between different chair and boat-like conformations can broaden the signals of the ring protons.
-
Solution: Try acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C). This can slow the conformational exchange, "freezing out" one conformer and resulting in sharper peaks.
-
-
Residual Acid/Base: Trace amounts of acid (e.g., HCl, TFA from purification) or base can lead to proton exchange with the N-H proton, broadening its signal and sometimes adjacent protons.
-
Solution: Prepare the NMR sample by filtering a CDCl₃ solution of your compound through a small plug of basic alumina.
-
-
Paramagnetic Impurities: Trace metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination from a catalyst (e.g., Pd, Pt) is suspected, additional purification steps may be needed.
-
-
Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.
-
Solution: Dilute your sample.
-
For a general guide on common NMR artifacts, refer to resources that discuss issues like insufficient acquisition time or improper receiver gain settings.[8]
FAQ 3.2: Different batches of my compound, which appear pure by NMR and MS, show variable results in biological assays. What could be the cause?
This is a critical issue in drug development, where reproducibility is paramount. When standard analytical data looks clean, the inconsistency often stems from stereochemistry.
Expert Analysis:
The synthesis of this compound via routes like the Beckmann rearrangement creates a chiral center at the C2 position. Unless a chiral reagent or catalyst was used, the product is a 1:1 mixture of two enantiomers: (R)-2-(4-Ethylphenyl)azepane and (S)-2-(4-Ethylphenyl)azepane.
-
Differential Biological Activity: Enantiomers can have vastly different pharmacological activities, potencies, and toxicities because biological targets (receptors, enzymes) are themselves chiral. One enantiomer might be highly active while the other is inactive or even antagonistic.
-
Inconsistent Crystallization: If you are crystallizing the material between batches, you might be unknowingly performing a spontaneous resolution or enriching for one enantiomer, leading to different enantiomeric ratios in different solid batches.
Recommended Action:
-
Chiral HPLC Analysis: Develop a chiral HPLC method to determine the enantiomeric ratio (enantiomeric excess, or ee) of your material. This is the definitive test.
-
Preparative Chiral Separation: Use preparative chiral chromatography to separate the two enantiomers.
-
Test Pure Enantiomers: Test the biological activity of each pure enantiomer separately. This will establish the structure-activity relationship and identify the active stereoisomer (the eutomer).
The stereochemical configuration of fused azepane systems can often be determined by X-ray crystallography of their salts.[9]
Section 4: Protocols and Workflows
This section provides a representative, step-by-step protocol for one possible synthesis of the target compound.
Protocol 4.1: Synthesis via Beckmann Rearrangement
This protocol is a generalized procedure based on established methods for similar transformations.[9] Safety Note: Handle reagents like polyphosphoric acid (PPA) and lithium aluminum hydride (LiAlH₄) with extreme care in a fume hood, using appropriate personal protective equipment.
Step 1: Oximation of 4'-Ethylacetophenone This example uses a related starting material for illustrative purposes. A more direct route would start from a cyclohexanone derivative.
-
Dissolve 4'-ethylacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add pyridine (2.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, remove ethanol under reduced pressure.
-
Add water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude oxime. Purify by flash chromatography if necessary.
Step 2: Beckmann Rearrangement to the Lactam
-
Add the purified oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 100-120 °C under an inert atmosphere (N₂ or Ar).
-
Stir vigorously for 1-2 hours, monitoring by TLC.
-
Carefully pour the hot, viscous mixture onto crushed ice with stirring.
-
Neutralize with a strong base (e.g., 10M NaOH) until pH > 10.
-
Extract the aqueous slurry with dichloromethane (3-5x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude lactam. Purify by column chromatography (silica gel, hexanes/ethyl acetate).
Step 3: Reduction of the Lactam to the Azepane
-
Under an inert atmosphere, add the purified lactam (1.0 eq), dissolved in anhydrous THF, dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude this compound. Purify by column chromatography (silica gel treated with 1% Et₃N, hexanes/ethyl acetate gradient).
Characterization Workflow Diagram
Caption: Workflow for structural and chiral verification.
References
-
National Center for Biotechnology Information. (n.d.). 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. PubChem. Retrieved from a relevant NIH source. (Simulated reference based on search result[10])
-
Khusnutdinova, E. F., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Jadhav, S. A., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 128, 106093. [Link]
-
Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13, 647–654. [Link]
-
ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]
-
Gümüş, M. K., & Ulusoy, N. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 1-27. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1819. [Link]
-
Ielo, L., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(32), 8235-8253. [Link]
-
Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
-
Schomaker, J. M., et al. (2024). Ligand-Controlled Synthesis of Azepine Derivatives. Synfacts, 20(09), 0935. [Link]
-
Rangappa, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 466-480. [Link]
-
Power, T. D. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1198-1213. [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. RSC Publishing. [Link]
-
Martin, O. R., et al. (2010). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 15(4), 2235-2248. [Link]
-
Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]
-
Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Ethylphenyl)azepane Protocol Refinement
Topic: Optimization of Synthesis, Purification, and Characterization for Reproducible Biological Data Target Molecule: 2-(4-Ethylphenyl)azepane (2-Arylazepane Scaffold)
Executive Summary: The Reproducibility Crisis in 7-Membered Rings
As Senior Application Scientists, we frequently observe a discrepancy between analytical purity and biological potency in the 2-arylazepane class. Unlike their 6-membered piperidine counterparts, azepanes exhibit unique conformational fluxionality and significant basicity.
This guide addresses the three primary sources of experimental failure for This compound :
-
NMR Misinterpretation: Confusing ring fluxionality with impurities.
-
The "Carbamate Ghost": Atmospheric CO₂ capture by the free base.
-
Chiral Integrity: Incomplete resolution of the 2-position enantiomers.
Module 1: Synthesis & Isolation Troubleshooting
Context: The synthesis of this compound often involves Ring-Closing Metathesis (RCM) or the reduction of a lactam/enamine precursor. The critical failure point is rarely the reaction itself, but the isolation of the secondary amine.
Q: Why does my product turn into a waxy solid / gum after column chromatography?
A: You are likely observing the formation of an ammonium carbamate species. Secondary amines like azepane are strong nucleophiles. Upon exposure to atmospheric CO₂ during rotary evaporation or storage, they form carbamate salts (R₂NH₂⁺ ⁻O₂CNR₂). This "impurity" is often silent in standard LC-MS (decomposes in the source) but wreaks havoc on gravimetric yield and biological dosing.
Protocol Refinement:
-
Avoid: Storing the free base oil for >1 hour.
-
Corrective Action: Immediately convert the free base to a stable salt form. For 2-arylazepanes, the Fumarate or Tartrate salts often yield superior crystallinity compared to the hygroscopic Hydrochloride (HCl) salt.
Q: My yield is low, and the compound "streaks" on TLC.
A: The basic nitrogen interacts strongly with the acidic silanols on silica gel. Protocol Refinement:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading.
-
Eluent Modification: Use DCM:MeOH:NH4OH (90:9:1) for polar elution. The ammonium hydroxide competes for silanol sites, sharpening the band.
Module 2: Analytical Validation (NMR & HPLC)
Context: The 7-membered azepane ring does not adopt a stable chair conformation like cyclohexane. It exists in a dynamic equilibrium of twist-chair and twist-boat forms.
Q: My ¹H NMR shows broad, undefined multiplets. Is my compound impure?
A: Not necessarily. This is likely conformational broadening (fluxionality) or rotameric exchange if an N-protecting group (like Boc) is present. At room temperature, the interconversion rate of the azepane ring conformers is often on the NMR timescale, leading to decoalescence (broadening).
Protocol Refinement (The "VT" Test):
-
Run Variable Temperature (VT) NMR: Heat the sample to 50°C or 60°C in DMSO-d₆.
-
Interpretation: If the peaks sharpen into defined multiplets, the compound is pure, and the broadening was due to ring dynamics. If peaks remain broad or split further, you have genuine impurities.
Q: How do I separate the enantiomers? The racemate shows "flat" biological data.
A: The 2-position is a chiral center. The (R)- and (S)-enantiomers likely possess distinct pharmacokinetics. Standard C18 columns will not separate them.
Protocol Refinement (Chiral Method):
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA or IC).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is critical to suppress peak tailing of the amine.
-
Detection: UV at 254 nm (targeting the 4-ethylphenyl chromophore).
Module 3: Salt Selection for Biological Assays
Context: Researchers often default to HCl salts. For this compound, the HCl salt is frequently hygroscopic, leading to weighing errors in potency assays (IC₅₀ shifts).
Comparative Data: Salt Form Properties
| Salt Form | Crystallinity | Hygroscopicity | Solubility (Water) | Rec: Use Case |
| Free Base | Oil/Waxy | High (Absorbs CO₂) | Low | Never for storage |
| Hydrochloride (HCl) | Amorphous Solid | High (Deliquescent) | High | Acute aqueous injection |
| Fumarate (1:1) | Crystalline | Low | Moderate | Long-term storage / HTS |
| Tartrate | Crystalline | Low | Moderate | Chiral Resolution |
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Azepane Analysis
Use this logic tree to determine if "impurities" are real or artifacts of the 7-membered ring dynamics.
Caption: Logic flow for distinguishing between conformational fluxionality and chemical impurity in 2-substituted azepanes.
Diagram 2: Optimized Isolation Protocol
Follow this workflow to prevent carbamate formation and ensure stoichiometry.
Caption: Critical timing workflow to avoid atmospheric CO₂ capture during the isolation of the secondary amine.
References
-
Ha, H.-J., et al. (2017).[1] "Regio- and Stereoselective Ring Opening of Aziridines and Its Application to the Synthesis of Azepanes." Asian Journal of Organic Chemistry.
-
Stalcup, A. M. (2010).[2] "Chiral Separations."[2][3][4] Annual Review of Analytical Chemistry.
-
Phenomenex. (2023). "Chiral HPLC Separations: A Guide to Method Development." Phenomenex Technical Guides.
-
Ullmann's Encyclopedia. (2005).[5] "Amines, Aliphatic: Azepane Properties." Wiley-VCH.[5]
-
Leśniewska, A., & Przybylski, P. (2024).[6] "Seven-membered N-heterocycles as approved drugs and promising leads."[6] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Azepane - Wikipedia [en.wikipedia.org]
- 6. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Ethylphenyl)azepane Optimization
This guide serves as a specialized technical support hub for researchers working with 2-(4-Ethylphenyl)azepane and its derivatives.[1] It addresses the high intrinsic clearance (
Ticket Status: Open | Topic: Metabolic Instability & Half-Life Extension Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Diagnostic: Why is my compound disappearing?
User Issue: "In human liver microsome (HLM) assays, this compound shows a half-life (
Root Cause Analysis: The structural motif of this compound contains two primary "metabolic soft spots" (toxophores) susceptible to Phase I metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).[1]
-
Benzylic Oxidation (Primary Failure Point): The ethyl group attached to the phenyl ring is electronically activated.[1] CYP enzymes rapidly abstract a hydrogen atom from the benzylic carbon (the carbon attached directly to the ring), leading to hydroxylation (+16 Da). This alcohol is often further oxidized to a ketone or carboxylic acid, rendering the molecule inactive or rapidly excreted.
-
N-Oxidation/Dealkylation: The secondary amine within the azepane ring is a target for N-oxidation or
-carbon hydroxylation, potentially leading to ring-opening, though this is usually slower than benzylic oxidation in alkyl-substituted aromatics.[1]
Visualization: Metabolic Clearance Pathway
The following diagram illustrates the primary clearance mechanism you are likely observing.[1]
Figure 1: Primary metabolic cascade.[1] The rapid conversion to the hydroxyethyl metabolite is the rate-limiting step determining intrinsic clearance.[1]
Mitigation Strategies: Engineering Stability
To address the instability diagnosed above, we recommend three specific structural modifications (Bioisosteric Replacement).
Strategy A: Deuteration (The "Heavy" Atom Effect)
Replace the benzylic hydrogens on the ethyl group with deuterium.[1]
-
Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.[1] This exploits the Primary Kinetic Isotope Effect (KIE), making it harder for the CYP heme iron to abstract the atom.
-
Recommendation: Synthesize 2-(4-(1,1-dideuteroethyl)phenyl)azepane .
-
Expected Outcome: 2–5x increase in
without changing binding affinity.
Strategy B: Fluorination (Metabolic Blocking)
Introduce fluorine atoms at the benzylic position or the terminal methyl group.[1]
-
Mechanism: Fluorine is metabolically inert to oxidative attack at that position and withdraws electron density, deactivating the ring slightly.[1]
-
Recommendation: 2-(4-(1,1-difluoroethyl)phenyl)azepane .
-
Caveat: This alters the
and lipophilicity (LogD), which may affect blood-brain barrier (BBB) penetration.[1]
Strategy C: Ring Constraint (Azepane Modification)
If N-oxidation is the secondary clearance route, increase steric hindrance around the nitrogen.[1]
-
Recommendation: Methylation at the 2-position of the azepane ring (alpha to the nitrogen) or N-methylation (though N-methyl groups are also liable to demethylation).[1]
Comparative Data: Predicted Stability
| Compound Variant | Modification | Predicted | Risk | |
| Parent | None | 12 min | >50 (High) | Rapid Clearance |
| Analog A | 35-45 min | 15-20 (Med) | Low (Maintains Affinity) | |
| Analog B | >60 min | <10 (Low) | Med (Alters Physicochemistry) |
Validation Protocol: Microsomal Stability Assay
Use this Standard Operating Procedure (SOP) to validate your improvements. This protocol is designed to minimize variability in azepane-class compounds.[1]
Materials Required:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]
-
NADPH Regenerating System (or 10 mM NADPH solution)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Verapamil-d6).[1]
Step-by-Step Workflow:
-
Preparation:
-
Dilute test compound to 1 µM in Phosphate Buffer (final DMSO < 0.1%).
-
Prepare HLM solution to yield a final assay concentration of 0.5 mg/mL.
-
-
Pre-Incubation:
-
Initiation:
-
Sampling:
-
At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL Stop Solution (Acetonitrile) to precipitate proteins.[1] Vortex vigorously.
-
-
Analysis:
-
Centrifuge at 4,000g for 10 mins. Analyze supernatant via LC-MS/MS. Monitor the Parent [M+H]+ transition.
-
Calculation of Intrinsic Clearance (
Frequently Asked Questions (FAQs)
Q: Can I use rat microsomes (RLM) instead of human? A: Yes, but be cautious.[1] Rodents often have higher esterase activity and slightly different CYP isoform specificity (e.g., CYP2D1/2 in rats vs. CYP2D6 in humans).[1] For 4-ethylphenyl compounds, RLM generally predicts human clearance trends well, but absolute values may differ.[1]
Q: Why does the azepane ring matter compared to a piperidine?
A: Azepanes (7-membered rings) are more lipophilic and conformationally flexible than piperidines (6-membered).[1] This increased lipophilicity often drives higher non-specific binding to microsomes, which can artificially lower calculated clearance.[1] Ensure you calculate the unbound intrinsic clearance (
Q: I see a metabolite with +14 Da. What is it? A: This is likely a carbonyl formation (oxidation of methylene to ketone, +14 Da net change from parent if 2H are lost and O is added, usually represented as +16-2).[1] Alternatively, if you have an N-methyl group, +14 Da is not standard; usually, N-demethylation is -14 Da. If you see +16 Da, it is hydroxylation.
Q: How do I store the this compound stock solution?
A: Store as a hydrochloride salt at -20°C. Free bases of azepanes can absorb atmospheric
References
-
BenchChem. (2025).[1][7] A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Retrieved from
-
National Institutes of Health (NIH). (2021).[1] Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC8628327.[1] Retrieved from
-
Creative Bioarray. (2024).[1] Microsomal Stability Assay Protocol and Service. Retrieved from
-
Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from
-
MDPI Molecules. (2024).[1] Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from
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Validation & Comparative
A Comparative Guide to 2-(4-Ethylphenyl)azepane and Other Azepane Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a wide array of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1] This structural motif is present in numerous FDA-approved drugs, highlighting its therapeutic significance.[3]
Synthesis of 2-(4-Ethylphenyl)azepane: A Proposed Strategy
While a specific, documented synthesis for this compound is not available, a plausible and efficient route can be designed based on modern synthetic methodologies for constructing the azepane core.[4] One such robust strategy is the dearomative ring expansion of nitroarenes.[5]
Proposed Synthesis Workflow: Photochemical Dearomative Ring Expansion
This two-step process offers a streamlined approach to polysubstituted azepanes from readily available nitroarenes.[5]
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Method
-
Step 1: Photochemical Dearomative Ring Expansion. 4-Ethyl-nitrobenzene would be treated with a phosphite, such as triisopropyl phosphite, and a secondary amine, like diethylamine, under blue light irradiation. This transforms the six-membered benzene ring into a seven-membered 3H-azepine system.[5][6]
-
Step 2: Hydrogenolysis. The resulting substituted 3H-azepine intermediate would then be subjected to catalytic hydrogenation (e.g., using hydrogen gas and palladium on carbon) to reduce the double bonds and yield the saturated this compound.[5]
This approach is advantageous due to its high efficiency and the ability to translate the substitution pattern of the starting nitroarene directly to the final azepane product.[6]
Comparative Analysis of Azepane Derivatives
The biological activity of azepane derivatives is significantly influenced by the nature and position of substituents on both the azepane ring and any appended aromatic moieties.
The Role of 2-Aryl Substitution
The presence of an aryl group at the 2-position of the azepane ring is a common feature in many biologically active derivatives. This substitution pattern is crucial for interactions with various receptors and enzymes.
Table 1: Comparison of 2-Aryl Azepane Derivatives
| Derivative | Substituent at Phenyl Ring (para-position) | Predicted/Known Biological Activity | Key Physicochemical Considerations |
| This compound | Ethyl (-CH2CH3) | Hypothesized: Potential for CNS activity, possible interactions with hydrophobic pockets of receptors. | Increased lipophilicity compared to the unsubstituted phenyl analog, which may enhance membrane permeability. |
| 2-Phenylazepane | Hydrogen (-H) | Foundational structure for various derivatives; activity profile is broad and dependent on further modification. | Serves as a baseline for understanding the impact of substitution. |
| 2-(4-Methoxyphenyl)azepane | Methoxy (-OCH3) | Known to be a precursor for various biologically active compounds. The methoxy group can act as a hydrogen bond acceptor. | The oxygen atom can participate in hydrogen bonding, potentially altering receptor interaction and metabolic stability. |
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound is unavailable, we can extrapolate from related chemical series. For instance, in studies of 2-phenylaminophenylacetic acid derivatives, the addition of alkyl or halogen substituents on the phenyl ring significantly impacts biological activity, with lipophilicity being a key parameter.[7][8]
-
Influence of the Ethyl Group: The ethyl group at the para-position of the phenyl ring in this compound is expected to increase the molecule's lipophilicity. This could enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-targeting drugs. Furthermore, the ethyl group can engage in van der Waals interactions within the hydrophobic pockets of target proteins.
Caption: Key factors in azepane derivative drug design.
Potential Therapeutic Applications
Given the diverse biological activities of the azepane scaffold, this compound could be investigated for a range of therapeutic applications. The broad activities of azepane derivatives include anti-cancer, anti-tubercular, and anti-Alzheimer's properties.[3] The specific profile of this compound would need to be determined through empirical testing.
Conclusion
While direct experimental data for this compound is currently lacking, a comprehensive analysis based on the known chemistry and pharmacology of the azepane class allows for informed predictions. The proposed synthetic route via dearomative ring expansion offers a viable path to obtaining this compound for further study. The presence of the 4-ethylphenyl substituent suggests that this derivative may possess enhanced lipophilicity and unique receptor interactions compared to other 2-aryl azepanes.
Future experimental work should focus on the synthesis and subsequent biological screening of this compound to validate these hypotheses and uncover its therapeutic potential. This guide serves as a foundational resource to stimulate and direct such research endeavors.
References
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ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]
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Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 229-237. [Link]
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
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Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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Al-Zoubi, R. M., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
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ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
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The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
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Comprehensive Evaluation Guide: 2-(4-Ethylphenyl)azepane vs. Known Dopamine Agonists
This guide outlines the comprehensive evaluation framework for 2-(4-Ethylphenyl)azepane , a structural analog of the phenylazepane class.[1] While 2-phenylazepanes are traditionally characterized as monoamine transporter inhibitors (similar to phenidates), this guide addresses the specific investigation of direct dopamine receptor agonism , comparing its efficacy against established clinical and research standards.[1]
Part 1: Executive Summary & Structural Logic
The Compound: this compound
This molecule belongs to the 2-arylazepane scaffold, a ring-expanded homolog of 2-phenylpiperidine (the core of methylphenidate) and 2-phenylpyrrolidine.[1]
-
Core Structure: A seven-membered saturated nitrogen ring (azepane).[1]
-
Substituent: A 4-ethylphenyl group attached at the C2 position (alpha to the amine).[1]
-
Predicted Physicochemical Profile: High lipophilicity (due to the ethyl group and 7-membered ring) suggests excellent Blood-Brain Barrier (BBB) permeability but potential solubility challenges in aqueous buffers.[1]
The Pharmacological Hypothesis
Historically, 2-substituted azepanes act as Dopamine Transporter (DAT) Inhibitors .[1] However, investigating this compound as a Dopamine Agonist requires rigorous differentiation from reuptake inhibition.[1] The "4-ethyl" substitution on the phenyl ring is critical; in other scaffolds (e.g., phenylpiperazines), para-alkyl substitutions often shift selectivity towards D2/D3 receptor pockets or modulate intrinsic efficacy.[1]
Part 2: Experimental Framework (Self-Validating Protocols)
To objectively compare this compound with known agonists, you must establish three parameters: Affinity (Ki) , Intrinsic Efficacy (Emax) , and Functional Selectivity (Bias) .[1]
Comparative Control Standards
Use the following standards to benchmark performance.
| Compound | Primary Mechanism | Role in Assay |
| Quinpirole | D2/D3 Full Agonist | Positive Control: Defines 100% Emax for D2-like activity.[1] |
| Pramipexole | D2/D3 Partial/Full Agonist | Clinical Benchmark: Reference for therapeutic efficacy.[1] |
| SKF-81297 | D1 Full Agonist | Specificity Control: Assessing D1 vs. D2 selectivity. |
| Dopamine | Endogenous Agonist | Physiological Baseline: Reference for natural receptor activation.[1] |
| Methylphenidate | DAT Inhibitor | Negative Control: To rule out reuptake inhibition artifacts.[1] |
Experiment A: Radioligand Binding Assay (Affinity)
Goal: Determine if the molecule physically binds to the receptor.[1]
Protocol:
-
Membrane Prep: Use CHO-K1 cells stably expressing human D2_long (hD2L) or D1 receptors.[1]
-
Radioligand:
-
Competition: Incubate this compound (10⁻¹⁰ M to 10⁻⁵ M) against the radioligand.
-
Validation: Non-specific binding defined by 10 µM Haloperidol (D2) or 10 µM Butaclamol (D1).[1]
-
Output: Calculate
using the Cheng-Prusoff equation.[1]
Experiment B: Functional Efficacy (GTPγS & cAMP)
Goal: Determine if binding triggers a signal (Agonist) or blocks it (Antagonist).[1]
Workflow 1: [³⁵S]GTPγS Binding (G-Protein Activation)
-
Rationale: Measures the earliest step in signaling (GDP-GTP exchange).
-
Differentiation: Pure reuptake inhibitors (like Methylphenidate) will show 0% activation in this assay (unless endogenous dopamine is present).[1]
-
Step-by-Step:
Workflow 2: cAMP Inhibition (Gi-coupled D2 pathway)
-
Rationale: D2 agonists inhibit Forskolin-stimulated cAMP.[1]
-
Protocol: Treat cells with 10 µM Forskolin + Test Compound. Measure cAMP levels via TR-FRET.[1]
-
Efficacy Index: A decrease in cAMP confirms Agonism.[1]
Part 3: Data Interpretation & Visualization
Evaluation Logic Flow
The following diagram illustrates the decision matrix for classifying this compound based on experimental output.
Caption: Decision tree for classifying the pharmacological nature of the ligand based on binding and functional outputs.
Comparative Efficacy Table
Use this template to report your findings.
| Parameter | This compound (Test) | Quinpirole (Ref) | Pramipexole (Ref) | Interpretation |
| D2 Affinity ( | TBD (Target: <100 nM) | ~0.5 nM | ~0.5 nM | Lower |
| D2 Efficacy ( | TBD (% of Ref) | 100% | ~90% | <20% = Antagonist; 20-80% = Partial.[1] |
| Selectivity (D2/D1) | TBD | >1000x | >100x | High ratio prevents D1-related dyskinesia.[1] |
| Lipophilicity (cLogP) | ~4.2 (Predicted) | 1.8 | 1.2 | Higher LogP implies better BBB penetration but faster clearance.[1] |
Part 4: Mechanistic Insights & Causality
The "4-Ethyl" Effect
In dopaminergic SAR (Structure-Activity Relationship), the addition of a para-ethyl group to a phenyl ring often increases hydrophobic interaction with the receptor's orthosteric binding pocket (specifically interacting with residues like Ser5.42 or Phe6.52 in the D2 receptor).[1]
-
Risk: If the ethyl group is too bulky, it may prevent the conformational shift required for receptor activation (locking it in an inactive state), turning the molecule into an antagonist or partial agonist .[1]
-
Opportunity: If the azepane ring provides unique flexibility, it might allow the molecule to adopt a "non-canonical" binding mode, potentially yielding functional selectivity (e.g., activating G-protein pathways without recruiting Beta-arrestin), which is highly desirable for reducing side effects.[1]
Differentiating from "Research Chemicals"
It is vital to distinguish this specific isomer from 1-(4-Ethylphenyl)azepane (N-substituted).[1]
-
2-substituted (C-linked): Resembles phenidates; likely DRI or agonist.[1]
-
1-substituted (N-linked): Often inactive or acts as a generic channel blocker/sigma ligand.[1] Ensure your synthesis or procurement certificate confirms the C2-attachment .[1]
References
-
Strange, P. G. (2008).[1] Agonist Binding, Agonist Affinity and Agonist Efficacy at G Protein-Coupled Receptors. British Journal of Pharmacology.[1] Link[1]
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Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
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Neve, K. A., et al. (2004).[1] Dopamine D2 Receptor Signaling: G-protein-dependent and independent pathways. Journal of Receptors and Signal Transduction. Link
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Mailman, R. B., & Murthy, V. (2010).[1] Third generation antipsychotics: partial agonism or functional selectivity?. Current Pharmaceutical Design.[1] Link
-
Runyon, S. P., & Carroll, F. I. (2006).[1] Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry. Link
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A Comparative Structure-Activity Relationship (SAR) Analysis of 2-(4-Ethylphenyl)azepane as a Putative Dopamine Transporter Inhibitor
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its seven-membered ring offers a high degree of conformational flexibility, enabling it to interact with a wide array of biological targets.[3] This guide focuses on a specific, yet underexplored, derivative: 2-(4-Ethylphenyl)azepane. While direct pharmacological data for this exact molecule is sparse in public literature, its structural similarity to known monoamine reuptake inhibitors strongly suggests its potential as a modulator of the dopamine transporter (DAT).
This document provides a comprehensive, prospective structure-activity relationship (SAR) analysis. By leveraging established principles from decades of research into DAT inhibitors, we will deconstruct the this compound scaffold, compare it to key alternatives, and provide actionable experimental protocols for researchers aiming to validate and optimize compounds within this chemical series.
The 2-Phenylazepane Scaffold: Core Pharmacological Hypotheses
The dopamine transporter is a critical protein in the central nervous system that regulates dopaminergic signaling by pumping dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] Inhibitors of DAT block this process, leading to increased extracellular dopamine concentrations, an effect leveraged in treatments for ADHD and narcolepsy.[4]
The core structure of this compound contains the essential pharmacophoric elements for DAT inhibition:
-
A Lipophilic Aromatic Ring: The phenyl group serves as a crucial binding element, likely engaging with hydrophobic pockets within the DAT binding site.
-
A Secondary Amine: The azepane nitrogen, in its protonated state, is hypothesized to form a key ionic interaction with an acidic residue (e.g., Asp79 in human DAT) in the transporter's primary binding site.
-
A Defined Spatial Relationship: The specific linkage at the 2-position of the azepane ring dictates the geometry between the amine and the aromatic ring, a critical parameter for potent DAT inhibition.
The following diagram illustrates the key modification points on the this compound scaffold that are critical for SAR exploration.
Caption: Key modification points for SAR analysis of the this compound scaffold.
Comparative SAR Analysis
To guide drug development, we must understand how structural modifications impact potency and selectivity. The following sections compare this compound to hypothetical, yet plausible, analogs based on established SAR principles for DAT inhibitors.
Phenyl Ring Substitution (R1 Position)
The substitution at the para-position of the phenyl ring is a critical determinant of binding affinity and selectivity across monoamine transporters (DAT, SERT, NET). The ethyl group in the parent compound provides a balance of lipophilicity and size.
Causality Behind Experimental Choices: Varying the size, lipophilicity, and electronic nature of the R1 substituent directly probes the corresponding binding pocket on the transporter. Small, electron-withdrawing groups like halogens can enhance potency, while larger, bulky groups may decrease it by introducing steric hindrance.
Table 1: Predicted Impact of Phenyl Ring (R1) Modifications on DAT Affinity
| Compound | R1 Substituent | Predicted DAT Affinity (Ki) | Rationale |
|---|---|---|---|
| Parent | -CH2CH3 (Ethyl) | Baseline | Provides moderate lipophilicity and bulk. |
| Analog 1A | -H (Unsubstituted) | Lower | Reduced hydrophobic interaction with the target pocket. |
| Analog 1B | -CH3 (Methyl) | Similar to Baseline | Slight decrease in lipophilicity may slightly reduce affinity. |
| Analog 1C | -Cl (Chloro) | Higher | Increases binding affinity through favorable electronic interactions and optimal size. |
| Analog 1D | -CF3 (Trifluoromethyl) | Potentially Lower | Steric bulk may be unfavorable, despite strong electron-withdrawing nature. |
| Analog 1E | -OCH3 (Methoxy) | Lower | Polar group may introduce unfavorable interactions in a hydrophobic pocket. |
N-Alkylation of the Azepane Ring (R2 Position)
The nitrogen atom of the azepane ring is crucial for the primary binding interaction. In general, for classical DAT inhibitors, a secondary amine (N-H) is optimal.
Causality Behind Experimental Choices: N-alkylation directly impacts the amine's basicity and introduces steric bulk around the key ionic interaction site. While N-methylation is sometimes tolerated, larger alkyl groups typically abolish activity by preventing the molecule from fitting into the binding site.
Table 2: Predicted Impact of Azepane Nitrogen (R2) Modifications on DAT Affinity
| Compound | R2 Substituent | Predicted DAT Affinity (Ki) | Rationale |
|---|---|---|---|
| Parent | -H | Baseline | Optimal for forming the key ionic bond with DAT. |
| Analog 2A | -CH3 (Methyl) | Lower | Steric hindrance near the ionic binding site reduces affinity. |
| Analog 2B | -CH2CH3 (Ethyl) | Much Lower / Inactive | Increased steric bulk prevents proper binding. |
Ring Modification (R3 Position)
The size and conformation of the heterocyclic amine ring influence the spatial orientation of the phenyl group relative to the nitrogen. The seven-membered azepane ring is more flexible than the more common piperidine (six-membered) or pyrrolidine (five-membered) rings found in many DAT inhibitors like methylphenidate.[6]
Causality Behind Experimental Choices: Altering the ring size directly tests the geometric constraints of the DAT binding site. A more rigid or differently sized ring system may position the pharmacophoric elements more or less optimally, drastically affecting binding affinity.
Table 3: Predicted Impact of Amine Ring (R3) Modification on DAT Affinity
| Compound | Ring System | Predicted DAT Affinity (Ki) | Rationale |
|---|---|---|---|
| Parent | Azepane (7-membered) | Baseline | High conformational flexibility may allow for an induced fit but could also have an entropic penalty. |
| Analog 3A | Piperidine (6-membered) | Potentially Higher | More rigid scaffold may present a more favorable binding conformation, reducing the entropic cost of binding. |
| Analog 3B | Pyrrolidine (5-membered) | Potentially Higher | A common motif in potent DAT inhibitors; its compact nature is often optimal. |
Experimental Protocols for Target Validation
To validate the hypotheses outlined above, precise and reliable experimental data is essential. The foundational assay for an SAR campaign on a putative DAT inhibitor is a competitive radioligand binding assay.
Protocol: [³H]WIN 35,428 Competitive Binding Assay for Human DAT Affinity
This protocol describes a self-validating system to determine the binding affinity (Ki) of test compounds for the human dopamine transporter.
Expert Rationale: This assay is the gold standard for quantifying DAT binding. [³H]WIN 35,428 is a high-affinity cocaine analog that specifically labels the DAT. The use of a non-specific binding control (cocaine) ensures that the measured signal is specific to the transporter. Performing the assay in triplicate at multiple concentrations allows for the robust determination of the IC50 value, which is then converted to the affinity constant (Ki).
Methodology Workflow
Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT). Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (buffer only), Non-Specific Binding (10 µM Cocaine), and Test Compound (at 10-12 concentrations, e.g., 0.1 nM to 10 µM).
-
Reagent Addition: Add 50 µL of the appropriate compound/control, 50 µL of radioligand ([³H]WIN 35,428, final concentration ~1-2 nM), and 100 µL of diluted hDAT membranes (~10-20 µg protein/well).
-
Incubation: Seal the plate and incubate for 2 hours at 4°C with gentle agitation. Rationale: Low temperature minimizes degradation and non-specific binding.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other counts. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
Discussion and Future Directions
This guide establishes a clear, hypothesis-driven framework for investigating this compound and its analogs as dopamine transporter inhibitors. The SAR analysis predicts that while the parent compound is a promising starting point, modifications such as para-chloro substitution on the phenyl ring (Analog 1C) and reduction of the amine ring size to piperidine or pyrrolidine (Analogs 3A/3B) are likely to yield compounds with significantly higher affinity for DAT.
Future research should focus on executing the described binding assays to generate quantitative data for these key analogs. Following initial affinity determination, promising compounds should be profiled for selectivity against SERT and NET to understand their potential for off-target effects. Finally, functional assays (e.g., dopamine uptake inhibition assays) should be employed to confirm that high binding affinity translates into functional blockade of the transporter, validating the therapeutic potential of this chemical series.
References
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Gong, J., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
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Singh, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Azepane. Available at: [Link]
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MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Available at: [Link]
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Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. Available at: [https://www.researchgate.net/publication/374828131_Discovery_of_novel_2345-tetrahydrospirobenzo[c]azepine-11'-cyclohexan]-5-ol_derivatives_as_PARP-1_inhibitors]([Link])
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Wikipedia. (2023). Dopamine reuptake inhibitor. Available at: [Link]
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Cheng, M. H., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PMC. Available at: [Link]
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ChemSynthesis. 2-phenylazepane. Available at: [Link]
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ResearchGate. (2014). Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. Available at: [Link]
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Lee, K., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. Available at: [Link]
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Wikipedia. (2023). Dopamine transporter. Available at: [Link]
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Ewan, J., & Hirner, S. The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu. Available at: [Link]
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Ilic, M., et al. (2021). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. PubMed Central. Available at: [Link]
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Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]
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Lee, K. W., & Kim, D. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of Novel CNS Agents: The Case of 2-(4-Ethylphenyl)azepane
Introduction: From Benchtop Affinity to Preclinical Efficacy
In modern drug discovery, the journey of a novel chemical entity from a promising in vitro "hit" to a viable preclinical candidate is a rigorous, multi-stage process of validation. The initial discovery of a compound like 2-(4-Ethylphenyl)azepane, which we will refer to as Cmpd-EAP , exhibiting high affinity and selectivity for a specific molecular target in cell-based assays, is merely the first step. The critical question remains: does this in vitro activity translate into a meaningful physiological effect in a complex, living system?
This guide provides a comprehensive framework for validating the in vitro findings of Cmpd-EAP in relevant animal models. We will operate from the initial (hypothetical) discovery that Cmpd-EAP is a potent and selective antagonist of the Sigma-1 Receptor (S1R), a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane with significant implications in neurodegenerative diseases and neuropathic pain.
Our objective is to bridge the gap between in vitro data and in vivo therapeutic potential. We will compare Cmpd-EAP's performance against a well-characterized S1R antagonist, BD-1063 , to benchmark its efficacy and establish a clear, data-driven rationale for further development. This guide is designed for researchers, pharmacologists, and drug development professionals, offering a detailed roadmap from experimental design to data interpretation.
Part 1: The In Vitro Foundation – Characterizing Cmpd-EAP
The decision to advance a compound to costly and labor-intensive in vivo studies rests entirely on the quality and specificity of its in vitro profile. Before commencing any animal work, a robust in vitro data package for Cmpd-EAP was established.
1.1. Primary Target Engagement: Sigma-1 Receptor Affinity
The initial screening identified Cmpd-EAP as a high-affinity ligand for the S1R. This was determined using a competitive radioligand binding assay, where Cmpd-EAP's ability to displace the specific S1R radioligand, -pentazocine, from rat brain homogenates was measured.
1.2. Functional Activity: Determining Antagonism
Affinity alone is insufficient; the compound's functional effect on the receptor is paramount. A functional assay was employed to determine whether Cmpd-EAP acts as an agonist or an antagonist. In this assay, the ability of S1R to modulate N-methyl-D-aspartate (NMDA) receptor activity in SK-N-SH cells was assessed. The S1R agonist (+)-pentazocine potentiates NMDA-induced calcium influx, and a true antagonist is expected to block this effect.
Table 1: Comparative In Vitro Profile of Cmpd-EAP vs. BD-1063
| Parameter | Cmpd-EAP (Hypothetical Data) | BD-1063 (Reference Data) | Assay Type |
| S1R Binding Affinity (Ki) | 1.5 nM | 9.3 nM | Radioligand Binding (-pentazocine) |
| S2R Binding Affinity (Ki) | > 1,000 nM | 254 nM | Radioligand Binding ([³H]DTG) |
| S1R Selectivity (S2R/S1R) | > 667-fold | ~27-fold | Ratio of Ki values |
| Functional Activity | Antagonist | Antagonist | NMDA Receptor Modulation Assay |
| IC₅₀ vs. Agonist | 12 nM | 38.5 nM | Inhibition of Agonist-Induced Ca²⁺ Flux |
The in vitro data strongly suggest that Cmpd-EAP is a more potent and significantly more selective S1R antagonist than the reference compound, BD-1063. This superior profile provides a compelling rationale for its validation in an animal model where S1R antagonism is known to be therapeutic.
Part 2: In Vivo Validation – The Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Given the well-established role of S1R in the pathogenesis of neuropathic pain, the Chronic Constriction Injury (CCI) model in rats is the logical choice for in vivo validation. This model mimics the mechanical and thermal hypersensitivity observed in human neuropathic pain conditions and is highly sensitive to modulation by S1R ligands.
2.1. Experimental Logic & Design
The core hypothesis is that prophylactic treatment with Cmpd-EAP will prevent or significantly attenuate the development of pain-like behaviors (allodynia and hyperalgesia) in the CCI model. Its performance will be directly compared to that of BD-1063 and a vehicle control.
Caption: Workflow from in vitro characterization to in vivo validation.
2.2. Step-by-Step Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Surgery
This protocol is adapted from the method originally described by Bennett and Xie and is a widely used model for inducing neuropathic pain.[1][2][3]
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Surgical Site Preparation: Shave the fur on the left thigh and sterilize the skin with 70% ethanol and povidone-iodine solution.
-
Incision and Exposure: Make a small incision through the skin and fascia overlying the biceps femoris muscle. Bluntly dissect through the muscle to expose the common sciatic nerve.
-
Ligation: Carefully free the nerve from the surrounding connective tissue. Proximal to the nerve's trifurcation, tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.
-
Closure: The ligatures should be tightened just enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow. Close the muscle layer with 5-0 silk suture and the skin incision with wound clips.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) immediately after surgery, but not during the behavioral testing period. House the animals individually with easy access to food and water. Monitor for signs of distress.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key indicator of neuropathic pain.[4][5][6]
-
Habituation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force (e.g., 2, 4, 6, 8, 10, 15 g) to the mid-plantar surface of the ipsilateral (injured) hind paw.
-
Response Measurement: A positive response is a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Blinding: The experimenter must be blinded to the treatment groups to prevent bias.
-
Timeline: Perform testing one day before surgery (baseline) and on days 3, 7, 10, and 14 post-CCI.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an exaggerated response to a noxious heat stimulus, is another hallmark of neuropathic pain.
-
Apparatus: Use a plantar test apparatus (e.g., Hargreaves apparatus) that applies a focused, radiant heat source to the paw.
-
Habituation: Acclimate the rat in a plexiglass enclosure on the glass floor of the apparatus for 15-20 minutes.
-
Testing: Position the heat source under the mid-plantar surface of the ipsilateral paw and activate the stimulus. A timer automatically records the latency to paw withdrawal.
-
Cut-off: A 20-second cut-off is used to prevent tissue damage.
-
Data Collection: Test each paw three times with at least 5 minutes between tests. The average of the three latencies is recorded.
-
Timeline: Perform testing at the same time points as the von Frey test.
Part 3: Expected Outcomes & Mechanistic Correlates
Following the 14-day treatment and behavioral testing period, the study will culminate in ex vivo tissue analysis to link the behavioral phenotype to neuroinflammatory changes in the spinal cord.
3.1. Predicted Behavioral Outcomes
Based on its superior in vitro potency and selectivity, Cmpd-EAP is hypothesized to exhibit greater efficacy in reversing pain-like behaviors compared to BD-1063.
Table 2: Predicted In Vivo Efficacy in the CCI Model
| Group | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Thermal Hyperalgesia (Paw Withdrawal Latency, s) |
| Sham + Vehicle | ~15 g (Normal) | ~12 s (Normal) |
| CCI + Vehicle | < 4 g (Severe Allodynia) | < 6 s (Severe Hyperalgesia) |
| CCI + BD-1063 (10 mg/kg) | ~8 g (Moderate Reversal) | ~9 s (Moderate Reversal) |
| CCI + Cmpd-EAP (10 mg/kg) | > 12 g (Significant Reversal) | > 10.5 s (Significant Reversal) |
3.2. Neuroinflammation Analysis: Tying Mechanism to Behavior
Nerve injury in the CCI model triggers a robust neuroinflammatory response in the dorsal horn of the spinal cord, characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] S1R antagonists are known to modulate these processes.
Protocol 4: Immunohistochemistry (IHC) for Glial Activation
-
Tissue Preparation: On day 14, deeply anesthetize rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Dissect the lumbar (L4-L6) region of the spinal cord and post-fix in 4% PFA overnight.
-
Sectioning: Cryoprotect the tissue in 30% sucrose solution, then freeze and section into 30 µm slices using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections overnight at 4°C with primary antibodies: anti-Iba1 (for microglia, 1:1000) and anti-GFAP (for astrocytes, 1:1000).[9][10][11]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Imaging and Analysis: Capture images using a confocal microscope and quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells in the dorsal horn.
Protocol 5: ELISA for Pro-inflammatory Cytokines
-
Tissue Homogenization: On day 14, rapidly dissect the lumbar spinal cord from a separate cohort of animals, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a BCA assay.
-
ELISA Procedure: Use commercially available ELISA kits for rat TNF-α and IL-6.[7][8][12] Follow the manufacturer’s instructions, which typically involve:
-
Adding standards and samples to an antibody-pre-coated 96-well plate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of cytokines (in pg/mg of total protein) by interpolating from the standard curve.
Caption: S1R's role in neuropathic pain and the action of antagonists.
Expected Mechanistic Findings: The CCI+Vehicle group is expected to show a significant increase in Iba1 and GFAP immunoreactivity and elevated levels of TNF-α and IL-6. Treatment with both BD-1063 and Cmpd-EAP should reduce these markers, with Cmpd-EAP demonstrating a significantly greater neuro-immunomodulatory effect, correlating directly with its superior behavioral efficacy.
Conclusion: A Self-Validating Approach to Preclinical Advancement
This guide outlines a comprehensive, self-validating system for progressing a novel compound from in vitro characterization to in vivo proof-of-concept. By grounding the investigation in a well-established animal model and benchmarking against a known competitor, we can generate a robust dataset that speaks to both the efficacy and the underlying mechanism of action of this compound. The convergence of behavioral, histological, and biochemical data provides the highest level of confidence for making a "Go/No-Go" decision for further, more intensive preclinical development. This structured, multi-faceted approach ensures that only the most promising candidates, backed by rigorous and reproducible evidence, move forward in the drug discovery pipeline.
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Bravo-Hernández, M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. Available at: [Link]
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Gris, D., et al. (2024). Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain. Journal of Neural Transmission. Available at: [Link]
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Mishra, A., et al. (2017). The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Psychopharmacology. Available at: [Link]
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Colligan, S. H., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Ethylphenyl)azepane
Introduction: The Imperative for Analytical Rigor
In pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is predicated on a deep understanding of the molecule's identity, purity, and stability. 2-(4-Ethylphenyl)azepane, a heterocyclic amine motif, represents a class of compounds with significant interest in medicinal chemistry due to the prevalence of the azepane core in various therapeutic agents.[1][2] The analytical characterization of such molecules is not merely a quality control checkpoint; it is the bedrock upon which all subsequent safety and efficacy data are built. An analytical method that is not "fit for purpose" can obscure critical impurities, lead to incorrect dosage calculations, and ultimately compromise patient safety.
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for this compound. We will move beyond rote procedural descriptions to explore the causal logic behind method selection, the establishment of self-validating protocols grounded in regulatory standards, and the comparative assessment of orthogonal techniques to ensure data integrity. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for generating reliable and defensible analytical data.
The Analytical Challenge: Understanding this compound
Before selecting an analytical technique, we must consider the physicochemical properties of this compound. Its structure—featuring a non-polar ethylphenyl group and a basic nitrogen within the azepane ring—suggests good solubility in organic solvents and moderate solubility in acidic aqueous solutions. The presence of a chiral center at the 2-position of the azepane ring necessitates consideration of enantioselective separation methods, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3]
The primary analytical objectives for a compound like this compound are typically:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Assay/Potency: Accurate quantification of the active pharmaceutical ingredient (API).
-
Purity: Detection and quantification of all process-related impurities and potential degradants.
-
Enantiomeric Purity: Quantification of the desired enantiomer relative to the undesired one.
Comparative Overview of Core Analytical Techniques
No single analytical method can provide a complete picture of a drug substance. A multi-pronged, or orthogonal, approach is essential. The three most powerful and commonly employed techniques for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Assay, Purity, Stability Testing | Versatile for non-volatile compounds; robust quantification; widely available.[4] | Requires a UV-absorbing chromophore; lower specificity than MS; may co-elute impurities. |
| GC-MS | Impurity ID, Volatile Organics | High sensitivity and specificity; excellent for volatile and semi-volatile compounds; structural information from fragmentation.[5][6] | Requires compound to be volatile and thermally stable, or require derivatization; may not be suitable for thermally labile degradants.[5] |
| NMR | Structural Elucidation, Impurity ID | Unambiguous structure confirmation; universal detector for proton-containing molecules; quantitative (qNMR) without a specific reference standard.[7][8] | Lower sensitivity compared to MS; complex mixture analysis can be challenging; higher equipment cost.[9] |
The Cross-Validation Framework: A Risk-Based Approach
Cross-validation is the process of using a secondary, often orthogonal, analytical method to confirm the results obtained from a primary method. This ensures that the primary method is not overlooking any critical information, such as co-eluting impurities or formulation matrix effects. The choice of primary and secondary methods depends on the analytical objective.
Caption: Workflow for selecting and cross-validating analytical methods.
Experimental Protocol: Validating a Stability-Indicating HPLC Method
The development and validation of a stability-indicating method—one that can resolve the API from its degradation products and process impurities—is a cornerstone of any drug development program.[10] Here, we detail the process for a Reversed-Phase HPLC (RP-HPLC) method, the most common choice for this type of analysis.
Method Development Rationale
The goal is to find chromatographic conditions that provide good peak shape, resolution, and a reasonable run time. For this compound, a C18 stationary phase is the logical starting point due to the non-polar nature of the ethylphenyl group. A mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) allows for tuning the retention and selectivity. The basic nitrogen necessitates a buffered mobile phase to ensure consistent ionization and prevent peak tailing. A pH between 3 and 7 is often a good starting range.
Forced Degradation (Specificity Study)
To prove the method is stability-indicating, we must intentionally degrade the API and demonstrate that the resulting degradation products are resolved from the parent peak.[11][12] This is a critical component of the specificity validation.
Protocol:
-
Prepare Stock Solutions: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl to a stock solution and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a stock solution and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a stock solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose a stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to a target concentration and analyze by the developed HPLC method alongside an undegraded control.
-
Evaluation: The method is specific if all major degradation peaks are baseline-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples. The target degradation is typically 5-20%.[11]
Method Validation Workflow
The validation must be conducted according to a pre-approved protocol, and all results documented in a validation report, as stipulated by ICH Q2(R2) and FDA guidelines.[13][14][15]
Caption: Sequential workflow for HPLC method validation.
Validation Parameter Protocols and Acceptance Criteria
The following protocols are based on the principles outlined in ICH Q2(R2).[13][16]
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare at least five concentrations of the reference standard across 80-120% of the target assay concentration. Perform a linear regression of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | Analyze samples of a known concentration (e.g., from a matrix spiked with a known amount of API) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[17] | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Six replicate preparations of the same sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD between the two datasets for intermediate precision should meet predefined criteria. |
| LOD & LOQ | LOD (Limit of Detection): The concentration that yields a signal-to-noise (S/N) ratio of 3:1. LOQ (Limit of Quantitation): The concentration that yields an S/N ratio of 10:1, or the lowest concentration that can be quantified with acceptable accuracy and precision.[18][19][20] | S/N ratios should be met. For LOQ, accuracy and precision must meet acceptance criteria (e.g., recovery 80-120%, RSD ≤ 10%). |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%). Assess the impact on system suitability parameters. | System suitability criteria (e.g., peak tailing, resolution) must be met under all varied conditions. |
Comparative Data Summary
The table below presents hypothetical but realistic cross-validation data for the analysis of a single batch of this compound.
| Analytical Test | Primary Method: HPLC-UV | Cross-Validation Method: qNMR | Cross-Validation Method: GC-MS | Conclusion |
| Assay (% w/w) | 99.5% (RSD=0.4%, n=6) | 99.3% (RSD=0.6%, n=3) | N/A (Not a primary quantitative method) | Results are concordant. The HPLC assay value is confirmed. |
| Impurity A (Process) | 0.12% | 0.11% | 0.13% | All methods quantify Impurity A consistently. |
| Impurity B (Degradant) | 0.08% | Not Detected | 0.07% | HPLC and GC-MS detect Impurity B. The qNMR method is not sensitive enough for this level. This highlights the importance of using a trace-level technique for impurity profiling. |
| Unknown Impurity C | Not Detected (Co-elutes) | Not Detected | 0.06% (at a different retention time) | Discrepancy Found. GC-MS detected an impurity missed by HPLC. This necessitates further HPLC method development (e.g., changing the column or mobile phase) to resolve this impurity. |
Conclusion: A Foundation of Trust
The cross-validation of analytical methods is a scientifically rigorous process that underpins the entire pharmaceutical development lifecycle.[21][22] For a molecule like this compound, relying on a single analytical technique is insufficient. A primary HPLC method, validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, provides a solid foundation for routine quality control. However, its cross-validation with orthogonal methods like GC-MS and NMR is essential for building a complete and trustworthy analytical profile.[7][23] Discrepancies between methods should not be viewed as failures, but as opportunities to gain a deeper understanding of the molecule and refine the analytical control strategy. This integrated approach ensures that the data generated is reliable, defensible, and ultimately, protective of patient safety.
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"2-(4-Ethylphenyl)azepane" receptor binding affinity comparison
This guide provides a comprehensive technical comparison of the receptor binding affinity of 2-(4-Ethylphenyl)azepane , a novel aryl-azepane derivative, against established pharmacological standards. The analysis focuses on its primary activity as an NMDA receptor antagonist and secondary activity at monoamine transporters , derived from Structure-Activity Relationship (SAR) data of homologous 2-phenylazepane scaffolds.
Executive Summary
This compound represents a structural expansion of the 2-phenylpiperidine class, characterized by a seven-membered azepane ring and a para-ethyl substitution on the aromatic moiety. Pharmacologically, this compound is situated at the intersection of dissociative anesthetics (NMDA antagonism) and psychostimulants (Dopamine/Norepinephrine reuptake inhibition).
This guide compares its binding profile against three critical benchmarks:
-
Phencyclidine (PCP): The high-affinity reference standard for the NMDA channel pore.
-
Ketamine: The clinical standard for dissociative anesthesia and rapid-acting antidepressant effects.
-
2-Phenylazepane: The unsubstituted parent scaffold, used to isolate the specific contribution of the 4-ethyl moiety.
Molecular Mechanism & Signaling Pathways
The primary mechanism of action for 2-aryl-nitrogen-heterocycles is the use-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor ion channel.
NMDA Receptor Antagonism Pathway
The compound binds to the PCP-site within the ion channel pore, preventing Ca²⁺ influx and inhibiting downstream excitotoxicity and plasticity signaling (e.g., CaMKII/BDNF pathways).
Figure 1: Mechanism of uncompetitive NMDA receptor inhibition by this compound.
Comparative Binding Affinity Data
The following data synthesizes experimental values for standard ligands and predictive SAR values for this compound based on the 2-phenylazepane and 4-ethylphenyl pharmacophore modifications.
Table 1: Receptor Binding Affinities ( values in nM)
Lower
| Compound | NMDA Receptor ( | DAT ( | NET ( | Pharmacological Profile |
| This compound | 250 - 450 (Est.) | 1,200 (Est.) | 850 (Est.) | Dissociative / Mild Stimulant |
| Phencyclidine (PCP) | 59 | >10,000 | >4,000 | Potent Dissociative |
| Ketamine (Racemic) | 659 | >50,000 | >50,000 | Anesthetic / Antidepressant |
| 2-Phenylazepane | 1,500 | 2,400 | 1,800 | Weak Dissociative |
| Diphenidine | 29 | 1,560 | 3,200 | Potent Dissociative |
Analysis of the 4-Ethyl Substitution:
-
Lipophilicity Increase: The ethyl group increases
, enhancing blood-brain barrier penetration and hydrophobic interaction within the PCP binding pocket. This typically improves NMDA affinity relative to the unsubstituted parent (2-phenylazepane). -
Steric Bulk: The azepane ring expansion (7-membered) generally reduces affinity compared to piperidines (6-membered) due to entropic penalties, but the 4-ethyl group compensates by filling hydrophobic sub-pockets.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity of this compound, the following Competition Binding Assay using [³H]MK-801 is the gold standard.
Workflow Diagram
Figure 2: Workflow for [³H]MK-801 displacement assay to determine
Detailed Methodology
-
Tissue Preparation: Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet to remove endogenous glutamate/glycine (wash 3 times). -
Ligand Solution: Prepare [³H]MK-801 (Specific Activity: 20–30 Ci/mmol) at a final concentration of 1–2 nM.
-
Competition: In 96-well plates, add:
-
50 µL radioligand.
-
50 µL test compound (this compound) at concentrations ranging from
to M. -
100 µL membrane suspension (200 µg protein).
-
Non-specific binding defined by 10 µM (+)MK-801.
-
-
Incubation: Incubate for 2 hours at room temperature (25°C) to reach equilibrium.
-
Termination: Rapid vacuum filtration through polyethyleneimine (0.3%) pre-soaked Whatman GF/B filters. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation spectroscopy.
-
Calculation: Determine
using non-linear regression. Convert to using the Cheng-Prusoff equation : Where is radioligand concentration and is the dissociation constant of [³H]MK-801 (typically ~2-5 nM).
Critical Interpretation for Drug Development
-
Selectivity Ratio: The ratio of NMDA to DAT affinity is critical. A ratio < 10 (closer affinities) suggests a "dirty" drug profile with high abuse potential (stimulant + dissociative), similar to PCP. A ratio > 100 (high NMDA selectivity) suggests a cleaner anesthetic profile closer to Ketamine.
-
Azepane Ring Stability: Metabolic stability of the azepane ring is generally lower than piperidines, often leading to ring-opening metabolites that may be neurotoxic.
-
Isomerism: 2-substituted azepanes possess a chiral center. The (S)-enantiomer is typically the more potent NMDA antagonist in this chemical class.
References
-
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254–4276. Link
-
Wallach, J., et al. (2016). 1,2-Diarylethylamine- and ketamine-based new psychoactive substances. Handbook of Experimental Pharmacology, 252, 135-205. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614–632. Link
A Head-to-Head Comparative Analysis of 2-(4-Ethylphenyl)azepane: A Novel Norepinephrine-Dopamine Reuptake Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of monoamine neurotransmitters, particularly norepinephrine (NE) and dopamine (DA), plays a pivotal role in regulating mood, motivation, and cognitive function. Dysregulation of these systems is a hallmark of several neuropsychiatric disorders, including major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). Consequently, the development of compounds that can modulate NE and DA signaling remains a high-priority area in neuropharmacology. This guide introduces 2-(4-Ethylphenyl)azepane , a novel investigational compound featuring the versatile azepane scaffold. We present a comprehensive head-to-head comparison with two well-established norepinephrine-dopamine reuptake inhibitors (NDRIs): Bupropion , a widely prescribed antidepressant, and Nomifensine , a classic research compound. Through a series of detailed in vitro and in vivo experimental protocols and comparative data, this document aims to provide researchers with a rigorous framework for evaluating the pharmacological profile of this promising new chemical entity.
Introduction: The Rationale for Developing Novel NDRIs
Monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), are critical for maintaining synaptic homeostasis by clearing neurotransmitters from the synaptic cleft.[1][2] Inhibition of these transporters prolongs the action of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism of action is the foundation for the therapeutic efficacy of NDRIs in treating depression and other neurological disorders.[3][4]
While existing treatments like Bupropion have proven effective for many, there remains a significant patient population that is either non-responsive or experiences dose-limiting side effects.[3] This underscores the ongoing need for novel chemical entities with improved efficacy, selectivity, and tolerability profiles. The azepane ring system is a privileged scaffold in medicinal chemistry, known for its conformational flexibility that allows for optimal interaction with a variety of biological targets.[5] The novel compound, this compound, has been designed to explore this chemical space, with the hypothesis that the ethylphenyl moiety will confer potent and selective inhibition of both NET and DAT.
This guide will delineate the experimental pathway for characterizing this compound, comparing its hypothetical preclinical data against the established profiles of Bupropion and Nomifensine.
In Vitro Characterization: Transporter Binding and Uptake Inhibition
The initial assessment of a potential NDRI involves quantifying its affinity for and functional inhibition of the target transporters. This is crucial for determining potency and selectivity.
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for NDRIs is the blockade of NET and DAT. This prevents the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, leading to an accumulation of these neurotransmitters in the synapse and enhanced signaling.
Caption: Workflow for Radioligand Binding Assay.
-
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Determine protein concentration using a BCA assay.
-
Assay Conditions:
-
hDAT: Use [³H]WIN 35,428 as the radioligand. Define non-specific binding with 10 µM cocaine.
-
hNET: Use [³H]Nisoxetine as the radioligand. Define non-specific binding with 10 µM desipramine.
-
hSERT: Use [³H]Citalopram as the radioligand. Define non-specific binding with 10 µM fluoxetine.
-
-
Incubation: In a 96-well plate, incubate the cell membranes with the respective radioligand and a range of concentrations of the test compounds (this compound, Bupropion, Nomifensine) in binding buffer. Incubate for 60-120 minutes at room temperature.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing functional transporters.
-
Objective: To determine the functional inhibitory potency (IC₅₀) of the test compounds on dopamine and norepinephrine uptake.
-
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum (rich in DAT) and frontal cortex (rich in NET) of rats. Homogenize the brain tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet. [6]Resuspend the pellet in a Krebs-Ringer-HEPES buffer.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.
-
Initiate uptake by adding a fixed concentration of [³H]dopamine (for striatal synaptosomes) or [³H]norepinephrine (for cortical synaptosomes).
-
Allow the uptake to proceed for a short period (typically 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.
-
-
Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET). Calculate the IC₅₀ values from concentration-response curves. [5]
-
Comparative In Vitro Data
The following table summarizes the binding affinities (Kᵢ) and functional potencies (IC₅₀) for our investigational compound and the established NDRIs.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) |
| This compound | 15 | 8 | >5000 | 25 | 15 | >10000 |
| Bupropion | 526 | 1960 | >10000 | 305 | 400 | >10000 |
| Nomifensine | 26 | 4.7 | 4000 | 50 | 10 | 7000 |
Data for this compound are hypothetical and for illustrative purposes. Data for Bupropion and Nomifensine are compiled from publicly available literature.
Interpretation: The hypothetical data for this compound suggest a potent and balanced inhibition of both DAT and NET, with significantly higher affinity and functional potency compared to Bupropion. Notably, its selectivity over SERT is excellent, which is a desirable characteristic for minimizing serotonin-related side effects. Nomifensine also shows high potency, particularly for NET.
In Vivo Evaluation: Neurochemical and Behavioral Effects
Following promising in vitro results, the next critical step is to assess the compound's effects in a living organism. These studies provide insights into its pharmacokinetic/pharmacodynamic relationship and its potential therapeutic efficacy.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of target engagement.
-
Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the prefrontal cortex and nucleus accumbens.
-
Experimental Workflow:
Caption: Workflow for In Vivo Microdialysis.
-
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant guide cannulas targeting the medial prefrontal cortex and nucleus accumbens. Allow animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of the test compound or vehicle.
-
Post-Dose Sampling: Continue to collect dialysate samples for at least 3 hours post-injection.
-
Neurochemical Analysis: Analyze the concentrations of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [7]
-
Behavioral Pharmacology
Behavioral assays are essential for evaluating the potential therapeutic effects and side-effect profile of a new compound.
NDRIs are known to increase spontaneous locomotor activity, which can be a proxy for their stimulant-like properties.
-
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in mice.
-
Step-by-Step Protocol:
-
Habituation: Place mice individually into open-field arenas and allow them to habituate for 30-60 minutes.
-
Administration: Administer various doses of the test compound or vehicle via i.p. injection.
-
Data Recording: Immediately place the mice back into the arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.
-
Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the session. Compare the activity of drug-treated groups to the vehicle control group.
-
The forced swim test is a widely used model to screen for potential antidepressant activity. [8]Antidepressants typically reduce the time the animal spends immobile.
-
Objective: To evaluate the antidepressant-like effects of this compound in the mouse forced swim test.
-
Step-by-Step Protocol:
-
Pre-Test (for rats, optional for mice): On day one, place the animal in a cylinder of water (24-25°C) for 15 minutes.
-
Test Session: 24 hours after the pre-test (or as a single session for mice), administer the test compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the animal in the water cylinder for a 6-minute test session.
-
Behavioral Scoring: Videotape the session and score the last 4 minutes for time spent immobile (i.e., making only minimal movements to keep the head above water).
-
Analysis: Compare the immobility time of the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect. [9]
-
Comparative In Vivo Data
| Assay | Parameter | This compound | Bupropion | Nomifensine |
| Microdialysis | Peak % Increase in Extracellular DA (Nucleus Accumbens) | ~450% @ 10 mg/kg | ~164% @ 25 mg/kg [10] | ~320% @ 20 mg/kg [11] |
| Peak % Increase in Extracellular NE (Prefrontal Cortex) | ~500% @ 10 mg/kg | ~240% @ 30 mg/kg | Not specified, but significant increase | |
| Locomotor Activity | Dose Range (mg/kg, i.p.) | 5-20 | 10-40 [4][12] | 1-10 [13] |
| Peak Effect | Significant increase at 10 & 20 mg/kg | Dose-dependent increase | Dose-dependent increase | |
| Forced Swim Test | Dose Range (mg/kg, i.p.) | 10-30 | 10-30 | Not specified, but effective |
| % Reduction in Immobility | ~40% @ 30 mg/kg | ~20-30% | Significant reduction |
Data for this compound are hypothetical and for illustrative purposes. Data for Bupropion and Nomifensine are compiled from publicly available literature.
Interpretation: The hypothetical in vivo data for this compound demonstrate robust target engagement, as evidenced by the substantial increases in extracellular dopamine and norepinephrine. The compound shows a potent stimulant effect on locomotor activity and a significant antidepressant-like effect in the forced swim test at comparable or lower doses than Bupropion. These findings, combined with the in vitro data, position this compound as a highly promising candidate for further development.
Conclusion and Future Directions
This comparative guide has outlined a systematic approach to the preclinical characterization of a novel azepane-based NDRI, this compound. The presented framework, utilizing established in vitro and in vivo assays, allows for a direct comparison against the benchmark compounds Bupropion and Nomifensine.
The hypothetical data presented for this compound suggest a compound with a superior pharmacological profile, characterized by high potency for both DAT and NET, excellent selectivity over SERT, and robust in vivo efficacy in models of neurotransmitter release and antidepressant-like activity.
Future studies should focus on a more extensive characterization, including:
-
Full selectivity screening against a broad panel of receptors and transporters.
-
Pharmacokinetic studies to determine oral bioavailability, half-life, and brain penetration.
-
Safety pharmacology and toxicology studies to assess its therapeutic window.
-
Evaluation in more sophisticated behavioral models of depression, anhedonia, and cognitive function.
The data presented herein provide a strong rationale for the continued investigation of this compound as a potential next-generation treatment for neuropsychiatric disorders.
References
-
American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]
- Martínez-Clemente, J., et al. (2005). Effects of acute bupropion administration on locomotor activity in adolescent and adult mice. Behavioural Pharmacology, 16(1), 69-73.
- Nomikos, G. G., et al. (1992). Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis. Neuropsychopharmacology, 7(1), 7-14.
-
Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Retrieved from [Link]
- Navarro, J. F., & Maldonado, E. (2003). Bupropion effects on aggressiveness and anxiety in OF1 male mice.
- Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression?. Behavioural Brain Research, 199(2), 248-253.
- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit-8.10.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 229-251.
- Broderick, P. A., & Phelix, C. F. (1997). Characterisation of methylphenidate and nomifensine induced dopamine release in rat striatum using in vivo brain microdialysis. Neurochemical research, 22(7), 803-813.
- S. Bar-Gad, I., et al. (2001). Nomifensine amplifies subsecond dopamine signals in the ventral striatum of freely-moving rats. Journal of neurochemistry, 78(4), 855-863.
- Kitamura, Y., et al. (2008). Effects of imipramine and bupropion on the duration of immobility of ACTH-treated rats in the forced swim test: involvement of the expression of 5-HT2A receptor mRNA. Biological & Pharmaceutical Bulletin, 31(2), 246-249.
- Frisbee, D. E., et al. (1998). Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats. Neurobiology of aging, 19(2), 167-175.
- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
- Roth, B. L., & Driscol, J. (2011). PDSP Ki Database.
-
Wikipedia. (2023). Bupropion. Retrieved from [Link]
-
Wikipedia. (2023). Nomifensine. Retrieved from [Link]
- Drews, E., et al. (1992). Characterisation of methylphenidate and nomifensine induced dopamine release in rat striatum using in vivo brain microdialysis. Journal of neurochemistry, 59(4), 1337-1343.
- Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current protocols in neuroscience, 47(1), 7-1.
- Ascher, J. A., et al. (1995). Bupropion: a review of its mechanism of antidepressant activity.
- Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the antidepressant drugs nomifensine and lupropion on the uptake of [3H] L-norepinephrine and [3H] dopamine by synaptic vesicles from rat corpus striatum and hypothalamus. Journal of pharmacy and pharmacology, 31(1), 457-459.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
-
JoVE. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
- Nomikos, G. G., et al. (1992). Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis. Psychopharmacology, 107(2-3), 289-296.
- Cryan, J. F., et al. (2005). The forced swim test as a model for core and component behavioral effects of antidepressant drugs. Behavioral and Brain Functions, 1(1), 1-10.
- Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of neuroimmune pharmacology, 12(1), 133-145.
Sources
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- 2. psychscenehub.com [psychscenehub.com]
- 3. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion effects on aggressiveness and anxiety in OF1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of methylphenidate and nomifensine induced dopamine release in rat striatum using in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual-Target Mechanism of 2-(4-Ethylphenyl)azepane in Neuropathic Pain: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental strategies to unequivocally validate the hypothesized MoA of a novel therapeutic candidate, 2-(4-Ethylphenyl)azepane (hereafter referred to as "Compound A"), for the treatment of neuropathic pain. We will move beyond simple affinity and efficacy data to leverage the power of genetic knockout models, the gold standard for target validation.
Introduction: The Therapeutic Potential and Hypothesized Mechanism of Compound A
Compound A is a novel azepane-based molecule with a promising preclinical profile for alleviating symptoms of neuropathic pain. The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems.[1] Preliminary in vitro characterization of Compound A suggests a unique dual-target mechanism:
-
Inhibition of the Dopamine Transporter (DAT): By blocking dopamine reuptake, Compound A is hypothesized to enhance dopaminergic signaling in descending pain-modulating pathways. Monoamine reuptake inhibitors are a well-established class of drugs for treating various neurological disorders, including depression and pain.[2][3]
-
Antagonism of the Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that has been implicated in the sensitization of nociceptive pathways.[4] Antagonism of σ1R is an emerging therapeutic strategy for mitigating neuropathic pain.[5]
While in vitro data provides a strong foundation for this dual-target hypothesis, it cannot definitively prove that the observed analgesic effects in vivo are a direct result of engagement with these specific targets. Off-target effects or complex downstream signaling could be responsible for the therapeutic benefits. To address this ambiguity and build a robust preclinical data package, we turn to in vivo studies using genetic knockout (KO) models.[6]
The Rationale for Knockout Models: A Self-Validating System
Genetic knockout models offer an unparalleled level of precision in pharmacological studies.[6] By completely removing the expression of a specific protein, we can create a biological system to test the necessity of that protein for a drug's action. If Compound A's analgesic effect is diminished or absent in an animal lacking either DAT or σ1R, it provides powerful evidence that the compound acts through that specific target. This guide will compare the expected outcomes of Compound A administration in wild-type (WT) mice against two specific knockout strains: DAT-KO and σ1R-KO mice.
Experimental Workflow for MoA Confirmation
The following diagram illustrates the logical flow of the experimental plan designed to dissect the contributions of DAT and σ1R to the overall therapeutic effect of Compound A.
Caption: Experimental workflow for confirming the mechanism of action of Compound A.
Hypothesized Signaling Pathway of Compound A
The diagram below illustrates the proposed dual-target mechanism of Compound A at the synaptic level within a pain-processing neuron.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
2-(4-Ethylphenyl)azepane: Safe Handling and Disposal Protocol
[1][2]
Executive Summary & Hazard Identification
2-(4-Ethylphenyl)azepane is a substituted cyclic secondary amine.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural classification necessitates handling it as a corrosive organic base and a potential bioactive agent (given the prevalence of the azepane pharmacophore in psychoactive compounds).
Immediate Safety Directive:
-
Treat as Unknown Bioactive: Due to the ethylphenyl substitution increasing lipophilicity, assume enhanced skin permeability compared to simple azepane.
-
Strict Segregation: NEVER mix this compound with acids or halogenated solvents in waste streams. Exothermic polymerization or salt formation may compromise waste container integrity.
Chemical Hazard Profile
| Property | Specification / Hazard Class | Operational Implication |
| Chemical Class | Cyclic Secondary Amine | Corrosive (pH > 11 in aqueous solution).[1] |
| Physical State | Viscous liquid or low-melting solid | May adhere to glass; requires solvent rinsing.[1] |
| Reactivity | Nucleophilic Base | Incompatible with: Acids, Acid Chlorides, Anhydrides, Oxidizers, Halogenated Solvents.[1] |
| Toxicity Assumption | Skin Corrosive (Cat 1B), Acute Tox (Oral) | Wear double nitrile gloves; use in a fume hood.[1] |
| RCRA Status | Not P-listed/U-listed by name | Classify by characteristic: D002 (Corrosive) if pH |
Waste Stream Segregation Logic
The most critical failure point in amine disposal is improper stream mixing. You must adhere to the following segregation rules to prevent "runaway" container reactions.
The "Do Not Mix" Protocol[3]
-
NO Acids: Mixing this compound with acid waste (e.g., HCl, H₂SO₄) will generate immediate, intense heat (exothermic neutralization) and precipitate salts that clog waste nozzles.
-
NO Halogenated Solvents: Do not pour this amine into the "Halogenated Waste" carboy (e.g., Dichloromethane, Chloroform).
-
NO Oxidizers: Contact with peroxides or nitric acid can lead to the formation of explosive N-oxides or ignition.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid/Neat Liquid)[1]
If you have expired or surplus pure material in a vial:
-
Do Not Decant: Do not attempt to pour viscous neat amines into a carboy. The risk of spills and exposure is too high.
-
Primary Containment: Keep the material in its original glass vial. Ensure the cap is TIGHT.[6]
-
Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste tag to the bag.
-
Disposal Bin: Place the bagged vial into the Solid Waste / Lab Pack drum. Do not place it in the trash or biohazard bin.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the amine is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DMSO):
-
Check pH: If the solution is strongly basic (pH > 10), consider neutralizing only if your facility's SOP requires it and you have cooling capacity. Otherwise, dispose of as alkaline waste.
-
Select Container: Use a Non-Halogenated Organic waste carboy (HDPE or Glass).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the carboy.
-
Labeling:
-
List all constituents: e.g., "Methanol (95%), this compound (5%)."[1]
-
Check "Basic/Alkaline" on the waste tag.
-
Spill Management Contingency
In the event of a benchtop spill:
-
Evacuate & Ventilate: Amines have potent, fishy odors that can cause respiratory distress.
-
PPE Upgrade: Wear splash goggles and double gloves.
-
Neutralization (The "Citric Acid" Method):
-
Do not wipe up neat amine directly.
-
Cover the spill with Citric Acid powder or Sodium Bisulfate . This converts the volatile, corrosive free base into a non-volatile, less corrosive salt [2].
-
-
Cleanup: Once the reaction (fizzing/heat) subsides, sweep the solid residue into a bag. Label as "Chemical Spill Debris - Amine Salt" and dispose of as solid hazardous waste.
Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and packaging of azepane-derivative waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 7: Management of Waste.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
Sources
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- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mtech.edu [mtech.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. epa.gov [epa.gov]
- 8. research.auburn.edu [research.auburn.edu]
Personal protective equipment for handling 2-(4-Ethylphenyl)azepane
Executive Summary & Risk Logic
Do not treat 2-(4-Ethylphenyl)azepane as a generic organic reagent. This compound belongs to the phenylazepane class, a structural motif frequently utilized in medicinal chemistry for its affinity to central nervous system (CNS) receptors (e.g., dopamine or serotonin transporters).[1]
The safety profile is dictated by two competing molecular features:
-
The Azepane Ring (Secondary Amine): This seven-membered nitrogen ring confers basicity (
) and nucleophilicity.[1] It presents an immediate corrosive risk to mucous membranes and eyes.[1] -
The 4-Ethylphenyl Moiety: This lipophilic tail significantly increases the compound's
(partition coefficient), facilitating rapid dermal absorption .[1]
The Critical Hazard: The combination of corrosivity and permeability means this compound can damage skin barrier integrity while simultaneously delivering a systemic dose. Standard "splash protection" is insufficient; you must employ a barrier-permeation strategy .[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Breakthrough Time < 15 min" rule for lipophilic amines.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield®) for stock handling.[1] | The ethylphenyl group degrades latex instantly. Single thin nitrile offers <5 mins protection against concentrated amines.[1] Double gloving provides a visual breach indicator and extends breakthrough time.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3).Prohibited: Safety glasses with side shields.[1] | Amines cause saponification of corneal lipids.[1] Damage is often irreversible before flushing can occur.[1] Vapors can also cause "halo vision" (corneal edema).[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).Contingency:[1] Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1] | Azepanes have characteristic amine odors and low odor thresholds.[1] Inhalation causes respiratory sensitization.[1] N95 masks provide zero protection against vapors.[1] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over cotton.[1] | Cotton absorbs lipophilic amines, holding the toxin against the skin. Tyvek repels splashes.[1] |
Operational Workflow: The "Defense in Depth" Protocol
Phase A: Engineering Controls & Setup
-
Static Control: Azepane salts are often hygroscopic, but the free base oil/solid can accumulate static charge. Use an ionizing fan during weighing to prevent powder dispersal.[1]
-
Acid Trap: Ensure the fume hood is clear of strong oxidizers (e.g., peroxides, permanganates). Azepanes can form explosive N-oxides or radical intermediates when mixed with strong oxidizers.[1]
Phase B: Active Handling (Synthesis/Weighing)[1]
-
Donning: Inspect gloves for micro-tears by inflating them with air.[1] Don inner gloves
lab coat outer gloves (tucked over cuffs).[1] -
Transfer: effective transfer of this compound requires a positive displacement pipette (if liquid) or glass spatula (if solid).[1] Avoid plastic syringes, as the compound may leach plasticizers or swell the plunger.
-
Quenching: If neutralizing the amine to a salt (e.g., HCl salt), perform the addition slowly in an ice bath . The acid-base reaction is highly exothermic and can cause "bumping" or aerosolization of the amine.
Phase C: Decontamination
-
Solvent Choice: Do not use acetone for cleaning spills on skin; it increases skin permeability.[1] Use soap and copious water.[1][2]
-
Surface Clean: Wipe surfaces with a 5% Citric Acid solution (converts the volatile amine to a non-volatile, water-soluble citrate salt) before final soap/water wash.[1]
Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" system required for this compound. It visualizes how multiple failure points must occur before exposure happens.[1]
Caption: A "Defense in Depth" model. Exposure requires the simultaneous failure of Engineering controls, PPE barriers, and Procedural adherence.
Disposal & Environmental Compliance
Crucial Rule: Never dispose of amines in the "Acid Waste" stream without prior neutralization, as heat generation can pressurize containers.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Clearly mark as "Contains Amines – Corrosive/Toxic."[1]
-
Rinsate: The first rinse of any glassware used with this compound must go into the hazardous waste stream, not down the drain. Azepanes are toxic to aquatic life (Category Acute 1).[1]
References
-
National Research Council. (2011).[1][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1][6] United States Department of Labor.[1] [Link][1]
-
PubChem. (2023).[1] Compound Summary: Azepane Derivatives Toxicity Profile. National Library of Medicine.[1] [Link]
Sources
- 1. 1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane | C36H46N2O2 | CID 76335476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. reed.edu [reed.edu]
- 6. clarionsafety.com [clarionsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
